molecular formula C9H10ClFN2O B1393376 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine CAS No. 1020253-17-1

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Cat. No.: B1393376
CAS No.: 1020253-17-1
M. Wt: 216.64 g/mol
InChI Key: IWSPBVGDBVFERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H10ClFN2O and its molecular weight is 216.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-chloro-3-fluoropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSPBVGDBVFERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674380
Record name 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-17-1
Record name 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine (CAS 1020253-17-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, a key heterocyclic intermediate in contemporary pharmaceutical research. The document details its synthesis via nucleophilic aromatic substitution, its physicochemical and spectroscopic properties, and its significance as a building block in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, characterization data, and insights into its application.

Introduction

This compound, with CAS number 1020253-17-1, is a substituted pyridinyl-morpholine derivative that has emerged as a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. The unique arrangement of a chloro and a fluoro substituent on the pyridine ring, combined with the morpholine moiety, imparts specific electronic and steric properties that are of interest in the design of bioactive compounds. The morpholine ring, a common scaffold in medicinal chemistry, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 1020253-17-1[1]
Molecular Formula C₉H₁₀ClFN₂O[1]
Molecular Weight 216.64 g/mol [1]
Appearance Off-white to yellow solidSupplier Data
Melting Point 78-80 °CSupplier Data
Boiling Point Not determined
Solubility Soluble in dichloromethane, ethyl acetate, and methanolInferred from synthetic procedures

Synthesis

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the displacement of a fluorine atom from 2,3-difluoro-5-chloropyridine by the secondary amine, morpholine. The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the fluorine atom at the 3-position.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_of_this compound Reactant1 2,3-Difluoro-5-chloropyridine Product This compound Reactant1->Product Nucleophilic Aromatic Substitution Reactant2 Morpholine Reactant2->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on fluorinated pyridines.

Materials:

  • 2,3-Difluoro-5-chloropyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,3-difluoro-5-chloropyridine (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an off-white to yellow solid.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material (2,3-difluoro-5-chloropyridine) and the appearance of the product spot on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and morpholine rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d1HPyridine H-6
~7.5dd1HPyridine H-4
~3.8t4HMorpholine -CH₂-O-
~3.4t4HMorpholine -CH₂-N-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~155Pyridine C-2
~148 (d)Pyridine C-3 (¹JCF)
~140Pyridine C-5
~125 (d)Pyridine C-4 (²JCF)
~120Pyridine C-6
~67Morpholine -CH₂-O-
~50Morpholine -CH₂-N-
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 217.05

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3000-2800C-H stretching (aliphatic and aromatic)
~1600-1450C=C and C=N stretching (aromatic ring)
~1250-1050C-O-C stretching (morpholine)
~1100-1000C-F stretching
~800-600C-Cl stretching

Reactivity and Applications in Drug Discovery

This compound serves as a versatile intermediate for further chemical modifications. The chlorine atom on the pyridine ring can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities. The fluorine atom influences the electronic properties of the pyridine ring and can be a site for metabolic blocking or can enhance binding affinity to biological targets.

The pyridinyl-morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including but not limited to:

  • Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.

  • CNS Agents: The morpholine moiety can improve blood-brain barrier permeability.

  • Antimicrobial Agents: The heterocyclic core can be tailored to interact with microbial targets.

Logical Workflow for Application in Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow A Synthesis of This compound B Functionalization via Cross-Coupling or SNAr A->B C Library Synthesis B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Caption: A generalized workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of new therapeutic agents. This technical guide provides the essential information required for its synthesis, characterization, and application in a research setting.

References

An In-Depth Technical Guide to the Structure Elucidation of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: A Logic-Driven Approach to Molecular Characterization

In modern drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can invalidate biological data, derail development programs, and waste significant resources. This guide addresses the structure elucidation of 4-(5-chloro-3-fluoropyridin-2-yl)morpholine, a substituted pyridinyl-morpholine that represents a common heterocyclic scaffold in medicinal chemistry.

Initial Assessment: The Hypothesized Structure

The synthesis of the target compound, with CAS number 1020253-17-1, is expected to yield the structure shown below.[1] Our analytical challenge is to confirm every aspect of this proposed structure without ambiguity.

Key Structural Features for Verification:

  • Elemental Composition: C₉H₁₀ClFN₂O.

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen.

  • Substitution Pattern: The pyridine ring must be substituted at positions 2, 3, and 5.

  • Specific Substituents: A morpholine group at C2, a fluorine atom at C3, and a chlorine atom at C5.

  • Morpholine Ring: A saturated six-membered heterocycle containing one oxygen and one nitrogen.

  • Connectivity: The linkage between the two rings must be a C-N bond from the pyridine C2 position to the morpholine nitrogen.

graph "Hypothesized_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; img [image="https_i.imgur.com_gYf4K2a.png"]; }
Figure 1: Hypothesized structure of this compound.

Mass Spectrometry: Confirming Mass and Elemental Formula

2.1 Rationale & Expertise High-Resolution Mass Spectrometry (HRMS) is the first logical step. It provides the most direct and precise measurement of the molecular mass. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of elements like chlorine and bromine.[2][3] Observing the predicted exact mass and the correct isotopic pattern for a single chlorine atom provides immediate, high-confidence validation of the elemental formula.[4]

2.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of resolution >10,000.

  • Ionization: Employ a soft ionization technique, typically Electrospray Ionization (ESI) in positive mode, to generate the protonated molecular ion [M+H]⁺.

  • Analysis: Acquire the full scan spectrum, ensuring the mass range covers the expected m/z of the [M+H]⁺ ion.

  • Calibration: Calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm).

2.3 Predicted Data & Interpretation The data obtained from HRMS confirms two critical aspects: the elemental formula and the presence of a single chlorine atom.

ParameterPredicted ValuePurpose
Elemental Formula C₉H₁₀ClFN₂OThe fundamental composition to be verified.
Monoisotopic Mass 230.0469The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).
[M+H]⁺ (³⁵Cl) 231.0547The m/z value for the protonated molecule containing ³⁵Cl.
[M+H]⁺ (³⁷Cl) 233.0518The m/z value for the protonated molecule containing ³⁷Cl.
Isotopic Ratio ~3:1The expected intensity ratio of the [M+H]⁺ peaks due to the natural abundance of ³⁵Cl and ³⁷Cl.[2][3]

The observation of two peaks separated by ~2 Da with an intensity ratio of approximately 3:1 is a definitive signature for a molecule containing one chlorine atom. Measurement of the monoisotopic peak's m/z to within 5 ppm of the calculated value confirms the elemental formula C₉H₁₀ClFN₂O.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1 Rationale & Expertise While HRMS confirms the elemental formula, it provides limited information about how the atoms are connected. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups present by detecting their characteristic vibrational frequencies.[5] This allows for quick confirmation of the key structural motifs: the aromatic pyridine ring and the aliphatic morpholine ring.

3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background: Record a background spectrum of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.

3.3 Predicted Data & Interpretation The IR spectrum should display a series of absorption bands characteristic of the molecule's components.

Wavenumber (cm⁻¹)Vibration TypeStructural Assignment
~3100-3000C-H StretchAromatic protons on the pyridine ring.
~2950-2850C-H StretchAliphatic protons on the morpholine ring.[6]
~1600-1450C=C, C=N StretchAromatic ring stretching of the pyridine core.[7]
~1250-1050C-O-C StretchStrong, characteristic asymmetric stretch of the morpholine ether group.[6]
~1200-1100C-N StretchAliphatic amine stretch of the morpholine ring.
~1100-1000C-F StretchAromatic carbon-fluorine bond vibration.
~800-600C-Cl StretchAromatic carbon-chlorine bond vibration.

Observing these key bands provides strong, corroborating evidence for the presence of both the substituted pyridine and morpholine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

4.1 Rationale & Expertise NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution.[8] It provides detailed information on the chemical environment, count, and connectivity of every proton and carbon atom. For this specific molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assemble the structure.[9][10]

graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Integrated NMR workflow for structure elucidation.

4.2 Experimental Protocols: 1D & 2D NMR

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[11]

  • 1D ¹H NMR: Acquire a standard proton spectrum.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D COSY: Run a standard gradient-enhanced COSY (gCOSY) experiment to identify proton-proton couplings.[12]

  • 2D HSQC: Run a standard gradient-enhanced HSQC experiment to correlate protons to their directly attached carbons.[12]

  • 2D HMBC: Run a standard gradient-enhanced HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to identify 2- and 3-bond correlations between protons and carbons.[12]

4.3 Predicted Spectra & Integrated Interpretation

4.3.1 ¹H NMR Analysis The ¹H NMR spectrum is expected to show signals for two distinct spin systems: the pyridine ring and the morpholine ring.

  • Pyridine Protons (2H): Two signals in the aromatic region (~7.0-8.5 ppm). Due to the substitution pattern, they will appear as doublets, coupled to each other and also showing smaller couplings to the fluorine atom. The proton at C6 (ortho to nitrogen) will likely be the most downfield.

  • Morpholine Protons (8H): Two distinct signals, each integrating to 4 protons. They will appear as multiplets (often complex triplets) in the aliphatic region. The protons adjacent to the nitrogen (~3.8 ppm) will be downfield from those adjacent to the oxygen (~3.6 ppm).[13]

4.3.2 ¹³C NMR Analysis The proton-decoupled ¹³C NMR spectrum should show 7 distinct signals (due to symmetry in the morpholine ring).

  • Pyridine Carbons (5C): Five signals in the aromatic/heteroaromatic region (~110-160 ppm). The carbons bonded to F and Cl will show characteristic shifts. Crucially, the carbon attached to fluorine (C3) will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a large doublet.[14]

  • Morpholine Carbons (2C): Two signals in the aliphatic region (~45-70 ppm). The carbon atoms adjacent to the nitrogen will be at a different chemical shift than those adjacent to the oxygen.

4.3.3 2D NMR: Assembling the Pieces The 2D NMR spectra are essential to connect the fragments identified in the 1D spectra.[15]

  • COSY (¹H-¹H Correlation):

    • A cross-peak will be observed between the two pyridine protons (H4 and H6), confirming their adjacency.

    • Cross-peaks will connect the morpholine protons adjacent to nitrogen with those adjacent to oxygen, confirming the -CH₂-CH₂- connectivity within the ring.

  • HSQC (¹H-¹³C One-Bond Correlation):

    • This experiment will definitively link each proton signal to the carbon it is directly attached to. For example, the aromatic proton signal at ~8.0 ppm will correlate to a carbon signal at ~145 ppm, assigning both as H6 and C6, respectively.

  • HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for proving the overall structure.[11]

    • The Critical Link: A correlation from the morpholine protons adjacent to the nitrogen (~3.8 ppm) to the pyridine carbon at C2 (~155-160 ppm) provides unambiguous proof of the connection point between the two rings.

    • Substitution Pattern Confirmation:

      • The proton at H4 will show correlations to C2, C3, C5, and C6.

      • The proton at H6 will show correlations to C2, C4, and C5.

      • Observing these specific correlations, and the absence of others, confirms the 2,3,5-substitution pattern and validates the assignments made from 1D NMR.

graph "HMBC_Correlations" { graph [overlap=false, splines=true, sep="+10,10"]; node [shape=plaintext, fontsize=12]; edge [color="#EA4335", constraint=false, penwidth=1.5];

}

Figure 3: Key expected HMBC correlations for structural confirmation.

X-ray Crystallography: The Gold Standard

5.1 Rationale & Expertise While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[16] It generates a 3D model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and the chair conformation of the morpholine ring.[17][18]

5.2 Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Conclusion: An Integrated and Self-Validating Result

The structure of this compound is unequivocally confirmed through a multi-technique analytical workflow.

  • High-Resolution Mass Spectrometry established the correct elemental formula (C₉H₁₀ClFN₂O) and confirmed the presence of a single chlorine atom via its characteristic isotopic pattern.

  • Infrared Spectroscopy verified the presence of the key functional groups: an aromatic pyridine ring and an aliphatic morpholine ether moiety.

  • 1D and 2D NMR Spectroscopy provided the complete covalent framework. ¹H and ¹³C NMR identified all unique proton and carbon environments, while COSY confirmed proton-proton adjacencies. Critically, HMBC provided the long-range correlations that pieced the entire molecule together, most importantly confirming the C2-to-Nitrogen linkage between the pyridine and morpholine rings.

Each piece of data complements and validates the others, leading to a single, consistent structural assignment. This rigorous, logic-driven approach ensures the highest level of scientific integrity and provides a trustworthy foundation for any further research or development involving this compound.

References

An In-Depth Technical Guide to 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, substituted pyridines attached to saturated heterocycles represent a privileged class of compounds. This guide provides a comprehensive technical overview of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, a key intermediate in pharmaceutical research.[1] We will delve into its fundamental physicochemical properties, explore its logical synthetic pathways, and contextualize its application within the broader framework of drug discovery, particularly for central nervous system (CNS) agents. The unique combination of a halogenated pyridine ring and a morpholine moiety endows this molecule with a desirable profile for modulating pharmacokinetic and pharmacodynamic properties, making it a valuable tool for medicinal chemists.[2][3]

Part 1: Physicochemical Properties and Characterization

The precise molecular architecture of this compound dictates its reactivity and utility. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the chloro and fluoro substituents, renders the pyridine ring electron-deficient. This electronic profile is a critical determinant of its synthetic accessibility and its potential interactions with biological targets. The morpholine ring, a common feature in many approved drugs, imparts improved aqueous solubility and metabolic stability, and often serves as a key pharmacophoric element for CNS penetration.[2]

Table 1: Core Physicochemical Properties

Property Value Source(s)
Molecular Formula C₉H₁₀ClFN₂O [4][5]
Molecular Weight 216.64 g/mol [4][5]
CAS Number 1020253-17-1 [4][5]
Common Synonyms 4-(5-chloro-3-fluoro-2-pyridinyl)morpholine; 5-Chloro-3-fluoro-2-(morpholin-4-yl)pyridine [4]

| Recommended Storage | 2-8°C, under inert atmosphere |[5] |

Analytical Validation Strategy

To ensure the identity, purity, and integrity of this compound for research applications, a multi-pronged analytical approach is essential. This constitutes a self-validating system for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the presence and integration of the morpholine and pyridine protons. ¹³C NMR validates the carbon backbone. Crucially, ¹⁹F NMR provides a distinct signal for the fluorine atom, confirming its incorporation and chemical environment.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight, confirming the elemental composition (C₉H₁₀ClFN₂O). The isotopic pattern, particularly the M+2 peak characteristic of a chlorine atom, provides further structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of the compound. A reversed-phase method allows for the separation of the target compound from any starting materials, by-products, or degradation products, enabling quantification of purity, typically aiming for >95% for use in screening libraries.

Part 2: Synthesis and Mechanistic Considerations

The construction of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is both logical and high-yielding, leveraging the intrinsic electronic properties of the pyridine precursor.

Proposed Synthetic Workflow

The reaction involves the displacement of a fluoride atom from a di-halogenated pyridine by the secondary amine of morpholine. The choice of 2,3-difluoro-5-chloropyridine as the starting material is strategic; the fluorine atom at the C2 position is highly activated towards nucleophilic attack by the ring nitrogen and the adjacent C3 fluorine.

G Reactant1 2,3-Difluoro-5-chloropyridine Conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, NMP) Heat (e.g., 80-120 °C) Reactant1->Conditions Reactant2 Morpholine Reactant2->Conditions Product This compound Conditions->Product Reaction Mechanism Nucleophilic Aromatic Substitution (SₙAr) Conditions->Mechanism

Caption: Proposed synthetic workflow for this compound via SₙAr.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles for SₙAr reactions.

  • Vessel Preparation : To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-difluoro-5-chloropyridine (1.0 eq).

  • Reagent Addition : Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to dissolve the starting material. The choice of a high-boiling, polar aprotic solvent is critical as it effectively solvates the ions in the transition state, accelerating the SₙAr reaction.

  • Base and Nucleophile : Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), followed by the dropwise addition of morpholine (1.1-1.2 eq). The base acts as a scavenger for the hydrofluoric acid (HF) by-product, driving the reaction to completion.

  • Reaction Conditions : Heat the mixture to 80-120 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed (typically 4-12 hours).

  • Work-up : Cool the reaction mixture to room temperature and pour it into ice-water. This step quenches the reaction and precipitates the product, which often has lower solubility in water than the inorganic salts.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). The organic layers are combined. This separates the organic product from the inorganic salts and residual DMSO.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final, high-purity compound.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for synthesizing more complex molecules with therapeutic potential.

The Role of the Morpholine and Halogenated Pyridine Scaffolds
  • Morpholine Moiety : As a saturated heterocycle, morpholine is often used to improve the physicochemical properties of a lead compound. Its basic nitrogen (pKa ≈ 8.5) can be protonated at physiological pH, enhancing aqueous solubility. The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure can serve as a conformationally constrained linker or occupy a specific pocket in a protein target. Its inclusion is a well-established strategy in the development of CNS drugs, where it can improve permeability across the blood-brain barrier (BBB).[2]

  • Chloro-Fluoropyridine Core : The halogenated pyridine core serves multiple functions. The pyridine nitrogen often acts as a hydrogen bond acceptor, frequently interacting with the "hinge" region of protein kinases. The chloro and fluoro substituents provide key modulation points: they increase lipophilicity, can block sites of metabolism to improve a compound's half-life, and can participate in specific halogen bonding interactions with the target protein, enhancing binding affinity.[3]

Hypothetical Application in Kinase Inhibitor Development

Many small-molecule kinase inhibitors utilize a heterocyclic core to bind to the ATP-binding site. A compound derived from this compound could be designed to inhibit a kinase implicated in a disease pathway, such as cancer or neurodegeneration.

G cluster_0 Kinase ATP Binding Site cluster_1 Hypothetical Inhibitor Hinge Hinge Region (Backbone NH) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Pyridine Pyridine Core Pyridine->Hinge H-Bond Halogens Cl, F Groups Halogens->HydrophobicPocket Halogen/Hydrophobic Interactions Morpholine Morpholine Tail Morpholine->SolventFront Solubility/ Vector to further SAR

Caption: Interaction model of a hypothetical inhibitor with a kinase active site.

In this model, the pyridine nitrogen forms a critical hydrogen bond with the kinase hinge. The chloro and fluoro groups occupy a hydrophobic pocket, while the morpholine group projects towards the solvent-exposed region, where it enhances solubility and provides a vector for further chemical modification (Structure-Activity Relationship, SAR).

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices should be derived from data on its constituent functional groups, particularly morpholine, and general principles for handling laboratory chemicals. The parent compound, morpholine, is classified as flammable and corrosive, causing severe skin and eye damage, and is harmful if swallowed or inhaled.[6][7] Therefore, stringent safety measures are required.

Table 2: Recommended Handling and Safety Procedures

Category Recommendation Rationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. To prevent skin and eye contact with the potentially corrosive and toxic compound.[6]
Engineering Controls Handle exclusively within a certified chemical fume hood. To prevent inhalation of any vapors or fine powders.[6]
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Keep away from ignition sources and strong oxidizing agents.[6][8] Morpholine itself is flammable and reactive with oxidizers. These precautions mitigate risks of fire and uncontrolled reactions.[6]
Storage Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials.[5] To maintain compound integrity and prevent hazardous reactions. Hygroscopic tendencies of similar amines necessitate dry storage.[6]

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination and ensure safe disposal. |

Conclusion

This compound is more than a mere collection of atoms; it is a rationally designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for diversification. The strategic combination of a halogenated pyridine core and a solubilizing morpholine group makes it an exceptionally valuable building block for the creation of sophisticated molecular probes and drug candidates, particularly in the challenging therapeutic areas of oncology and neuroscience. For researchers in drug development, a thorough understanding of this and similar intermediates is essential for the continued innovation of next-generation therapeutics.

References

A Technical Guide to the Biological Activity of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a six-membered saturated heterocycle containing nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including advantageous metabolic profiles, facile synthesis routes, and the ability to improve pharmacokinetics—make it a cornerstone in the design of novel therapeutic agents.[1][3] This guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used to validate their efficacy. We will delve into their significant roles as anticancer, antimicrobial, and central nervous system (CNS) active agents, offering a comprehensive resource for professionals in drug discovery and development.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is more than a simple building block; it is a versatile pharmacophore that imparts desirable drug-like properties to molecules.[4] Its structural features are key to its success:

  • Physicochemical Balance: The presence of both a weakly basic nitrogen atom and an ether oxygen atom provides a well-balanced hydrophilic-lipophilic profile. This is crucial for optimizing solubility and permeability, including penetration of the blood-brain barrier (BBB).[5][6]

  • Metabolic Stability: The morpholine ring can enhance the metabolic stability of a drug candidate, leading to improved bioavailability and a more favorable pharmacokinetic profile.[6]

  • Molecular Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing for potent and selective binding to a wide range of biological targets like enzymes and receptors.[1][5]

  • Synthetic Accessibility: The morpholine moiety is readily incorporated into molecules through various established synthetic methodologies, making it an attractive scaffold for creating diverse chemical libraries.[1][7]

These attributes have led to the inclusion of the morpholine ring in numerous approved drugs, such as the antibiotic Linezolid , the anticancer agent Gefitinib , and the antidepressant Reboxetine .[8][9]

The Spectrum of Biological Activities

Morpholine derivatives exhibit a remarkably broad range of pharmacological activities, positioning them as promising candidates for treating a multitude of diseases.[10][11][12]

Anticancer Activity

The fight against cancer has been significantly bolstered by the development of morpholine-containing compounds. These derivatives target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.

Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that become dysregulated in cancer. For instance, many morpholine derivatives are designed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway , a central signaling cascade that controls cell growth, survival, and proliferation.[5]

Another key target is the Vascular Endothelial Growth Factor Receptor (VEGFR-2) , an enzyme critical for angiogenesis—the formation of new blood vessels that tumors need to grow.[13] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply. Furthermore, some derivatives induce apoptosis (programmed cell death) by modulating the activity of proteins in the Bcl-2 family.[8]

Data Presentation: Cytotoxicity of Morpholine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected morpholine-quinazoline derivatives against various human cancer cell lines. A lower IC₅₀ value indicates higher potency.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)SHSY-5Y (Neuroblastoma) IC₅₀ (µM)Reference
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15[8][14]
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29[8][14]

These compounds were found to be non-toxic to normal HEK293 cells at 25 µM, indicating selectivity for cancer cells.[14]

Signaling Pathway Visualization: PI3K/Akt/mTOR Inhibition

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Morpholine Morpholine Derivative Morpholine->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Antimicrobial (Antibacterial & Antifungal) Activity

With the rise of multidrug-resistant pathogens, the need for new antimicrobial agents is critical. Morpholine derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[15][16]

Mechanism of Action: In bacteria, a key mechanism of action for some morpholine-containing drugs, like Linezolid, is the inhibition of the initiation of protein synthesis .[9] This is a distinct mechanism that can be effective against bacteria that have developed resistance to other classes of antibiotics.[16] Other derivatives function by disrupting cell wall synthesis or interfering with essential metabolic pathways.[11]

The antifungal activity of morpholine derivatives is also well-documented. For example, the agricultural fungicide Fenpropimorph works by inhibiting sterol biosynthesis, an essential process for maintaining the integrity of fungal cell membranes.

Data Presentation: Antimicrobial Minimum Inhibitory Concentration (MIC)

The table below shows the MIC values (µg/mL) for novel 1,3-thiazine-2-amines containing a morpholine nucleus against various bacterial and fungal strains.

CompoundS. aureusE. coliA. flavusRhizopusReference
20 12.5506.256.25[15]
21 2510012.56.25[15]
25 12.52512.512.5[15]
Ciprofloxacin 6.256.25N/AN/A[15]
Fluconazole N/AN/A6.2512.5[15]

N/A: Not Applicable. Ciprofloxacin (antibacterial) and Fluconazole (antifungal) were used as standard drugs.

Antiviral and CNS Activities

The unique ability of the morpholine scaffold to improve BBB permeability has made it particularly valuable in the development of drugs targeting the Central Nervous System.[5][6] This includes treatments for neurodegenerative diseases, mood disorders, and pain.[12]

Additionally, morpholine derivatives have been investigated for their antiviral properties.[4][17] For instance, certain quinoline derivatives incorporating a morpholine moiety have shown the ability to inhibit the replication of viruses like the Zika Virus (ZIKV).[18]

Experimental Protocols & Methodologies

The validation of biological activity relies on robust and reproducible experimental protocols. As a self-validating system, every experiment must include appropriate controls to ensure the integrity of the results.

Protocol: Assessing Anticancer Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells with untreated cells (negative control), cells treated with a known cytotoxic agent like Doxorubicin (positive control), and wells with medium and the compound vehicle (e.g., DMSO) only (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Visualization: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Morpholine Derivatives & Controls incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Future Perspectives

The versatility of the morpholine scaffold ensures its continued prominence in drug discovery.[19] Future research will likely focus on:

  • Target Specificity: Designing novel derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Combination Therapies: Exploring the synergistic effects of morpholine-based agents with existing therapies to overcome drug resistance, particularly in cancer.[10]

  • Advanced Drug Delivery: Incorporating morpholine derivatives into targeted drug delivery systems to enhance their efficacy and reduce systemic toxicity.

The ongoing exploration of new synthetic routes and a deeper understanding of structure-activity relationships will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic motif.[4][7]

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Drug Discovery and Mechanistic Investigation Workflow

Abstract

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine is a synthetic compound featuring a substituted pyridine ring linked to a morpholine moiety. While the specific biological activity and mechanism of action of this particular molecule are not yet detailed in publicly available literature, its structural motifs are common in pharmacologically active agents. This technical guide, therefore, presents a comprehensive, hypothetical workflow for the elucidation of its mechanism of action, designed for researchers, scientists, and drug development professionals. This document provides a strategic and methodological framework, from initial target identification to in-depth mechanistic studies, that is applicable to novel small molecules of this class.

Introduction: The Therapeutic Potential of Morpholine and Pyridine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] Similarly, the pyridine ring is a common feature in a vast array of bioactive compounds, contributing to a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The combination of these two moieties in this compound suggests a high potential for biological activity. This guide outlines a systematic approach to uncover this potential.

Phase I: Target Class Identification and Initial Screening

Given the structural alerts within this compound, a logical starting point for investigation is a broad-based screening against common drug target families.

Kinase Inhibitor Screening

The substituted pyridine core is a well-established pharmacophore for kinase inhibition. Therefore, a primary hypothesis is that this compound may function as a kinase inhibitor.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Utilize a commercial kinase panel (e.g., a panel of 400+ human kinases). Prepare assay plates with appropriate kinase, substrate, and ATP concentrations.

  • Compound Dosing: Add the test compound at a final concentration of 1 µM and 10 µM to the assay wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Use a suitable detection method (e.g., ADP-Glo™ Kinase Assay) to measure kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).

Hypothetical Data Presentation:

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
EGFR5%12%
PI3Kα85%98%
mTOR78%95%
CDK210%18%
... (other kinases)......
GPCR and Ion Channel Screening

While less common for this specific scaffold, screening against a panel of G-protein coupled receptors (GPCRs) and ion channels is a prudent step to rule out off-target effects or discover unexpected activities.

Phase II: Lead Target Validation and Potency Determination

Based on the hypothetical screening results, PI3Kα and mTOR are identified as primary targets. The next phase focuses on validating these interactions and quantifying the compound's potency.

IC50 Determination

Experimental Protocol: Dose-Response Assay

  • Compound Dilution: Prepare a 10-point serial dilution of this compound, typically from 100 µM down to 1 nM.

  • Assay Procedure: Perform the kinase assay as described in section 2.1 for PI3Kα and mTOR individually, using the serially diluted compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

TargetIC50 (nM)
PI3Kα75
mTOR150
Cellular Target Engagement

To confirm that the compound interacts with its putative targets in a cellular context, a cellular thermal shift assay (CETSA) can be employed.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known dependence on the PI3K/mTOR pathway) and treat with 10 µM of this compound or vehicle for 2 hours.

  • Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Extraction and Analysis: Pellet the aggregated proteins by centrifugation. Analyze the soluble protein fraction by Western blotting using antibodies specific for PI3Kα and mTOR.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase III: Elucidation of the Molecular Mechanism of Action

With the primary targets validated, the focus shifts to understanding the downstream signaling consequences of target inhibition.

Signaling Pathway Analysis

Experimental Protocol: Western Blotting for Downstream Effectors

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against key proteins in the PI3K/mTOR pathway (e.g., p-Akt, p-S6K, p-4E-BP1) and corresponding total protein antibodies as loading controls.

  • Imaging and Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities.

Hypothetical Signaling Pathway Diagram:

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt PDK1->p_Akt Phosphorylates Akt Akt Akt->p_Akt mTORC1 mTORC1 p_Akt->mTORC1 Activates p_S6K p-S6K mTORC1->p_S6K Phosphorylates p_EBP1 p-4E-BP1 mTORC1->p_EBP1 Phosphorylates S6K S6K Translation Protein Synthesis p_S6K->Translation Promotes EBP1 4E-BP1 p_EBP1->Translation Inhibits Inhibition of Compound This compound Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Hypothetical inhibition of the PI3K/mTOR signaling pathway.

Cellular Phenotypic Assays

To connect the molecular mechanism to a cellular outcome, assays measuring proliferation, apoptosis, and cell cycle progression are essential.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Experimental Workflow Diagram:

Experimental_Workflow cluster_Phase1 Phase I: Target Identification cluster_Phase2 Phase II: Target Validation cluster_Phase3 Phase III: Mechanism Elucidation Kinase_Screen Kinase Panel Screen IC50 IC50 Determination Kinase_Screen->IC50 Identifies Hits GPCR_Screen GPCR/Ion Channel Screen CETSA Cellular Target Engagement (CETSA) IC50->CETSA Confirms Potency Western_Blot Signaling Pathway Analysis (Western Blot) CETSA->Western_Blot Confirms Cellular Target Phenotypic_Assay Phenotypic Assays (e.g., Proliferation) Western_Blot->Phenotypic_Assay Links Target to Cellular Function

Caption: A streamlined workflow for mechanism of action elucidation.

Conclusion

This technical guide presents a robust and logical framework for the comprehensive investigation of the mechanism of action of a novel compound, this compound. By progressing from broad-based screening to specific target validation and in-depth cellular pathway analysis, researchers can systematically uncover the therapeutic potential and molecular interactions of new chemical entities. The methodologies and data presentation formats provided herein serve as a template for rigorous scientific inquiry in the field of drug discovery.

References

An In-depth Technical Guide to 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural features, physicochemical properties, and its critical role as a versatile intermediate in the synthesis of complex pharmaceutical agents. A detailed, field-proven synthetic protocol, based on established chemical principles, will be presented, complete with mechanistic insights. Furthermore, we will explore the therapeutic relevance of the morpholine and fluorinated pyridine moieties, providing a rationale for the compound's utility in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

Introduction: The Strategic Importance of Fluorinated Pyridines and Morpholine Scaffolds in Medicinal Chemistry

The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a central theme in modern drug discovery. The strategic incorporation of specific structural motifs into drug candidates is a key approach to achieving these goals. Among the vast arsenal of chemical scaffolds available to medicinal chemists, fluorinated pyridines and morpholine derivatives have emerged as "privileged structures"[1].

The introduction of fluorine into a drug molecule can profoundly influence its metabolic stability, lipophilicity, and binding affinity for its biological target[1]. The pyridine ring, a common feature in many biologically active compounds, when substituted with fluorine, can exhibit altered electronic properties that enhance target engagement.

Similarly, the morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve the aqueous solubility and overall pharmacokinetic properties of a drug candidate. Its presence can also contribute to target binding and potency. The combination of these two powerful structural elements in This compound results in a highly valuable building block for the synthesis of a new generation of pharmaceuticals. This guide will provide an in-depth look at this important intermediate.

Physicochemical Properties and Structural Features

This compound is a substituted pyridine derivative with the following key characteristics:

PropertyValueSource
CAS Number 1020253-17-1[2]
Molecular Formula C₉H₁₀ClFN₂O[3]
Molecular Weight 216.64 g/mol [3]
Appearance White to off-white solidInferred from typical properties of similar compounds
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solventsInferred from typical properties of similar compounds

The structure of this compound, depicted below, reveals the strategic placement of its functional groups. The chlorine and fluorine atoms on the pyridine ring are key to its reactivity and its influence on the electronic properties of the molecule. The morpholine ring is attached at the 2-position of the pyridine, a common motif in many kinase inhibitors.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established and versatile reaction is a cornerstone of heterocyclic chemistry.

Reaction Principle

The core of this synthesis involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The fluorine atom at the 3-position and the chlorine atom at the 5-position further increase the electrophilicity of the pyridine ring, making it susceptible to attack by the nitrogen atom of morpholine.

Experimental Protocol

Starting Materials:

  • 2,5-Dichloro-3-fluoropyridine

  • Morpholine

  • A suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine)

  • A high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloro-3-fluoropyridine (1.0 equivalent) and the chosen solvent (e.g., DMSO).

  • Addition of Reagents: Add morpholine (1.1 to 1.5 equivalents) to the reaction mixture. The use of a slight excess of the amine ensures the complete consumption of the starting pyridine.

  • Base Addition: Add the base (2.0 to 3.0 equivalents) to the mixture. The base is crucial for scavenging the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature will depend on the specific solvent and base used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water. This will precipitate the crude product.

  • Purification: Collect the solid product by filtration and wash it with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Start 2,5-Dichloro-3-fluoropyridine + Morpholine Intermediate Meisenheimer Complex (stabilized by resonance) Start->Intermediate Addition Product This compound + Cl⁻ Intermediate->Product Elimination

Caption: The two-step mechanism of the SNAr reaction for the synthesis of this compound.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of morpholine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This results in the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring, particularly onto the electronegative nitrogen atom.

Step 2: Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of a chloride ion from the 2-position. The fluorine atom is generally a better leaving group in SNAr reactions than chlorine; however, the substitution occurs at the 2-position due to the strong activating effect of the ring nitrogen. The released chloride ion is neutralized by the base present in the reaction mixture.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of more complex drug molecules. Its structure is frequently found in compounds targeting a variety of biological pathways implicated in diseases such as cancer, inflammation, and neurological disorders.

Kinase Inhibitors

A significant application of this intermediate is in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2-morpholinopyridine scaffold is a common feature in many potent and selective kinase inhibitors. The morpholine oxygen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a critical interaction for potent inhibition.

Other Therapeutic Areas

The versatility of the this compound scaffold allows for its incorporation into a wide range of therapeutic agents beyond kinase inhibitors. The chlorine and fluorine atoms provide handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization.

Conclusion

This compound is a strategically designed and highly valuable intermediate in the field of medicinal chemistry. Its synthesis, readily achievable through a robust nucleophilic aromatic substitution reaction, provides access to a privileged scaffold that combines the beneficial properties of both the morpholine and fluorinated pyridine moieties. The insights provided in this technical guide underscore the importance of this compound as a key building block in the ongoing quest for novel and improved therapeutics. Researchers and drug development professionals can leverage the information presented here to facilitate the design and synthesis of the next generation of targeted therapies.

References

The Emergence of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine: A Keystone Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and critical applications of 4-(5-chloro-3-fluoropyridin-2-yl)morpholine, a pivotal heterocyclic intermediate in contemporary drug discovery. This compound has garnered significant attention for its integral role in the development of potent and selective kinase inhibitors, most notably inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). This document will detail the synthetic pathway, including a step-by-step protocol for its preparation, and provide a summary of its known physicochemical and spectroscopic properties. Furthermore, it will explore the strategic importance of this molecule in the design of next-generation therapeutics for inflammatory and autoimmune diseases. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development who are engaged in the synthesis and utilization of novel heterocyclic building blocks.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in medicinal chemistry. The precise functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of halogens, such as chlorine and fluorine, along with amine-containing heterocycles like morpholine, can significantly influence a compound's binding affinity to biological targets and its metabolic stability.

The discovery and development of this compound emerged from the relentless pursuit of novel kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. This technical guide delves into the specifics of this valuable synthetic intermediate, highlighting its crucial role in advancing the development of targeted therapies.

Synthesis and Mechanism: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide range of nucleophiles onto electron-deficient aromatic rings.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 2,3-difluoro-5-chloropyridine and morpholine. The pyridine ring is highly activated towards nucleophilic attack due to the presence of two electron-withdrawing fluorine atoms and the ring nitrogen.

G TM This compound SM1 2,3-Difluoro-5-chloropyridine TM->SM1 C-N disconnection (SNAr) SM2 Morpholine TM->SM2

Caption: Retrosynthetic analysis of the target molecule.

The precursor, 2,3-difluoro-5-chloropyridine, is a critical starting material. Its synthesis can be accomplished through multi-step sequences, often starting from more readily available pyridine derivatives. Common methods involve halogen exchange reactions, where chlorine atoms are replaced with fluorine using reagents like potassium fluoride.[1][2]

Detailed Experimental Protocol

The following protocol is a representative synthesis of this compound, adapted from methodologies described in the patent literature, specifically WO2008121735 A1, which highlights its role as a key intermediate (Intermediate 66A) in the synthesis of IRAK-4 inhibitors.

Step 1: Reaction Setup

  • To a solution of 2,3-difluoro-5-chloropyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added morpholine (1.2 eq).

  • A non-nucleophilic base, such as potassium carbonate (K2CO3) (2.0 eq) or diisopropylethylamine (DIPEA), is added to the reaction mixture. The base serves to neutralize the hydrofluoric acid (HF) generated during the reaction.

Step 2: Reaction Conditions

  • The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C.

  • The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous mixture is extracted with an organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

G cluster_0 Synthetic Workflow Start Start: 2,3-Difluoro-5-chloropyridine + Morpholine Reagents Add Base (e.g., K2CO3) & Solvent (e.g., DMF) Start->Reagents Reaction Heat (80-120 °C) Monitor by TLC/LC-MS Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: this compound Purification->Product G cluster_0 Drug Discovery Pathway Target Target Compound This compound Modification Further Chemical Modification Target->Modification Key Intermediate ActiveCompound Active Pharmaceutical Ingredient (IRAK-4 Inhibitor) Modification->ActiveCompound Application Therapeutic Application (Inflammatory Diseases) ActiveCompound->Application

References

Guide to the Safe Handling and Management of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine (CAS No. 1020253-17-1). As a novel or sparsely documented research chemical, specific toxicological and safety data for this compound are not extensively available.[1][2] Therefore, this guide employs a scientifically grounded approach, extrapolating a robust safety profile from the well-documented hazards of its core structural motifs: the substituted chlorofluoropyridine ring and the morpholine ring. The protocols herein are designed to empower researchers to manage this compound with a high degree of safety, adhering to the principles of hazard analysis and risk mitigation.

Section 1: Chemical Identity and Hazard Analysis

A foundational principle of chemical safety is understanding a substance's inherent hazards. Lacking a specific Safety Data Sheet (SDS), we must deconstruct the molecule to predict its toxicological and physical hazards based on established data for analogous structures.

Chemical Identifiers
IdentifierValueSource
Chemical Name This compound[1]
Synonyms 5-Chloro-3-fluoro-2-(morpholin-4-yl)pyridine[1]
CAS Number 1020253-17-1[1]
Molecular Formula C₉H₁₀ClFN₂O[1]
Molecular Weight 216.64 g/mol [1]
Structural Hazard Deconstruction

The predicted safety profile of this compound is derived from two primary structural components:

  • The Morpholine Moiety: Morpholine itself is a well-characterized substance. It is a flammable liquid and is classified as toxic and corrosive.[3][4] It is harmful if swallowed or inhaled and toxic in contact with skin, causing severe skin burns and eye damage.[3][4][5][6] The presence of this ring system necessitates stringent protocols to prevent skin and eye contact.

  • The Substituted Pyridine Moiety: Pyridine and its halogenated derivatives are known to be hazardous. They are typically flammable liquids and are harmful if swallowed, inhaled, or in contact with skin.[7][8] Exposure can cause irritation to the skin, eyes, and respiratory system, with higher exposures potentially leading to systemic effects, including damage to the liver and kidneys.[9][10] The presence of chloro- and fluoro- substituents can alter reactivity and toxicological profiles, often increasing potency. Hazardous combustion products, such as oxides of nitrogen, hydrogen chloride, and hydrogen fluoride, are expected upon thermal decomposition.[11]

cluster_molecule This compound cluster_pyridine Hazard Source 1: Substituted Pyridine Ring cluster_morpholine Hazard Source 2: Morpholine Ring Molecule C₉H₁₀ClFN₂O Pyridine_Hazards Acute Toxicity (Oral, Dermal, Inhalation) Skin/Eye/Respiratory Irritation Flammability Organ Toxicity (Liver, Kidney) Molecule->Pyridine_Hazards Inferred Hazard Contribution Morpholine_Hazards Severe Skin Burns & Eye Damage (Corrosive) Acute Toxicity (Oral, Dermal, Inhalation) Flammability Molecule->Morpholine_Hazards Inferred Hazard Contribution cluster_main Hierarchy of Controls for Safe Chemical Handling Elimination Elimination (Not Applicable for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Decreasing Effectiveness Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Decreasing Effectiveness Administrative Administrative Controls (Change the way people work) Engineering->Administrative Decreasing Effectiveness PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Decreasing Effectiveness start Spill Occurs evacuate Evacuate immediate area Alert others start->evacuate assess Assess spill size & risk (Is it safe to handle internally?) evacuate->assess call_ehs Call Emergency Services / EHS assess->call_ehs No don_ppe Don appropriate PPE (Respirator, gloves, face shield, lab coat) assess->don_ppe Yes ventilate Ensure adequate ventilation (Fume hood ON) don_ppe->ventilate contain Contain spill with non-combustible absorbent material (e.g., sand, vermiculite) ventilate->contain collect Carefully collect absorbed material using non-sparking tools into a sealed, labeled waste container contain->collect decontaminate Decontaminate spill area with appropriate solvent/detergent collect->decontaminate dispose Dispose of waste according to institutional & legal regulations decontaminate->dispose

References

Methodological & Application

The Strategic Application of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of privileged scaffolds is paramount to the efficient development of novel therapeutics. Among these, the substituted pyridinyl-morpholine motif has emerged as a cornerstone in the design of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine , a key building block whose structural and electronic properties make it an invaluable tool for medicinal chemists. We will delve into its role in constructing potent and selective modulators of critical biological pathways, supported by detailed protocols and mechanistic insights.

The Significance of the 2-Morpholinopyridine Scaffold

The 2-morpholinopyridine core is a recurring motif in a multitude of biologically active compounds. The morpholine ring, with its inherent polarity and capacity for hydrogen bonding, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1][2] When appended to a pyridine ring, particularly one adorned with halogens like chlorine and fluorine, the resulting scaffold offers a versatile platform for engaging with the active sites of various protein targets.

The electronic nature of the pyridine ring, modulated by the electron-withdrawing effects of the chloro and fluoro substituents, is critical. The fluorine atom at the 3-position can enhance binding affinity through interactions with the target protein and can also modulate the pKa of the pyridine nitrogen, influencing its pharmacokinetic profile. The chlorine atom at the 5-position serves as a key recognition element for many protein targets and can also be a site for further chemical modification.

Application in Kinase Inhibitor Drug Discovery

The "5-Chloro-3-fluoropyridin-2-yl" moiety, to which the morpholine is attached, is a recognized pharmacophore in the development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This makes them a major class of drug targets.

While a specific, named drug directly synthesized from this compound is not publicly disclosed, the utility of this scaffold is evident from its appearance in the patent literature for the development of inhibitors targeting a range of kinases, including:

  • Janus Kinases (JAKs): These are critical mediators of cytokine signaling, and their inhibition is a validated strategy for treating autoimmune diseases. Patent literature describes compounds containing a (5-chloro-3-fluoropyridin-2-yl)piperidine core for the inhibition of JAK1.[3]

  • Protein Arginine Methyltransferase 5 (PRMT5): This enzyme is involved in the regulation of gene expression and is a target in oncology. Compounds bearing the 5-chloro-3-fluoropyridin-2-yl moiety have been explored as PRMT5 inhibitors.

  • Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): As a key regulator in the life cycle of the malaria parasite, PfCDPK1 is a target for novel antimalarial drugs. Research has shown that imidazopyridazine derivatives containing a 5-Chloro-3-fluoropyridin-2-yl)amino group are potent inhibitors of this kinase.

The following workflow illustrates the general strategy for utilizing this compound in a kinase inhibitor discovery program.

G cluster_0 Scaffold-Based Drug Design Workflow A Start with Key Intermediate: This compound B Library Synthesis via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Versatile Building Block C High-Throughput Screening (HTS) against Kinase Panel B->C Diverse Chemical Library D Hit Identification & Initial SAR C->D Identify Active Compounds E Lead Optimization: Potency, Selectivity, ADME D->E Iterative Design-Synthesize-Test Cycles F In Vivo Efficacy Studies E->F Evaluate in Animal Models G Preclinical Candidate Selection F->G Select Best Compound G cluster_0 Simplified Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., JAK) Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., STAT) Kinase2->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (Proliferation, Survival) GeneExpression->CellularResponse Inhibitor Inhibitor derived from This compound Inhibitor->Kinase1 Inhibits

References

The Strategic Application of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. The compound 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine represents a confluence of two highly valued structural motifs: the morpholine ring, a "privileged" scaffold, and a halogenated pyridine core. While this specific molecule may not yet be the cornerstone of an approved drug, its constituent parts signal a high potential for utility in crafting next-generation therapeutic agents. This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, supported by detailed protocols for its synthesis and evaluation.

Part 1: Deconstructing the Potential: The Morpholine and Chloro-Fluoropyridine Moieties

The promise of this compound as a key intermediate stems from the well-established benefits of its two core components. Understanding these individual contributions is crucial to appreciating the compound's potential.

The Morpholine Moiety: A "Privileged" Scaffold in Drug Design

The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, and for good reason.[1] Its incorporation into a drug candidate is a deliberate strategy to enhance its overall properties.[2] The morpholine ring is often employed in medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties.[1][3]

Key advantages of the morpholine scaffold include:

  • Improved Physicochemical Properties: The morpholine ring, with its ether oxygen and basic nitrogen, imparts a favorable balance of hydrophilicity and lipophilicity.[4] This can lead to improved aqueous solubility, a critical factor for bioavailability.[5][6] The pKa of the morpholine nitrogen is typically in a physiologically relevant range, which can be crucial for target engagement and pharmacokinetic profiles.[7][8]

  • Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. Replacing more labile groups with a morpholine can thus improve a compound's half-life and overall exposure.

  • Versatile Pharmacophore: The morpholine ring can act as a rigid scaffold to correctly orient other functional groups for optimal interaction with a biological target.[7] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity.[5]

  • Blood-Brain Barrier Permeability: For central nervous system (CNS) drug discovery, the morpholine moiety is particularly valuable. Its properties can be tuned to achieve the delicate balance of lipophilicity and hydrogen bonding capacity required to cross the blood-brain barrier.[5][6][7][9]

The Chloro-Fluoropyridine Core: A Handle for Potency and Selectivity

The 5-chloro-3-fluoropyridin-2-yl core provides a versatile and strategically functionalized aromatic system. The presence and positioning of the halogen atoms are not arbitrary; they offer distinct advantages in drug design:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the pyridine nitrogen, makes the ring system electron-deficient. This is a key feature for enabling the synthesis of the target molecule via nucleophilic aromatic substitution (SNAr).[10]

  • Fine-Tuning of pKa: The halogens can influence the basicity of the pyridine nitrogen, which can be critical for target binding and off-target effects.

  • Metabolic Blocking: Halogen atoms, particularly fluorine, can be strategically placed to block sites of metabolic oxidation, thereby improving the metabolic stability of the compound.

  • Enhanced Binding Interactions: Chlorine and fluorine can participate in various non-covalent interactions with protein targets, including halogen bonding and hydrophobic interactions, which can significantly contribute to binding affinity and selectivity.[11]

Part 2: Potential Therapeutic Applications and Target Classes

Given the properties of its constituent moieties, this compound is a prime candidate for derivatization and inclusion in screening libraries targeting several therapeutic areas.

  • Oncology: The morpholine scaffold is a key feature in several successful kinase inhibitors. The ability of the morpholine to improve solubility and the potential for the chloro-fluoropyridine to engage in specific interactions within the ATP-binding pocket make this compound an attractive starting point for the development of inhibitors of protein kinases, such as PI3K, mTOR, and others implicated in cancer signaling.[8]

  • Central Nervous System (CNS) Disorders: As previously mentioned, the morpholine ring is adept at facilitating blood-brain barrier penetration.[4][5] This makes derivatives of this compound promising candidates for targets involved in neurodegenerative diseases, psychiatric disorders, and pain.[5][6]

  • Infectious Diseases: The morpholine scaffold is present in some antimicrobial and antiviral agents.[2] The unique electronic and steric properties of the chloro-fluoropyridine ring could be exploited to develop novel agents targeting enzymes or proteins essential for pathogen survival.

Part 3: Application Notes and Experimental Protocols

This section provides detailed, generalized protocols for the synthesis and in vitro evaluation of this compound and its derivatives. These protocols are intended as a starting point for researchers to adapt to their specific needs.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of the title compound from a commercially available dihalogenated pyridine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the morpholine nitrogen displaces a chlorine atom at the 2-position of the pyridine ring.[12][13]

Reaction Scheme:

Materials:

  • 2,5-Dichloro-3-fluoropyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for aqueous workup and extraction

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,5-dichloro-3-fluoropyridine (1.0 equivalent) and the anhydrous solvent (e.g., DMSO) to achieve a concentration of approximately 0.5 M.

  • Addition of Reagents: Add potassium carbonate (2.0 equivalents) or DIPEA (2.5 equivalents) to the stirred solution. Then, add morpholine (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent like DMSO or NMP is crucial for SNAr reactions as they can solvate the cation of the base, leaving the anion more reactive, and they have high boiling points allowing for elevated reaction temperatures.

  • An excess of the base is used to neutralize the HCl formed during the reaction and to drive the reaction to completion.

  • The reaction is performed under an inert atmosphere to prevent the introduction of water, which could react with the base and potentially lead to side reactions.

Workflow Diagram:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Flask under N2 add_pyridine Add 2,5-dichloro- 3-fluoropyridine start->add_pyridine add_solvent Add Anhydrous DMSO add_pyridine->add_solvent add_base Add K2CO3 add_solvent->add_base add_morpholine Add Morpholine add_base->add_morpholine heat Heat to 80-100 °C add_morpholine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: In Vitro Kinase Inhibitor Screening Assay

This protocol outlines a general method for screening the synthesized compound or its derivatives for inhibitory activity against a protein kinase of interest using a luminescence-based assay that quantifies ATP consumption.[14]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity. The compound's ability to inhibit this activity is measured by its effect on ATP consumption.

Materials:

  • Kinase of interest (e.g., PI3K, AKT, etc.)

  • Kinase substrate (specific to the kinase)

  • This compound derivative (dissolved in DMSO)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add this mix to all wells.

  • Initiation of Reaction: Prepare an ATP solution in the kinase assay buffer at a concentration close to the Kₘ for the specific kinase. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature or 30 °C for a predetermined time (e.g., 60 minutes).

  • Detection: Add the luminescence-based ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of ATP remaining.

  • Measurement: Incubate the plate as per the detection reagent manufacturer's instructions (typically 10-30 minutes) to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow Diagram:

Kinase_Assay_Workflow plate_compounds Plate Compound Dilutions (in DMSO) add_kinase Add Kinase/Substrate Mix plate_compounds->add_kinase start_reaction Add ATP to Initiate Reaction add_kinase->start_reaction incubate Incubate at 30 °C for 60 min start_reaction->incubate add_detection Add Luminescent ATP Detection Reagent incubate->add_detection read_plate Measure Luminescence add_detection->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a compound on the viability of a cancer cell line.[15][16][17]

Principle: Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[15] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Clear, flat-bottomed 96-well cell culture plates

  • Hemocytometer or automated cell counter

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at ~570 nm

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37 °C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol 4: In Vitro Metabolic Stability Assay (Microsomal Stability)

This protocol provides a general method for assessing the metabolic stability of a compound in the presence of liver microsomes.[18][19][20]

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[19] The rate of disappearance of the parent compound over time when incubated with microsomes and the necessary cofactor (NADPH) is a measure of its metabolic stability.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • This compound derivative (test compound)

  • Positive control compound with known metabolic fate (e.g., verapamil, testosterone)

  • Ice-cold acetonitrile containing an internal standard for LC-MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator or water bath set to 37 °C

  • LC-MS/MS system for analysis

Step-by-Step Procedure:

  • Preparation: Prepare a solution of the test compound in the phosphate buffer. Prepare a master mix of liver microsomes and the NADPH regenerating system in the phosphate buffer.

  • Incubation: Pre-warm the compound solution and the microsome/NADPH master mix at 37 °C for 5-10 minutes.

  • Initiation: Initiate the reaction by adding the microsome/NADPH master mix to the compound solution. The final concentration of the test compound is typically 1 µM.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube or well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

Data Presentation:

The results from these assays can be effectively summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
Derivative API3Kα75
Derivative BmTOR120
Derivative CAKT1550

Table 2: Hypothetical Cell Viability and Metabolic Stability Data

Compound IDCell LineGI₅₀ (µM)Human Liver Microsome t₁/₂ (min)
Derivative AMCF-71.245
Derivative BA5493.5> 60
Derivative CHCT1160.825

Part 4: Conclusion and Future Directions

This compound is a chemical entity with significant, albeit underexplored, potential in medicinal chemistry. Its structure is a composite of two moieties that have independently proven their worth in numerous successful drug discovery programs. The morpholine ring offers a reliable means to improve pharmacokinetic properties, while the chloro-fluoropyridine core provides a tunable platform for achieving high potency and selectivity.

The protocols outlined in this guide provide a robust framework for the synthesis and initial in vitro characterization of novel derivatives based on this scaffold. Researchers and drug development professionals are encouraged to utilize this compound as a versatile building block in their quest for new and effective therapies, particularly in the fields of oncology and CNS disorders. The true potential of this compound lies in the creativity and ingenuity of the medicinal chemists who will undoubtedly use it to craft the next generation of innovative medicines.

References

Application Notes and Protocols for the Investigation of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine as a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential application of the novel chemical entity, 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine. Given its status as a sparsely documented compound, this guide emphasizes a foundational, systematic approach to elucidating its physicochemical properties, biological activity, and potential mechanisms of action. The protocols herein are designed to be self-validating, providing a rigorous framework for generating reliable and reproducible data.

Introduction: Rationale for Investigation

The molecule this compound belongs to the class of substituted pyridines, a scaffold of significant interest in medicinal chemistry. The presence of a morpholine group, a halogen (chlorine), and a fluorine atom suggests several potential avenues for biological activity. Halogenated pyridines are core structures in numerous approved drugs due to their ability to form key interactions with biological targets. The morpholine moiety often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

Therefore, the logical first step for a researcher encountering this compound is to embark on a systematic evaluation to uncover its potential as a tool compound or a lead molecule for drug discovery. This guide provides the experimental framework for such an endeavor.

Physicochemical Characterization: The Foundation of All Subsequent Research

Before any biological evaluation, it is imperative to confirm the identity, purity, and fundamental properties of the compound. This ensures that any observed biological effects are attributable to the compound of interest and not to impurities or degradation products.

Identity and Purity Confirmation

Protocol 1: Comprehensive Quality Control Workflow

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Use Electrospray Ionization (ESI) in positive mode. .

    • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 231.05.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and assess purity.

    • Method: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Rationale: The unique electronic environment created by the fluorine and chlorine atoms will result in a distinctive spectral fingerprint. The absence of significant unassignable peaks is a primary indicator of purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To quantify the purity of the compound.

    • Method: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor at multiple wavelengths (e.g., 254 nm, 280 nm).

    • Purity Standard: For use in biological assays, purity should be ≥95%.

Table 1: Physicochemical Properties Summary
PropertyAnalytical MethodExpected Value/ResultSignificance
Molecular Formula-C₉H₁₀ClFN₂OFoundational Identity
Molecular WeightMass Spectrometry230.64 g/mol Confirms Identity
PurityHPLC>95%Ensures Data Reliability
SolubilityKinetic/ThermodynamicTo be determinedDictates Dosing Vehicle
Chemical StabilityHPLC over timeTo be determinedDefines Storage & Handling
Solubility and Stability Assessment

Protocol 2: Kinetic Solubility and Stability Assay

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Serially dilute the stock solution in a 96-well plate using DMSO.

  • Aqueous Buffer Addition: Add the compound from the DMSO plate into an aqueous buffer relevant to your future assays (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Incubation and Analysis: Incubate the plate at room temperature. At various time points (e.g., 0, 1, 4, 24 hours), measure the amount of compound that has precipitated using nephelometry or by centrifuging the plate, taking the supernatant, and analyzing it by HPLC/UV-Vis spectroscopy.

  • Rationale: This protocol establishes the maximum soluble concentration in an assay-relevant buffer and assesses if the compound degrades or precipitates over the typical duration of a biological experiment.

Initial Biological Screening: Identifying a "Hit"

Once the compound is characterized, the next phase is to screen for biological activity. A broad, tiered approach is recommended to efficiently identify potential areas of interest.

Diagram 1: Tiered Biological Screening Workflow

cluster_0 Tier 1: Broad Phenotypic & Target-Class Screening cluster_1 Tier 2: Hit Validation & Initial MoA cluster_2 Tier 3: Lead Optimization Pathway A Compound QC (Purity >95%, Known Solubility) B Cell Viability/Cytotoxicity Assay (e.g., MTS/MTT in multiple cell lines) A->B Test for general toxicity C Broad Kinase Panel Screen (e.g., KinomeScan) A->C Evaluate against major target class D GPCR Panel Screen (e.g., PRESTO-Tango) A->D Evaluate against major target class E Confirm Hit in Primary Assay B->E If 'Hit' is identified C->E If 'Hit' is identified D->E If 'Hit' is identified F Dose-Response Curve Generation (Calculate IC50/EC50) E->F G Orthogonal Assay (e.g., different technology to measure same endpoint) F->G Validate mechanism H Initial Target Engagement Assay (e.g., CETSA, NanoBRET) G->H Confirm target interaction in cells I Structure-Activity Relationship (SAR) (Synthesize & test analogs) H->I

Caption: A logical workflow for the initial biological evaluation of a novel compound.

Protocol 3: Cell Viability Screening
  • Cell Plating: Seed multiple cell lines of interest (e.g., a cancer line like HeLa, a non-cancer line like HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) for 48-72 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., staurosporine).

  • Viability Assessment: Add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the concentration at which 50% of cell growth is inhibited (GI₅₀).

  • Rationale: This initial screen provides crucial information on the compound's general cytotoxicity and helps define a non-toxic concentration range for subsequent, more specific assays.

Hypothetical Scenario: Elucidating a Mechanism of Action

Let us assume that the initial screening reveals that this compound selectively inhibits the growth of a specific cancer cell line with a GI₅₀ of 5 µM and shows potent inhibition of a specific kinase, "Kinase X," in a biochemical screen. The next steps are to validate this on-target activity in a cellular context.

Diagram 2: Target Validation and MoA Workflow

A Hit Identified: Inhibition of Kinase X (Biochemical Assay) B Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) Does the compound bind Kinase X in cells? A->B C Phospho-Substrate Western Blot Does the compound inhibit phosphorylation of a known Kinase X substrate? B->C If engagement is confirmed D Phenotypic Rescue/Confirmation Does knockdown/knockout of Kinase X mimic the compound's effect? C->D If substrate phosphorylation is inhibited E Validated Cellular MoA D->E If phenotypes match

Caption: A workflow to confirm that a biochemical hit is responsible for the observed cellular effect.

Protocol 4: Western Blot for Target Pathway Modulation
  • Cell Treatment: Plate the sensitive cancer cell line and treat with 1X, 5X, and 10X the GI₅₀ concentration of the compound for a relevant time period (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of a known substrate of Kinase X.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Incubate with a primary antibody for the total protein of the substrate and a loading control (e.g., β-actin) to ensure equal loading.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, without a change in the total substrate or loading control, provides strong evidence that the compound is inhibiting Kinase X activity within the cell.

Safety, Handling, and Storage

As a novel chemical entity, this compound should be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, aliquoting a DMSO stock solution and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

Conclusion

The journey from a novel chemical structure to a validated research tool is a systematic process of rigorous characterization and hypothesis-driven biological testing. This guide provides the foundational protocols and logical framework to investigate this compound. By diligently following these steps, researchers can generate high-quality, reproducible data to uncover its potential utility in cell biology and drug discovery.

Application Notes and Protocols for 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The intersection of the pyridine ring and the morpholine moiety represents a cornerstone of contemporary medicinal chemistry. Pyridine derivatives are integral to a vast number of pharmaceuticals, valued for their ability to engage in a range of biological interactions.[1] Similarly, the morpholine ring is a frequently incorporated pharmacophore, often enhancing the pharmacokinetic properties and potency of drug candidates.[2][3] The compound 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine emerges from this rich chemical space as a molecule of significant interest for researchers in oncology and neuropharmacology.

Structurally, this compound is a substituted pyridinyl-morpholine with the chemical formula C₉H₁₀ClFN₂O.[4] Its strategic halogenation, with both chloro and fluoro substituents, provides metabolic stability and modulates electronic properties, which can be critical for target engagement. This technical guide provides a comprehensive framework for researchers, offering detailed protocols for the synthesis, characterization, and application of this compound in preclinical models, with a particular focus on its potential as a kinase inhibitor.

PART 1: Synthesis and Characterization

A reliable and reproducible synthesis is the foundation of any rigorous preclinical investigation. The following section details a robust protocol for the preparation of this compound and the subsequent analytical methods for its thorough characterization.

Protocol 1: Synthesis of this compound

This protocol is based on a nucleophilic aromatic substitution reaction, a common and efficient method for the synthesis of related compounds.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 2,5-Dichloro-3-fluoropyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dichloro-3-fluoropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.

Characterization of this compound

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and pyridine protons. The morpholine protons typically appear as two multiplets, one for the protons adjacent to the oxygen and another for those adjacent to the nitrogen. The pyridine protons will appear in the aromatic region, with their coupling patterns and chemical shifts influenced by the chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the morpholine and pyridine rings. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Representative NMR Data for Morpholine Derivatives: [5][6]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Morpholine O-CH₂~3.7-3.9~66-68
Morpholine N-CH₂~3.0-3.3~45-50
Pyridine CH~7.0-8.5~110-160

2. Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₉H₁₀ClFN₂O would be approximately 217.05 g/mol .

PART 2: Application in Kinase Inhibition Assays

The structural motifs of this compound are frequently found in kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[7][8] The following protocols are designed to evaluate the inhibitory activity of the compound against key kinases in this pathway.

Protocol 2: In Vitro mTOR Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the mTOR kinase.[9]

Objective: To quantify the in vitro inhibitory potency of this compound against mTOR kinase.

Materials:

  • Recombinant human mTOR kinase

  • Inactive S6K1 or 4E-BP1 as substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)[9]

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. A common starting concentration range is 1 nM to 10 µM.[9]

  • In a 96-well plate, add the mTOR enzyme and the kinase-specific substrate.

  • Add the serially diluted compound or vehicle control (DMSO) to the wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (a typical concentration is 100 µM).[9]

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram 1: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Serial Dilution of Inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase/Substrate Mix add_kinase Add Kinase/Substrate Mix prep_reagents->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate start_reaction Initiate with ATP pre_incubate->start_reaction incubate Incubate (60 min at 30°C) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add ADP-Glo Reagent stop_reaction->add_detection read_luminescence Read Luminescence add_detection->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

PART 3: Cellular Activity Assessment

Demonstrating activity in a cellular context is a crucial next step. The following protocols are designed to assess the effect of this compound on cancer cell viability and target engagement within the cell.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (GI₅₀).[10]

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, U87MG for glioblastoma)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[10]

  • Treat the cells with a range of concentrations of this compound for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm.

  • Normalize the data to vehicle-treated control cells and calculate the GI₅₀ value.

Diagram 2: Cellular Viability Assay Workflow

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Adhesion (24h) seed_cells->adhere_cells add_compound Add Serial Dilutions of Compound adhere_cells->add_compound incubate_treatment Incubate (72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance normalize_data Normalize to Control read_absorbance->normalize_data calculate_gi50 Calculate GI50 normalize_data->calculate_gi50

Caption: Workflow for a cell viability (MTT) assay.

PART 4: In Vivo Efficacy and Pharmacokinetics

Evaluating the compound's performance in a living organism is the final preclinical step before considering clinical development.

Protocol 4: Mouse Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse model.

Objective: To determine the in vivo anti-tumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for implantation

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., histology, biomarker analysis).

Protocol 5: Brain Penetration Assessment

Given that many morpholine-containing compounds are CNS-active, assessing brain penetration is crucial.[11]

Objective: To determine the brain-to-plasma concentration ratio of this compound.

Materials:

  • Mice or rats

  • This compound

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of this compound to the animals.

  • At various time points post-dosing, collect blood and brain samples.

  • Process the plasma and brain homogenate to extract the compound.

  • Quantify the concentration of the compound in plasma and brain samples using a validated LC-MS/MS method.[12]

  • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.[13]

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. The protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and preclinical evaluation. Further studies should focus on elucidating its precise mechanism of action, identifying specific kinase targets, and optimizing its pharmacokinetic and pharmacodynamic properties. The versatility of the pyridinyl-morpholine core suggests that further derivatization could lead to the discovery of even more potent and selective drug candidates.

References

Application Notes and Protocols for the Analytical Characterization of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, with a CAS Number of 1020253-17-1, is a heterocyclic compound featuring a substituted pyridine ring linked to a morpholine moiety.[1][2] Such structures are of significant interest in pharmaceutical and agrochemical research due to their potential biological activities. The presence of halogen atoms (chlorine and fluorine) and the basic nitrogen of the morpholine ring impart unique physicochemical properties that necessitate robust and specific analytical methods for its quantification, purity assessment, and stability profiling.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a framework for establishing identity, purity, and stability, which are critical quality attributes in regulated environments. The protocols are grounded in established analytical principles for pyridine and morpholine derivatives and adhere to guidelines set forth by the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10]

Part 1: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and quantifying the amount of this compound in bulk drug substances and formulated products. The polarity of the molecule, imparted by the morpholine ring and the halogenated pyridine, makes it amenable to reversed-phase HPLC.

Rationale for Method Selection

Reversed-phase HPLC with a C18 column is selected for its versatility and ability to separate compounds with a moderate to low polarity.[11] The pyridine and morpholine moieties provide sufficient hydrophilicity for good peak shape and retention.[12][13][14] A gradient elution is proposed to ensure the separation of the main analyte from potential process-related impurities and degradation products, which may have a wide range of polarities.[11] UV detection is suitable due to the presence of the chromophoric pyridine ring.

Proposed HPLC Method

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides good separation for aromatic and heterocyclic compounds.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds like morpholine derivatives.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[11]
Gradient Program 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient ensures the elution of both polar and non-polar impurities.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 275 nm (or λmax determined by UV scan)Substituted pyridines typically exhibit strong UV absorbance in this region.
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same diluent to a target concentration of 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Method Development and Validation Workflow

Caption: Workflow for HPLC method development and validation.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

While HPLC is the primary technique for purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as an orthogonal technique for structural confirmation.

Rationale for Method Selection

GC-MS is highly sensitive and provides excellent separation for thermally stable and volatile compounds.[15][16] The morpholine and substituted pyridine structure of the analyte suggests it should have sufficient volatility for GC analysis, potentially with derivatization to improve peak shape and thermal stability.[15] Mass spectrometric detection provides structural information, which is invaluable for impurity identification.

Proposed GC-MS Method

Objective: To identify and quantify volatile impurities and confirm the identity of this compound.

Instrumentation:

  • GC system with a split/splitless injector and a mass selective detector (MSD).

GC-MS Conditions:

ParameterRecommended SettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A general-purpose column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas for MS compatibility.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA temperature program to separate compounds with different boiling points.
MSD Transfer Line 280 °CPrevents condensation of analytes.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Mass Range m/z 40-450A wide scan range to capture the molecular ion and fragment ions.

Sample Preparation:

  • Dissolve the sample in a suitable solvent such as dichloromethane or methanol to a concentration of 1 mg/mL.

  • If peak tailing is observed, derivatization with a silylating agent (e.g., BSTFA) may be necessary to block the active nitrogen of the morpholine ring.

Expected Mass Spectrum Fragmentation

The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.[17][18] The fluorine atom will not have a significant isotopic contribution. Fragmentation is likely to occur at the C-N bond between the pyridine and morpholine rings and within the morpholine ring itself.

Caption: Predicted fragmentation pathway in GC-MS.

Part 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Rationale for Method Selection

NMR provides definitive structural information, making it essential for the characterization of new chemical entities and reference standards.[19] The distinct chemical shifts and coupling patterns of the protons on the pyridine and morpholine rings will confirm the connectivity of the molecule.

Proposed NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

NMR Parameters:

ExperimentRecommended SolventKey Observations
¹H NMR CDCl₃ or DMSO-d₆Chemical shifts and coupling constants for aromatic and aliphatic protons. Integration will confirm the proton count.
¹³C NMR CDCl₃ or DMSO-d₆Chemical shifts for all carbon atoms, including quaternary carbons.
¹⁹F NMR CDCl₃ or DMSO-d₆A single resonance for the fluorine atom, with coupling to adjacent protons.
2D NMR (COSY, HSQC) CDCl₃ or DMSO-d₆COSY will establish proton-proton correlations, while HSQC will correlate protons to their directly attached carbons, confirming assignments.

Expected ¹H NMR Spectral Features:

  • Two distinct signals in the aromatic region for the two protons on the pyridine ring.

  • Two multiplets in the aliphatic region corresponding to the four methylene groups of the morpholine ring.[20][21]

Part 4: Forced Degradation Studies

Forced degradation studies are critical for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[5][6][22] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[3][4]

Rationale and Regulatory Context

ICH guidelines (Q1A(R2)) mandate stress testing to elucidate the intrinsic stability of a drug substance.[3][4][5][6] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[4]

Forced Degradation Protocol

Objective: To identify potential degradation products and establish the stability-indicating nature of the primary analytical method (HPLC).

Stress Conditions:

ConditionReagent/ParametersRationale
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hTo assess stability in basic conditions.
Oxidation 3% H₂O₂, RT, 24hTo evaluate susceptibility to oxidation.[4]
Thermal 80 °C, 48h (solid state)To assess thermal stability.
Photostability ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)To evaluate sensitivity to light.[6]

Procedure:

  • Prepare solutions of this compound at a concentration of approximately 1 mg/mL in the respective stress media.

  • For thermal and photostability, expose the solid drug substance to the specified conditions.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

  • Analyze the stressed samples using the developed HPLC method with a PDA detector to monitor for the appearance of new peaks and any changes in the UV spectrum.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity and quantification, GC-MS for volatile impurities and structural confirmation, NMR for definitive structure elucidation, and forced degradation studies for stability assessment will ensure a thorough understanding of the compound's quality attributes. Adherence to these protocols will support the development of safe and effective products for their intended applications.

References

Application Notes & Protocols: 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine in Chemoproteomic Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Covalent Probe in Proteomics

The landscape of drug discovery is continually evolving, with a renewed focus on targeting proteins previously deemed "undruggable."[1][2] Covalent inhibitors and chemical probes have emerged as powerful tools in this endeavor, offering high potency and selectivity by forming a stable bond with their protein targets.[3][4] Within this context, we introduce 4-(5-chloro-3-fluoropyridin-2-yl)morpholine , a heterocyclic compound with significant potential as a covalent probe for proteomics research.

While extensive literature on the specific applications of this compound in proteomics is emerging, its structure suggests a compelling hypothesis for its utility. The electron-deficient 2-pyridyl core, further activated by chloro and fluoro substituents, presents a potential electrophilic site for covalent modification of nucleophilic amino acid residues. The morpholine moiety, a common pharmacophore in medicinal chemistry, is known to enhance solubility and pharmacokinetic properties.[5][6][7] These structural features make it an ideal candidate for use in chemical proteomics workflows to identify and validate novel protein targets.[1][4]

This guide provides a hypothetical, yet scientifically grounded, framework for utilizing this compound in proteomics research. We will detail its proposed mechanism of action, provide comprehensive protocols for its application in target identification and validation, and discuss the interpretation of resulting data. Our aim is to equip researchers with the necessary knowledge to explore the potential of this and similar covalent probes in their own discovery pipelines.

Proposed Mechanism of Action: A Covalent Interaction

We hypothesize that this compound acts as a covalent modifier of proteins. The electron-withdrawing nature of the fluorine and chlorine atoms on the pyridine ring, combined with the nitrogen atom, creates an electron-deficient aromatic system. This renders the carbon atom at the 2-position susceptible to nucleophilic attack by amino acid residues such as cysteine or lysine.

Application I: Target Identification using Competitive Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy to identify the protein targets of a small molecule in a complex biological system.[1] In a competitive ABPP workflow, a biological sample (e.g., cell lysate, living cells) is treated with the compound of interest, followed by a broad-spectrum covalent probe that is tagged for enrichment and detection. Proteins that are covalently modified by the test compound will show reduced labeling by the tagged probe.

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_probing Probe Labeling cluster_enrichment Enrichment & Digestion cluster_analysis LC-MS/MS Analysis cell_lysate Cell Lysate / Intact Cells compound_treatment Incubate with This compound cell_lysate->compound_treatment Split dmso_control DMSO Vehicle Control cell_lysate->dmso_control Split probe_incubation Incubate with Broad-Spectrum Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) compound_treatment->probe_incubation dmso_control->probe_incubation click_chemistry Click Chemistry with Biotin-Azide probe_incubation->click_chemistry streptavidin_enrichment Streptavidin Affinity Purification click_chemistry->streptavidin_enrichment on_bead_digestion On-Bead Tryptic Digestion streptavidin_enrichment->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Data Analysis & Target Identification lc_ms->data_analysis

Figure 1: Competitive ABPP workflow for target identification.

Protocol: Competitive ABPP for Target Identification

1. Cell Culture and Lysis:

  • Culture cells of interest (e.g., a cancer cell line) to ~80-90% confluency.

  • Harvest cells and wash with cold PBS.

  • Lyse cells in a suitable buffer (e.g., RIPA buffer) without detergents if membrane targets are of interest, supplemented with protease inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

2. Compound Incubation:

  • Aliquot cell lysate to a final protein concentration of 1-2 mg/mL.

  • Treat lysate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.

  • Incubate for 1 hour at 37°C with gentle agitation.

3. Probe Labeling:

  • Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM.

  • Incubate for 1 hour at room temperature in the dark.

4. Click Chemistry:

  • Prepare the click chemistry reaction mix containing biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).

  • Add the click mix to the labeled lysates and incubate for 1 hour at room temperature.

5. Protein Precipitation and Enrichment:

  • Precipitate proteins using a methanol/chloroform extraction.

  • Resuspend the protein pellet in a buffer containing SDS.

  • Add streptavidin-coated magnetic beads and incubate for 1 hour at room temperature to enrich for biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

6. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

  • Add trypsin and incubate overnight at 37°C.

7. LC-MS/MS Analysis:

  • Collect the supernatant containing the digested peptides.

  • Analyze the peptides by LC-MS/MS.

8. Data Analysis:

  • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides.

  • Compare the abundance of peptides from the compound-treated samples to the DMSO control.

  • Proteins with significantly reduced peptide abundance in the compound-treated samples are considered potential targets.

Parameter Recommendation Rationale
Compound Concentration 0.1 - 100 µMTo determine a dose-dependent effect and identify high-affinity targets.
Probe Concentration 100 µMTo ensure saturation of accessible reactive sites.
Incubation Times 1 hourSufficient for most covalent interactions to occur.
Controls DMSO vehicle, No-probe controlTo account for solvent effects and non-specific binding to beads.

Application II: Target Validation by Intact Protein Mass Spectrometry

Once potential targets are identified, it is crucial to validate the direct covalent binding of the compound to the protein. High-resolution intact protein mass spectrometry can be employed for this purpose.[8] This technique allows for the precise measurement of the protein's mass before and after incubation with the compound. A mass shift corresponding to the molecular weight of the compound confirms covalent modification.

Protocol: Intact Protein Mass Spectrometry

1. Protein Incubation:

  • Incubate a purified recombinant protein of interest (identified from the ABPP screen) with a molar excess of this compound (e.g., 10-fold molar excess).

  • Include a DMSO control.

  • Incubate for 2-4 hours at 37°C.

2. Sample Cleanup:

  • Remove excess compound using a desalting column or buffer exchange spin column.

3. Mass Spectrometry Analysis:

  • Analyze the protein samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and control samples.

4. Data Interpretation:

  • Compare the mass of the treated protein to the control.

  • A mass increase corresponding to the molecular weight of this compound (230.65 g/mol ) indicates covalent binding.

  • The stoichiometry of binding (i.e., how many molecules of the compound are bound to one protein molecule) can also be determined.

Parameter Recommendation Rationale
Protein Purity >95%To ensure accurate mass determination.
Compound Molar Excess 10-foldTo drive the covalent reaction to completion for clear detection.
Mass Spectrometer Resolution >10,000To accurately resolve the mass shift.

Application III: Mapping the Binding Site by Peptide Mapping

Identifying the specific amino acid residue that is modified by the compound is essential for understanding its mechanism of action and for future structure-activity relationship (SAR) studies.[6] This can be achieved through peptide mapping, which involves digesting the modified protein and identifying the modified peptide by mass spectrometry.

Experimental Workflow: Peptide Mapping

Peptide_Mapping_Workflow cluster_incubation Incubation cluster_digestion Digestion cluster_analysis Analysis protein_incubation Incubate Purified Protein with This compound denaturation Denature, Reduce, Alkylate protein_incubation->denaturation digestion Tryptic Digestion denaturation->digestion lc_msms LC-MS/MS Analysis digestion->lc_msms data_analysis Identify Modified Peptide and Residue lc_msms->data_analysis

Figure 2: Peptide mapping workflow for binding site identification.

Protocol: Peptide Mapping for Binding Site Identification

1. Protein Modification and Digestion:

  • Follow steps 1 and 2 from the Intact Protein Mass Spectrometry protocol.

  • Denature the protein with urea, reduce with DTT, and alkylate with iodoacetamide.

  • Digest the protein with trypsin overnight.

2. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Configure the instrument to perform data-dependent acquisition, triggering fragmentation of the most abundant precursor ions.

3. Data Analysis:

  • Use specialized software to search the MS/MS data against the protein sequence.

  • Include a variable modification corresponding to the mass of this compound on nucleophilic residues (e.g., Cys, Lys, His).

  • The software will identify the peptide containing the modification and pinpoint the specific modified residue based on the fragmentation pattern.

Conclusion and Future Directions

This compound represents a promising, albeit hypothetically applied, tool for the exploration of the proteome. The protocols outlined in this guide provide a comprehensive framework for its use in target identification, validation, and binding site mapping. Successful application of these chemoproteomic strategies can uncover novel biological insights and provide starting points for the development of new therapeutic agents.[2] Further studies are warranted to confirm the covalent reactivity of this compound and to explore its utility in various biological contexts. The integration of such covalent probes with advanced proteomic technologies will continue to be a driving force in modern drug discovery.[4]

References

Application Notes and Protocols for Cell-Based Assays with 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activity of a Novel Aminopyridine Compound

The compound 4-(5-chloro-3-fluoropyridin-2-yl)morpholine belongs to the aminopyridine class of molecules, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active agents.[1][2] Aminopyridine derivatives have been successfully developed as modulators of a wide range of biological targets, including kinases and G-protein coupled receptors.[3][4][5] The incorporation of a morpholine ring often enhances the pharmacokinetic properties of a compound, such as solubility and metabolic stability, making it a common feature in drug candidates.[6][7]

Given the structural alerts provided by the aminopyridine and morpholine moieties, it is hypothesized that this compound may exhibit inhibitory activity against protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[6][8] This application note provides a comprehensive guide for researchers to systematically evaluate the cellular effects of this compound. We will outline detailed protocols for a tiered approach, beginning with general cytotoxicity assessment, followed by target engagement and downstream pathway analysis, using a hypothetical kinase target for illustrative purposes.

Section 1: Initial Assessment of Cellular Cytotoxicity

Before investigating the specific mechanism of action, it is crucial to determine the cytotoxic potential of this compound. This initial screen helps to establish a suitable concentration range for subsequent, more specific assays, distinguishing between targeted anti-proliferative effects and general toxicity.[9][10] A variety of methods are available to assess cytotoxicity, each with its own advantages.[11]

ATP-Based Viability Assay (Promega CellTiter-Glo® or equivalent)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Treatment: Add 1 µL of the diluted compound or DMSO (vehicle control) to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Equilibrate the plate and the ATP detection reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

LDH Release Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[10][11]

Protocol:

  • Follow steps 1-4 of the ATP-Based Viability Assay protocol.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Absorbance Reading: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm using a plate reader.

Assay TypePrincipleAdvantages
ATP-Based Viability Measures ATP in metabolically active cells.High sensitivity, simple protocol.
LDH Release Quantifies LDH released from damaged cells.Non-destructive to remaining cells, good indicator of membrane integrity.

Section 2: Target Engagement in a Cellular Context

Once a non-toxic concentration range has been established, the next critical step is to determine if this compound directly interacts with its intended intracellular target.[12][13] Target engagement assays provide direct evidence of compound binding in a live-cell environment.[14][15] For this application note, we will hypothesize that the target is a protein kinase (e.g., a member of the Aurora kinase family, which are often targeted by aminopyridine-containing compounds).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[16][17]

Protocol:

  • Cell Line Preparation: Use a cell line stably expressing the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the cells in a 96-well, white-walled plate at an optimized density.

  • Compound and Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the kinase of interest and varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to reach binding equilibrium (typically 2 hours).

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) signals using a BRET-capable plate reader. The BRET ratio is calculated as the acceptor emission divided by the donor emission.

Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and, therefore, engagement of the compound with the target kinase.

G cluster_0 NanoBRET™ Target Engagement cluster_1 Signal Output Compound This compound Target Kinase-NanoLuc® Fusion Compound->Target Binds Tracer Fluorescent Tracer Tracer->Target Displaced BRET_Signal Decreased BRET Signal Target->BRET_Signal Results in

Caption: Workflow of the NanoBRET™ Target Engagement Assay.

Section 3: Assessing Downstream Pathway Modulation

Confirming target engagement should be followed by demonstrating a functional consequence, i.e., modulation of the target's downstream signaling pathway.[8] For a kinase inhibitor, this typically involves measuring the phosphorylation of its known substrates.

Cellular Phosphorylation ELISA

This immunoassay quantifies the phosphorylation of a specific substrate of the target kinase in cell lysates.[8]

Protocol:

  • Cell Seeding and Treatment: Seed an appropriate cell line in a 96-well plate and treat with a dose-response of this compound as described in the cytotoxicity protocols.

  • Cell Lysis: After the desired incubation period (e.g., 1-2 hours), aspirate the media and lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.

  • ELISA:

    • Coat a high-binding 96-well plate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

Data Analysis: A decrease in the absorbance signal with increasing concentrations of the compound indicates inhibition of the kinase's activity.

G Compound This compound Kinase Target Kinase Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse

Caption: Hypothetical signaling pathway inhibited by the compound.

Section 4: Data Interpretation and Best Practices

  • Dose-Response Curves: For all assays, it is essential to generate dose-response curves to determine key parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

  • Controls: The inclusion of appropriate positive and negative controls is critical for data validation.[18]

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase for all experiments.[19]

  • Assay Optimization: Optimize cell seeding density, incubation times, and reagent concentrations for each cell line and assay format.[20][21]

Conclusion

This application note provides a structured and scientifically rigorous framework for the initial cellular characterization of this compound. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic profile, confirm target engagement, and assess its impact on downstream signaling pathways. This comprehensive evaluation is a critical step in the pre-clinical development of novel therapeutic agents.

References

Application Notes & In Vivo Protocols for 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of the novel small molecule, 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine. Lacking direct published data, this guide establishes a robust investigational framework built upon the well-documented roles of its core chemical moieties—the morpholine and 2-aminopyridine scaffolds—in kinase inhibition. We hypothesize that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.[1][2] The following application notes and protocols are designed to rigorously test this hypothesis, detailing methodologies for assessing in vivo efficacy, pharmacokinetics, and preliminary safety in established murine models.

Part 1: Scientific Rationale and Hypothesized Mechanism of Action

The structure of this compound incorporates two key pharmacophores that suggest a potential role as a kinase inhibitor. The morpholine ring is a ubiquitous feature in numerous approved and investigational kinase inhibitors, often serving to enhance potency, modulate pharmacokinetic properties, and improve aqueous solubility.[2][3][4] Specifically, morpholine-containing compounds have demonstrated potent inhibition of the Phosphoinositide 3-kinase (PI3K) / Akt / mechanistic Target of Rapamycin (mTOR) pathway.[1][5][6] The 2-aminopyridine core is also a privileged structure in medicinal chemistry, known to interact with the hinge region of various protein kinases.[7][8][9]

Based on this structural analogy, we posit that this compound functions as an ATP-competitive inhibitor of Class I PI3K isoforms and/or mTOR. By binding to the kinase domain, it is expected to block the phosphorylation of downstream effectors like Akt and S6K, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.

Hypothesized Signaling Pathway Inhibition

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation Proliferation Cell Growth & Survival S6K->Proliferation Compound This compound Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Hypothesized mechanism of this compound.

Part 2: Preclinical In Vivo Investigation Workflow

A logical, phased approach is critical for the preclinical development of a novel compound. The workflow outlined below ensures that essential pharmacokinetic and safety data are gathered before committing to resource-intensive efficacy studies.

InVivo_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Comprehensive Safety PK Pharmacokinetic (PK) Study (Single Dose) Efficacy Xenograft Tumor Model Efficacy Study PK->Efficacy informs dose selection Tox Acute Toxicity & Dose Range Finding Tox->Efficacy defines MTD RepeatTox Repeat-Dose Toxicology (GLP) Efficacy->RepeatTox justifies further safety studies

Caption: Phased workflow for in vivo evaluation of the compound.

Part 3: Experimental Protocols

The following protocols are designed as robust, self-validating systems. Adherence to these methodologies, combined with appropriate controls, will ensure the generation of reliable and reproducible data.

Protocol 1: Murine Pharmacokinetic (PK) Study (Single Dose)

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of this compound following oral administration in mice.

Materials:

  • Test Compound: this compound

  • Animals: Male BALB/c mice, 6-8 weeks old

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water

  • Dosing Equipment: Oral gavage needles (20-22 gauge)

  • Blood Collection: EDTA-coated microcentrifuge tubes, capillaries

  • Analytical: LC-MS/MS system

Methodology:

  • Dose Formulation: Prepare a homogenous suspension of the test compound in the vehicle at a concentration of 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg volume.

  • Animal Dosing: Acclimate mice for at least 3 days. Fast mice for 4 hours prior to dosing (water ad libitum). Administer a single oral gavage dose of 10 mg/kg.[10][11]

  • Blood Sampling: Collect approximately 50 µL of blood via tail vein or retro-orbital sampling at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per time point).

  • Plasma Preparation: Immediately place blood into EDTA-coated tubes, mix gently, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.[11]

  • Sample Analysis: Store plasma at -80°C until analysis. Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method (see Protocol 1a).

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Protocol 1a: Bioanalytical Method Validation (LC-MS/MS)

Objective: To validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma, ensuring accuracy, precision, and reliability.[12][13][14]

Key Validation Parameters & Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of endogenous matrix components.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank plasma.[13]
Linearity & Range Establishing a linear relationship between concentration and instrument response.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and to each other (precision).Within ±15% (±20% at LLOQ) of the nominal value for Quality Control (QC) samples at low, mid, and high concentrations.[12][13]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within ±20%.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The coefficient of variation (CV) of the matrix factor should be ≤ 15%.[13]
Stability Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).Mean concentration should be within ±15% of the nominal concentration.
Protocol 2: In Vivo Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human cancer cell line xenografts.

Materials:

  • Cell Line: A human cancer cell line with a known PI3K pathway mutation (e.g., MCF7 - breast cancer, PIK3CA mutant).

  • Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Test Compound & Vehicle: As described in Protocol 1.

  • Positive Control: An established PI3K/mTOR inhibitor (e.g., Gedatolisib).

  • Equipment: Digital calipers, sterile syringes, Matrigel (optional).

Methodology:

  • Cell Preparation: Culture MCF7 cells under standard conditions. Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Mix 1:1 with Matrigel for enhanced tumor establishment.[15][16]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10⁶ cells) into the right flank of each mouse.[16]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[15][17]

  • Treatment Administration:

    • Group 1: Vehicle control (e.g., 0.5% CMC), oral gavage, daily.

    • Group 2: Test Compound (25 mg/kg), oral gavage, daily.

    • Group 3: Test Compound (50 mg/kg), oral gavage, daily.

    • Group 4: Positive Control (dose and schedule based on literature), oral gavage, daily.

  • Monitoring and Endpoints:

    • Tumor Volume: Measure tumor length (L) and width (W) with calipers 2-3 times per week. Calculate volume using the formula: V = (W² x L) / 2.[16]

    • Body Weight: Record body weight at the same frequency to monitor for toxicity.

    • Clinical Observations: Perform daily health checks for signs of distress.

    • Study Termination: Continue treatment for 21 days or until tumors in the control group reach the predetermined size limit (e.g., 2000 mm³).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.

Protocol 3: Preliminary In Vivo Toxicology (Dose Range Finding)

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for this compound.

Methodology:

  • Study Design: Use a dose-escalation design in healthy BALB/c mice (n=3-5 per group, equal male/female).

  • Dosing: Administer the compound daily via oral gavage for 7-14 days at escalating doses (e.g., 50, 100, 200, 400 mg/kg).

  • Monitoring: Conduct intensive daily clinical observations for signs of toxicity (e.g., changes in posture, activity, breathing). Record body weights daily.

  • Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.[18][19]

  • MTD Determination: The MTD is defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of distress. This dose informs the selection of doses for subsequent repeat-dose toxicology studies conducted under Good Laboratory Practice (GLP) regulations.[18][20]

Part 4: Hypothetical Data Presentation

The following tables illustrate how data from the proposed studies could be structured for clear interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterUnitValue (Mean ± SD)
Dose (Oral) mg/kg10
Cmax ng/mL850 ± 120
Tmax h1.0 ± 0.5
AUC (0-24h) h*ng/mL4200 ± 550
t1/2 (half-life) h4.5 ± 0.8
Oral Bioavailability (F%) %35

Table 2: Hypothetical Xenograft Efficacy Data (Day 21)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM% TGIp-value vs. Vehicle
Vehicle Control -1850 ± 210--
Test Compound 25980 ± 15047%<0.01
Test Compound 50520 ± 9572%<0.001
Positive Control Varies450 ± 8076%<0.001

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic procedure. Our goal is to empower you with the knowledge to optimize your reaction yields, minimize impurities, and confidently navigate the challenges of this synthesis.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloro-3-fluoropyridine and morpholine. The success of this reaction is highly dependent on carefully controlled parameters to ensure regioselective substitution and high yield.

The core transformation is illustrated below:

Reaction_Scheme 2,5-dichloro-3-fluoropyridine 2,5-dichloro-3-fluoropyridine Product This compound 2,5-dichloro-3-fluoropyridine->Product + Morpholine Morpholine Morpholine Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General reaction scheme for the synthesis.

This guide will delve into the nuances of this reaction, addressing common pitfalls and providing evidence-based solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Let's break down the potential causes and solutions.

A1: Potential Causes and Solutions

  • Poor Quality of Starting Materials:

    • 2,5-dichloro-3-fluoropyridine: The purity of this starting material is paramount. Impurities can interfere with the reaction. Consider synthesizing it in-house for better quality control. A known method involves the Hofmann degradation of 2,5-dichloronicotinamide followed by a diazotization reaction, which can achieve a total yield of over 67%.[1]

    • Morpholine: Ensure the morpholine used is anhydrous, as water can interfere with the reaction, particularly if strong bases are used.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical for SNAr reactions. While polar aprotic solvents like DMSO, DMF, and NMP are commonly used, their effectiveness can vary.[2][3] Ethers such as THF and 2-Me-THF have also been employed.[4] It is crucial to select a solvent that is compatible with the chosen base. For instance, ester solvents are not suitable with strong bases like NaOH or NaH.[4]

    • Base Selection: A base is often necessary to deprotonate the morpholine, increasing its nucleophilicity, or to scavenge the HCl byproduct. Common bases include inorganic carbonates (e.g., K2CO3) or organic amines (e.g., triethylamine). The strength and stoichiometry of the base can significantly impact the reaction rate and selectivity.

    • Temperature: SNAr reactions are often temperature-sensitive. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition. A systematic temperature screen is recommended to find the optimal balance.

  • Reaction Mechanism and Regioselectivity:

    • The fluorine atom at the 3-position and the chlorine atom at the 5-position of the pyridine ring are electron-withdrawing, activating the C2 and C6 positions for nucleophilic attack. The substitution of the chlorine at the C2 position is generally favored due to the electronic effects of the adjacent nitrogen atom. However, under certain conditions, substitution at the C5 position can occur, leading to a mixture of isomers and reducing the yield of the desired product.

Troubleshooting_Yield LowYield Low Yield of Product StartingMaterial Starting Material Quality LowYield->StartingMaterial ReactionConditions Reaction Conditions LowYield->ReactionConditions SideReactions Side Reactions / Regioselectivity LowYield->SideReactions Purity Purity StartingMaterial->Purity Impure 2,5-dichloro-3-fluoropyridine Moisture Moisture StartingMaterial->Moisture Wet Morpholine Solvent Solvent ReactionConditions->Solvent Inappropriate Solvent Base Base ReactionConditions->Base Incorrect Base/Stoichiometry Temperature Temperature ReactionConditions->Temperature Suboptimal Temperature Isomer Isomer SideReactions->Isomer Formation of C5-substituted isomer Decomposition Decomposition SideReactions->Decomposition Product/Reactant Decomposition

Caption: Troubleshooting workflow for low product yield.

Experimental Protocol: Optimization of Reaction Conditions

  • Solvent Screening:

    • Set up parallel reactions using DMSO, DMF, NMP, and 2-Me-THF as solvents.

    • Maintain a consistent temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Base Evaluation:

    • In the optimal solvent, test different bases such as K2CO3, Cs2CO3, and triethylamine.

    • Vary the molar equivalents of the base (e.g., 1.1, 1.5, and 2.0 equivalents).

  • Temperature Optimization:

    • Using the best solvent and base combination, run the reaction at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent DMSODMFNMP2-Me-THF
Base K2CO3 (1.5 eq)K2CO3 (1.5 eq)K2CO3 (1.5 eq)K2CO3 (1.5 eq)
Temperature (°C) 80808080
Yield (%) To be determinedTo be determinedTo be determinedTo be determined

Table 1: Example of a solvent screening table for reaction optimization.

Q2: What are the common impurities I should look for, and how can I minimize them?

Impurity profiling is crucial for any synthetic procedure. In this synthesis, you should be aware of several potential byproducts.

A2: Common Impurities and Mitigation Strategies

  • Di-substituted Product:

    • Impurity: 4,4'-(3-fluoropyridine-2,5-diyl)dimorpholine.

    • Cause: This impurity arises from the substitution of both chlorine atoms on the starting material by morpholine. This is more likely to occur with an excess of morpholine and/or at higher reaction temperatures.

    • Mitigation:

      • Use a controlled stoichiometry of morpholine (typically 1.0 to 1.2 equivalents).

      • Maintain the optimal reaction temperature to avoid over-reaction.

      • Monitor the reaction closely and stop it once the starting material is consumed.

  • Isomeric Product:

    • Impurity: 2-Chloro-5-(morpholin-4-yl)-3-fluoropyridine.

    • Cause: Nucleophilic attack at the C5 position instead of the C2 position. While C2 substitution is electronically favored, changes in reaction conditions could lead to the formation of this isomer.

    • Mitigation:

      • The choice of solvent can influence regioselectivity. A systematic solvent screen can help identify conditions that favor C2 substitution.

  • Unreacted Starting Material:

    • Impurity: 2,5-dichloro-3-fluoropyridine.

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or deactivation of the nucleophile.

    • Mitigation:

      • Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (TLC, LC-MS).

      • Optimize reaction time and temperature.

Purification Strategy:

  • Column chromatography on silica gel is typically effective for separating the desired product from these impurities. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can provide good separation.

Q3: Can I use a different halogenated pyridine as a starting material?

The choice of the starting material is critical and is dictated by the principles of nucleophilic aromatic substitution.

A3: Halogen Reactivity in SNAr

In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I.[5] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

  • 2-Fluoro-5-chloro-3-fluoropyridine: If this were the starting material, the fluorine at the C2 position would be significantly more reactive than the chlorine at the C5 position. This would likely lead to a cleaner reaction with higher regioselectivity for C2 substitution.

  • 2-Bromo-5-chloro-3-fluoropyridine: The reactivity of the C-Br bond would be comparable to the C-Cl bond, potentially leading to a mixture of products.

Therefore, while other dihalopyridines could be used, 2,5-dichloro-3-fluoropyridine is a common and practical choice. The synthesis of fluorinated pyridines can be challenging, but methods exist, such as the Halex process, which involves the displacement of chlorides with fluoride ions.[6]

Conclusion

The synthesis of this compound is a well-established yet nuanced procedure. By paying close attention to the quality of starting materials, carefully optimizing reaction conditions, and being aware of potential side reactions, researchers can consistently achieve high yields of the desired product. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource in your synthetic endeavors.

References

Technical Support Center: Purification of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(5-chloro-3-fluoropyridin-2-yl)morpholine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this fluorinated pyridine derivative. The protocols and insights provided herein are grounded in established principles of organic chemistry and extensive field experience with similar heterocyclic compounds.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering causative explanations and actionable solutions.

Issue 1: Poor Separation and Peak Tailing during Silica Gel Column Chromatography

Question: I am attempting to purify this compound using silica gel column chromatography, but I'm observing significant peak tailing and broad fractions, leading to poor separation from impurities. What is causing this and how can I resolve it?

Answer: This is a classic issue encountered with basic compounds on silica gel. The morpholine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to the observed peak tailing and can even result in irreversible adsorption of your compound to the stationary phase, causing low recovery.

To mitigate this, you need to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.

Recommended Solutions:

  • Addition of Triethylamine (NEt₃ or TEA): Add 0.1-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic silanol groups, minimizing the unwanted interaction with your basic compound and leading to sharper peaks and improved separation.

  • Use of a Different Stationary Phase: If the addition of a basic modifier does not resolve the issue, consider using a less acidic stationary phase such as alumina (basic or neutral) or a deactivated silica gel.

Issue 2: Difficulty in Removing a Closely-Eluting Impurity

Question: I have an impurity that co-elutes with my product on the TLC plate and during column chromatography, even with various hexane/ethyl acetate ratios. How can I improve the separation?

Answer: When dealing with closely-eluting impurities, a multi-faceted approach is often necessary. The key is to exploit different physicochemical properties of your compound and the impurity.

Potential Strategies:

  • Optimize the Mobile Phase:

    • Solvent System Modification: Instead of a simple two-component system, try a three-component system. For instance, adding a small amount of dichloromethane (DCM) or methanol can alter the selectivity of the separation.

    • Modifier Adjustment: Fine-tune the concentration of the basic modifier (e.g., triethylamine) as this can sometimes influence the relative retention times of your product and the impurity.

  • Recrystallization: If your compound is a solid, recrystallization is an excellent orthogonal purification technique. The choice of solvent is critical.

    • Solvent Screening: Test a range of solvents with varying polarities. Good single solvents for recrystallization will dissolve your compound when hot but not at room temperature. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

    • Protocol for Solvent Screening:

      • Place a small amount of your crude material in a test tube.

      • Add a few drops of the solvent and heat to boiling.

      • If it dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.

      • If it doesn't dissolve, add more solvent dropwise while heating until it does. Then, cool as described above.

  • Salt Formation and Recrystallization: The basic morpholine nitrogen provides a handle for salt formation. Converting your compound to a salt can significantly alter its solubility profile, potentially leaving the impurity behind in the mother liquor.

    • Protocol for Hydrochloride Salt Formation:

      • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

      • Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.

      • Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and then recrystallize the salt from a suitable solvent system (e.g., ethanol/water).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

While the exact impurity profile depends on the synthetic route, common impurities could include:

  • Unreacted Starting Materials: Such as 2,5-dichloro-3-fluoropyridine or morpholine.

  • Di-substituted Products: If the starting pyridine has other leaving groups, morpholine could potentially displace them.

  • Hydrolysis Products: The fluorinated pyridine ring can be susceptible to hydrolysis under certain conditions, leading to the corresponding pyridinone.

  • Positional Isomers: Depending on the reaction conditions, you might form isomers where the morpholine has added to a different position on the pyridine ring.

Q2: My compound appears to be degrading on the silica gel column. What should I do?

The C-F bond in fluorinated pyridines can sometimes be labile, especially in the presence of acidic media like silica gel.[1]

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots, your compound is likely degrading on silica.

  • Solutions:

    • Use a deactivated silica gel or an alternative stationary phase like alumina.

    • Work quickly and keep the column cold if possible.

    • Consider purification by recrystallization to avoid silica gel altogether.

Q3: I've purified my compound by column chromatography, but my NMR still shows some residual solvent. How can I remove it?

Residual solvents can often be removed by drying the sample under high vacuum for an extended period. If the solvent has a high boiling point (like DMSO or DMF), you may need to take additional steps:

  • Lyophilization: If your compound is soluble in water or a mixture of water and a miscible organic solvent (like acetonitrile or dioxane) and is not volatile, lyophilization (freeze-drying) can be very effective.

  • Solvent Trituration/Washing: If your compound is a solid, you can wash it with a solvent in which it is insoluble but the residual solvent is soluble. For example, washing with cold hexanes or pentane can remove residual ethyl acetate or dichloromethane.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexane/ethyl acetate + 0.5% triethylamine).

  • Column Packing: Pour the slurry into your column and allow it to pack under positive pressure.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this to the top of your packed column.

  • Elution: Start with a low polarity eluent and gradually increase the polarity (e.g., from 5% to 30% ethyl acetate in hexanes, all containing 0.5% triethylamine).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on prior screening (e.g., isopropanol or ethyl acetate/hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography and Recrystallization

Purification TechniqueSolvent SystemComments
Column Chromatography Hexane/Ethyl Acetate + 0.1-1% NEt₃A good starting point for many nitrogen-containing heterocycles.
Dichloromethane/Methanol + 0.1-1% NEt₃For more polar compounds.
Recrystallization Ethanol or IsopropanolGood single solvents for moderately polar compounds.
Ethyl Acetate/HexanesA versatile solvent pair for adjusting polarity.
TolueneCan be effective for aromatic compounds.

Visualization of Workflows

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography (with NEt3) TLC_Analysis->Column_Chromatography Multiple spots or streaking Recrystallization Recrystallization TLC_Analysis->Recrystallization One major spot, solid material Impurity_Check Purity Check (NMR, LC-MS) Column_Chromatography->Impurity_Check Recrystallization->Impurity_Check Pure_Product Pure Product Impurity_Check->Column_Chromatography Still impure Impurity_Check->Recrystallization Still impure Impurity_Check->Pure_Product Purity >98%

Caption: Decision workflow for purification.

Troubleshooting_Column_Chromatography Start Problem: Poor Separation/ Peak Tailing Add_TEA Add/Increase NEt3 (0.1-1%) to Eluent Start->Add_TEA Modify_Eluent Try Different Solvent System (e.g., DCM/MeOH) Add_TEA->Modify_Eluent Still Tailing Solution Improved Separation Add_TEA->Solution Resolved Change_Stationary_Phase Switch to Alumina or Deactivated Silica Change_Stationary_Phase->Solution Resolved Modify_Eluent->Change_Stationary_Phase Still Poor Separation Modify_Eluent->Solution Resolved

Caption: Troubleshooting peak tailing.

References

Stability issues with 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Welcome to the dedicated support center for this compound (CAS 1020253-17-1). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of organic and medicinal chemistry.

Troubleshooting Guide

This section addresses specific experimental issues. Each question is designed to guide you from an observed problem to a scientifically-grounded solution.

Question 1: I've observed a progressive loss of my compound's concentration in an aqueous buffer (pH 7.4) over 24-48 hours at room temperature. What is the likely cause and how can I mitigate this?

Answer:

The observed instability is likely due to the hydrolytic degradation of the pyridine ring. The 2-morpholino substituent, combined with electron-withdrawing halogen atoms (chloro and fluoro), makes the pyridine ring susceptible to nucleophilic attack by water or hydroxide ions, even at neutral pH.

Causality Explained:

  • Electron-Deficient Ring: The fluorine and chlorine atoms are strongly electron-withdrawing, reducing the electron density of the pyridine ring. This makes the carbon atoms, particularly C2 and C6, highly electrophilic and prone to attack by nucleophiles.

  • Leaving Group Potential: The morpholino group at the C2 position can be a target for substitution, although the primary concern is often ring-opening hydrolysis under certain conditions. More critically, the halogen substituents can be susceptible to nucleophilic aromatic substitution (SNAr), especially under basic conditions or in the presence of strong nucleophiles.

Recommended Mitigation Strategy:

  • pH Optimization: Lowering the pH of your buffer can significantly decrease the rate of hydrolysis. The pyridine nitrogen (pKa typically ~5 for pyridinium ion) will be protonated at lower pH, making the ring less susceptible to nucleophilic attack. We recommend preparing your solutions in a slightly acidic buffer (pH 4.5-6.0) if your experimental design allows.

  • Temperature Control: Store all stock and working solutions at low temperatures (2-8°C) and protect them from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is highly recommended.

  • Solvent Choice: If possible, prepare initial high-concentration stock solutions in an anhydrous aprotic solvent such as DMSO or DMF, where the compound exhibits greater stability.[1] Make aqueous dilutions immediately before use.

  • Inert Atmosphere: For maximum stability in sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be a secondary degradation pathway.

Question 2: My LC-MS analysis shows a new, more polar peak appearing over time in my sample. Could this be a degradant?

Answer:

Yes, this is a strong indication of degradation. A common degradation pathway for halogenated pyridines in aqueous or protic solvents is hydrolysis, where a halogen atom is replaced by a hydroxyl group.

Plausible Degradation Product:

The most likely initial degradant is the replacement of the chlorine atom with a hydroxyl group via nucleophilic aromatic substitution, forming 4-(3-fluoro-5-hydroxypyridin-2-yl)morpholine . This new compound would be more polar due to the introduction of the hydroxyl group, resulting in an earlier elution time on a reverse-phase HPLC column.

CompoundStructureExpected Polarity
Parent Compound This compoundLower
Potential Degradant 4-(3-fluoro-5-hydroxypyridin-2-yl)morpholineHigher

Workflow for Identification:

G A Observe New Peak in LC-MS B Analyze High-Resolution Mass Spec Data A->B C Check for Mass Shift (M-Cl+OH) B->C D Is Mass Shift Consistent? C->D E Characterize with MS/MS Fragmentation D->E Yes H Hypothesis Rejected: Investigate Other Pathways D->H No F Confirm Structure (e.g., NMR if isolated) E->F G Hypothesis Confirmed: Hydrolytic Degradation Product F->G G cluster_prep Preparation cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Dilute to 100 µM in Target Buffer A->B C T=0 Analysis (LC-MS) B->C D Incubate Sample (Experimental Conditions) C->D E Analyze at Timepoints (2, 4, 8, 24, 48h) D->E E->D Loop F Plot % Remaining vs. Time E->F

References

Technical Support Center: Overcoming Solubility Challenges of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. As a substituted pyridine derivative, this compound's aromatic and halogenated structure can contribute to poor aqueous solubility, a common hurdle in experimental biology and formulation development.[1][2] This document provides a comprehensive set of troubleshooting strategies and answers to frequently asked questions to help you effectively solubilize this compound for your specific application.

The morpholine moiety in the compound's structure introduces a weakly basic nitrogen atom, which can be a key handle for manipulating solubility through pH modification.[3] This guide will delve into the practical applications of this and other fundamental principles of solubility enhancement, providing you with the technical insights to overcome experimental roadblocks.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of this compound that affect its solubility?

While specific experimental data for this compound is not widely available, we can infer its properties from its structural components. The pyridine ring, substituted with a chloro and a fluoro group, is largely hydrophobic. The morpholine group, however, contains a nitrogen atom that can act as a hydrogen bond acceptor and is weakly basic, with a pKa similar to the pH of blood, which can enhance solubility.[3] The overall molecule is a solid at room temperature.[4]

Q2: My stock solution of this compound in an organic solvent is precipitating when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

This is a common phenomenon for poorly soluble compounds and is often due to the stark difference in polarity between your stock solvent (e.g., DMSO) and the aqueous buffer.[5] When the organic solvent is diluted, the compound is no longer soluble and crashes out of solution. To address this, you can try several approaches:

  • Lower the final concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level that is below its aqueous solubility limit.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can increase the solubility of your compound.[1]

  • Adjust the pH: Given the basic nature of the morpholine ring, lowering the pH of your aqueous buffer can protonate the nitrogen atom, forming a more soluble salt.[6]

Q3: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment is a highly viable strategy. The morpholine ring contains a nitrogen atom that is a weak base.[7] By lowering the pH of your aqueous solution with a dilute acid (e.g., HCl), you can protonate this nitrogen, forming a more water-soluble salt. It is crucial to ensure that the pH change does not negatively impact your experimental system (e.g., cell viability, enzyme activity).

Q4: What are some suitable organic solvents for creating a stock solution?

For creating a high-concentration stock solution, you should consider polar aprotic solvents in which the compound is likely to have good solubility. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

It is always recommended to start with a small amount of the compound to test its solubility in your chosen solvent before preparing a large stock.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides detailed protocols for systematically addressing the solubility of this compound. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the excipients with your assay.

Workflow for Selecting a Solubilization Method

start Start: Compound is insoluble in aqueous buffer ph_sensitive Is the experimental system (e.g., cells, enzyme) sensitive to pH changes? start->ph_sensitive ph_adjust Protocol 1: pH Adjustment ph_sensitive->ph_adjust No cosolvent_compat Is a co-solvent compatible with the assay? ph_sensitive->cosolvent_compat Yes ph_adjust->cosolvent_compat Failure end Solubilization Achieved ph_adjust->end Success cosolvent Protocol 2: Co-solvent System cosolvent_compat->cosolvent Yes surfactant_compat Is a surfactant compatible with the assay? cosolvent_compat->surfactant_compat No cosolvent->surfactant_compat Failure cosolvent->end Success surfactant Protocol 3: Surfactant-based Solubilization surfactant_compat->surfactant Yes cyclodextrin Protocol 4: Cyclodextrin Complexation surfactant_compat->cyclodextrin No surfactant->cyclodextrin Failure surfactant->end Success cyclodextrin->end Success fail Consider alternative formulation strategies (e.g., solid dispersions, nanosuspensions) cyclodextrin->fail Failure

Caption: Decision tree for selecting a suitable solubilization method.

Protocol 1: pH Adjustment

This protocol leverages the basicity of the morpholine ring to increase aqueous solubility.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • Dilute hydrochloric acid (HCl), e.g., 1 M, 0.1 M

  • pH meter

Procedure:

  • Disperse a known amount of this compound in your desired volume of aqueous buffer.

  • While stirring, slowly add dilute HCl dropwise to the suspension.

  • Monitor the pH and observe the dissolution of the compound.

  • Continue adding acid until the compound is fully dissolved.

  • Record the final pH at which complete dissolution occurs.

  • Important: Verify that this final pH is compatible with your experimental system.

Protocol 2: Co-solvent System

This method involves the use of a water-miscible organic solvent to increase the solubility of the compound in an aqueous medium.[1]

Materials:

  • Stock solution of this compound in a suitable organic solvent (e.g., 100% DMSO).

  • Aqueous buffer.

  • Co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).[1]

Procedure:

  • Prepare a series of your aqueous buffer containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%).

  • Add a small aliquot of your concentrated stock solution to each of the co-solvent-containing buffers to reach your desired final concentration.

  • Vortex briefly and visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour) at your experimental temperature.

  • Determine the minimum concentration of co-solvent required to maintain the solubility of the compound.

Table 1: Example Co-solvent Titration

Co-solvent ConcentrationVisual Observation after 1 hour
0% (Control)Heavy precipitation
1% EthanolSlight precipitation
2% EthanolHazy solution
5% EthanolClear solution
10% EthanolClear solution
Protocol 3: Surfactant-based Solubilization

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8]

Materials:

  • This compound

  • Aqueous buffer

  • Surfactants such as Tween® 80, Polysorbate 20, or Cremophor® EL.

Procedure:

  • Prepare a series of aqueous buffers containing the surfactant at concentrations above its critical micelle concentration (CMC).

  • Add this compound to each surfactant-containing buffer.

  • Agitate the mixtures (e.g., by stirring or sonication) until equilibrium is reached.

  • Visually inspect for dissolution. For quantitative analysis, the undissolved compound can be removed by filtration or centrifugation, and the concentration in the supernatant can be measured.

Protocol 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]

Materials:

  • This compound

  • Aqueous buffer

  • Cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

Procedure:

  • Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Agitate the mixtures at a constant temperature until equilibrium is reached (this may take several hours).

  • Separate the undissolved compound by filtration or centrifugation.

  • Analyze the supernatant to determine the solubility of the compound at each cyclodextrin concentration.

Experimental Workflow Diagram

start Prepare stock solution in organic solvent (e.g., DMSO) dilution Dilute stock into aqueous buffer start->dilution precipitation Precipitation occurs? dilution->precipitation troubleshoot Initiate Troubleshooting Protocols (pH, Co-solvent, Surfactant, Cyclodextrin) precipitation->troubleshoot Yes success Proceed with experiment precipitation->success No troubleshoot->success reassess Re-evaluate final concentration or choice of solubilization method

Caption: A general experimental workflow for addressing solubility issues.

Concluding Remarks

The successful solubilization of this compound is a critical first step for its effective use in a variety of research and development applications. The strategies outlined in this guide provide a systematic approach to overcoming the inherent solubility challenges of this compound. By understanding the interplay of its chemical structure with different solubilization techniques, researchers can select the most appropriate method for their specific experimental needs, ensuring reliable and reproducible results.

References

Technical Support Center: Synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-(5-chloro-3-fluoropyridin-2-yl)morpholine is a critical transformation in the development of various pharmaceutical agents. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, typically involving the displacement of a halide (usually a chlorine or fluorine atom) from an activated pyridine ring by morpholine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and scalability.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of physical organic chemistry and practical laboratory experience. Our goal is to empower researchers to anticipate, identify, and mitigate common issues encountered during this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a common issue stemming from incomplete conversion, degradation of materials, or competing side reactions. A systematic approach is essential for diagnosis.

Possible Cause 1: Incomplete Reaction The SNAr reaction rate is highly sensitive to temperature, solvent, and base. Insufficient activation may lead to a stalled reaction.

  • Expert Insight: The reaction proceeds via a Meisenheimer complex, a charged intermediate whose stability is paramount.[1] Polar aprotic solvents (e.g., DMSO, DMF, NMP) are crucial as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity. The choice of base is also critical; it must be strong enough to deprotonate morpholine (if required by the mechanism) or act as a halide scavenger, but not so strong as to cause degradation.

  • Recommended Actions:

    • Temperature Increase: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.

    • Solvent & Base Screening: If increasing the temperature is ineffective or generates impurities, consider switching to a more polar solvent or a different base. A summary of common conditions is provided in Table 1.

    • Reagent Stoichiometry: Ensure morpholine is not the limiting reagent. A slight excess (1.1–1.5 equivalents) can help drive the reaction to completion, but be mindful of promoting disubstitution (see Q3).

ParameterRecommended RangeRemarks & Rationale
Solvent DMSO, DMF, NMP, DioxanePolar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction.
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NAn inorganic base like K₂CO₃ is often sufficient and cost-effective. DIPEA or Et₃N can be used as acid scavengers.
Temperature 80–140 °CReaction kinetics are often slow at lower temperatures. Monitor for thermal degradation at higher temperatures.
Morpholine 1.1–1.5 equivalentsA slight excess can drive the reaction to completion. A large excess increases the risk of disubstitution.
Concentration 0.1–1.0 MHigher concentrations can increase reaction rates but may also lead to solubility issues or increased side reactions.
Table 1: Typical Reaction Conditions for Optimization.

Possible Cause 2: Hydrolysis of Starting Material The starting material, 2,5-dichloro-3-fluoropyridine, is an electron-deficient halo-aromatic and is susceptible to hydrolysis if significant water is present, especially at elevated temperatures.[2][3] This forms the corresponding hydroxypyridine, which is unreactive towards morpholine substitution.

  • Recommended Actions:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly opened bottles of anhydrous solvents or dry them over molecular sieves.[4]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction vessel.

Q2: My final product is contaminated with an isomeric impurity that is difficult to separate. What is it and how can I prevent its formation?

This is a classic problem of regioselectivity in SNAr reactions on poly-substituted rings.

Diagnosis: Isomer Formed by Substitution at C5 The most probable isomeric impurity is 4-(2-chloro-3-fluoropyridin-5-yl)morpholine . While the C2 position is generally more activated, substitution at the C5 position can occur.

  • Mechanistic Rationale: The regiochemical outcome is dictated by the stability of the intermediate Meisenheimer complex. The pyridine nitrogen strongly stabilizes a negative charge at the ortho (C2) and para positions through resonance. The C3-fluorine atom also activates the adjacent C2 position.

    • Attack at C2 (Desired): The negative charge in the Meisenheimer complex is delocalized onto the electronegative ring nitrogen, providing significant stabilization. This is the kinetically and often thermodynamically favored pathway.[5]

    • Attack at C5 (Side Product): The negative charge cannot be directly delocalized onto the ring nitrogen. This intermediate is less stable, and the reaction leading to it is slower. However, under forcing conditions, this pathway can become competitive.

G cluster_c2 Attack at C-2 (Favored Pathway) cluster_c5 Attack at C-5 (Side Reaction) C2_Start 2,5-dichloro-3-fluoropyridine + Morpholine C2_Inter Meisenheimer Intermediate (Charge on Ring Nitrogen) C2_Start->C2_Inter Kinetic Control Lower Activation Energy C5_Start 2,5-dichloro-3-fluoropyridine + Morpholine C2_Prod Desired Product: This compound C2_Inter->C2_Prod Loss of Cl- C5_Inter Meisenheimer Intermediate (No Charge on Nitrogen) C5_Start->C5_Inter Higher Activation Energy C5_Prod Isomeric Impurity: 4-(2-Chloro-3-fluoropyridin-5-yl)morpholine C5_Inter->C5_Prod Loss of Cl-

Caption: Regioselectivity is governed by intermediate stability.

  • Recommended Actions to Improve Selectivity:

    • Lower Reaction Temperature: As the desired C2 substitution has a lower activation energy, reducing the temperature will disproportionately slow down the undesired C5 substitution, thus improving selectivity.

    • Choice of Leaving Group: If starting from a different precursor, remember that the reactivity for SNAr is generally F > Cl > Br > I.[6][7][8] The C-F bond is more polarized, making the carbon more electrophilic and facilitating the initial nucleophilic attack.

Q3: I'm observing a significant amount of a high-molecular-weight impurity by LC-MS, especially when I try to push the reaction to completion. What is this byproduct?

This impurity is almost certainly the result of a second substitution reaction.

Diagnosis: Disubstitution Product The impurity is 4,4'-(3-fluoropyridine-2,5-diyl)dimorpholine , formed when a second molecule of morpholine displaces the C5-chloro group on the desired product.

  • Expert Insight: The first morpholine substituent at the C2 position is an electron-donating group, which slightly deactivates the ring towards further nucleophilic substitution. However, under forcing conditions (high temperature, long reaction time, or a large excess of morpholine), this second substitution can still occur.

  • Recommended Actions:

    • Control Stoichiometry: Use a minimal excess of morpholine (e.g., 1.1 equivalents). Precisely controlling the stoichiometry is the most effective way to prevent disubstitution.

    • Monitor Reaction Progress: Do not run the reaction for an arbitrarily long time. Monitor the consumption of the starting material and the formation of the product and di-substituted byproduct by TLC or LC-MS. Stop the reaction once the starting material is consumed or when the level of the di-substituted impurity begins to rise significantly.

Caption: Sequential reaction pathway leading to disubstitution.

Frequently Asked Questions (FAQs)

What is the best workup procedure for this reaction? A typical workup involves cooling the reaction mixture, diluting it with water, and extracting the product with an organic solvent like ethyl acetate or dichloromethane.

  • Pro-Tip: The crude product may contain residual high-boiling point solvents like DMSO or DMF. To remove DMSO, wash the organic extracts thoroughly with brine. To remove DMF, wash with a dilute LiCl solution.

  • Emulsion Warning: Amine products can sometimes cause emulsions during aqueous workup. If this occurs, adding saturated NaCl solution (brine) or filtering the mixture through a pad of Celite® can help break the emulsion.

How can I effectively purify the final product?

  • Flash Column Chromatography: This is the most common method. A gradient of ethyl acetate in hexanes or heptane is typically effective. The product is moderately polar. The di-substituted byproduct is more polar and will elute later, while the unreacted starting material is less polar and will elute earlier.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/heptane) can be a highly effective and scalable method for achieving high purity.

What are the key safety considerations for this reaction?

  • Reagents: Dichlorofluoropyridines are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Morpholine is a corrosive liquid.[9]

  • Solvents: High-boiling point aprotic solvents like DMSO and DMF have specific hazards. DMF is a suspected reproductive toxin. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Exotherms: While not typically a violently exothermic reaction, the initial mixing of reagents can generate heat. For scale-up operations, ensure adequate cooling and controlled addition of reagents.

Protocol: General Procedure and Monitoring

This protocol provides a robust starting point for the synthesis. Optimization will likely be required based on your specific laboratory conditions and scale.

Step-by-Step Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2,5-dichloro-3-fluoropyridine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMSO (to make a ~0.5 M solution).

  • Add morpholine (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction every 2-4 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS.

  • Upon completion (disappearance of starting material), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice water and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (3x) to remove DMSO, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

References

Technical Support Center: 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling and analyzing this compound. As specific degradation studies on this molecule are not extensively published, this document synthesizes information from established chemical principles and published data on its core moieties: the halogenated pyridine ring and the morpholine ring.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and degradation of this compound.

Q1: What are the most probable degradation pathways for this molecule under typical laboratory conditions?

A1: Based on its structure, this compound has two primary sites susceptible to degradation: the substituted pyridine ring and the morpholine ring.

  • Pyridine Ring Degradation: The pyridine ring, particularly with its electron-withdrawing halogen substituents, is susceptible to nucleophilic attack and photodegradation.[1][2] Under UV light, dehalogenation (loss of chlorine or fluorine) can occur, likely leading to the formation of corresponding hydroxypyridines.[1]

  • Morpholine Ring Degradation: The morpholine ring is prone to oxidation. This can be initiated by chemical oxidants or enzymatic action (e.g., by cytochrome P-450 in biological systems).[3][4] A common pathway involves hydroxylation of the carbon atom next to the nitrogen, followed by C-N bond cleavage.[3][4] This can lead to ring-opened products such as N-dealkylated analogs or further fragmented aliphatic amines.[3][5]

Q2: I am observing unexpected peaks in my HPLC chromatogram after storing my sample in solution. What could they be?

A2: The appearance of new peaks suggests degradation. The identity of these degradants depends on your storage conditions (solvent, pH, light exposure, temperature).

  • Hydrolytic Degradation: If your solvent is aqueous, hydrolysis may occur, although this is generally slower for this type of molecule unless under harsh pH and high temperature.

  • Oxidative Degradation: If the solution was not degassed or stored under an inert atmosphere, oxidative degradation of the morpholine ring is a strong possibility, leading to N-oxides or ring-opened products.[6]

  • Photodegradation: If the sample was exposed to light, especially UV, photodegradation of the pyridine ring is likely.[1][7] This could result in dehalogenated species or other rearranged products. We recommend running a forced degradation study to tentatively identify these peaks (see the Troubleshooting Guide below).

Q3: How do the fluorine and chlorine substituents affect the stability of the pyridine ring?

A3: The halogen substituents have a significant electronic effect. Being strongly electron-withdrawing, they decrease the electron density of the pyridine ring. This makes the ring more resistant to electrophilic attack but more susceptible to nucleophilic substitution.[2] For example, a nucleophile could potentially displace one of the halogens, although this typically requires harsh conditions. The C-F bond is generally stronger than the C-Cl bond, so chlorine would be the more likely leaving group in a nucleophilic substitution reaction.

Q4: Can this compound undergo N-nitrosation?

A4: Yes, this is a critical consideration. The morpholine moiety is a secondary amine, which can react with nitrosating agents (like nitrites in acidic conditions) to form N-nitrosomorpholine.[3] N-nitroso compounds are a class of potent mutagens and carcinogens.[3] Therefore, it is crucial to avoid sources of nitrite contamination in your experiments, especially under acidic pH.

Predicted Degradation Pathways Visualization

The following diagram illustrates the potential degradation points on the this compound molecule based on known chemistry of its constituent rings.

Degradation Pathways Potential Degradation Pathways cluster_main This compound cluster_pyridine Pyridine Ring Degradation cluster_morpholine Morpholine Ring Degradation Molecule [Structure of Molecule] Photodegradation Photodegradation (UV) Molecule->Photodegradation UV Light Oxidation Oxidation (e.g., H2O2) Molecule->Oxidation Oxidizing Agent Nitrosation N-Nitrosation (in presence of nitrites) Molecule->Nitrosation Nitrosating Agent (e.g., NaNO2, pH < 7) Dehalogenation Dehalogenation (Loss of Cl/F) Photodegradation->Dehalogenation Hydroxylation Hydroxypyridine Formation Dehalogenation->Hydroxylation RingCleavage1 Ring Cleavage Hydroxylation->RingCleavage1 Hydroxylation_M α-Hydroxylation Oxidation->Hydroxylation_M N_Oxidation N-Oxidation Oxidation->N_Oxidation RingCleavage2 C-N Bond Cleavage Hydroxylation_M->RingCleavage2

Caption: Predicted degradation pathways for this compound.

Troubleshooting & Experimental Guides

This section provides practical guides for investigating the stability of your compound.

Guide 1: Performing a Forced Degradation Study

A forced degradation or stress testing study is essential to understand the intrinsic stability of a molecule.[8] It helps to identify likely degradation products and develop stability-indicating analytical methods.

Caption: Workflow for a comprehensive forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup: For each condition, dilute the stock solution into the stressor solution. Aim for a final concentration suitable for your analytical method (e.g., 100 µg/mL). A target degradation of 5-20% is ideal.[8]

  • Sample Incubation: Incubate the samples for a defined period (e.g., 24-72 hours). If no degradation is observed at room temperature, the temperature can be increased to 50-60°C for hydrolytic and oxidative studies.[8]

  • Sample Quenching: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with your mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (LC-MS) detectors to obtain mass information on the new peaks.

Stress ConditionReagent/ConditionTypical ConcentrationTemperatureNotes
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MRoom Temp to 60°CMonitor for potential cleavage of the morpholine ether bond.
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRoom Temp to 60°CThe pyridine ring may be susceptible to nucleophilic attack.
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room TempPrimarily targets the morpholine ring (N-oxidation, ring opening).
Photolytic UV/Visible LightICH Q1B GuidelinesControlled Room TempExpose solid and solution samples. Expect dehalogenation.[1]
Thermal Heat (in solution)N/A60°C - 80°CAssesses the overall thermal stability of the molecule.
Guide 2: Troubleshooting Unexpected Analytical Results

Issue: A new, large peak appears in my chromatogram over a short time, and the mass spectrum is unidentifiable.

  • Possible Cause: This could be a reactive intermediate or a polymer. The morpholine ring, upon cleavage, can form reactive aldehydes or amines that could polymerize.

  • Troubleshooting Steps:

    • Dilute and Re-inject: High concentrations can sometimes promote polymerization.

    • Analyze Immediately: Prepare samples fresh and analyze them immediately to minimize the formation of unstable intermediates.

    • Use a Derivatizing Agent: If a reactive aldehyde is suspected, a derivatizing agent can be used to trap it as a stable product for identification.

Issue: I am losing mass balance in my stability study; the parent peak decreases, but the sum of impurity peaks does not account for the loss.

  • Possible Cause: This could indicate the formation of non-UV active degradants, volatile compounds, or compounds that are not eluting from your HPLC column.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric degradants.

    • Check for Volatiles: Use Gas Chromatography-Mass Spectrometry (GC-MS) on the sample headspace to check for volatile degradation products.

    • Modify HPLC Method: Use a steeper gradient or a stronger organic solvent to ensure all compounds are eluted from the column.

References

Technical Support Center: Enhancing the Biological Activity of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine and its derivatives. This scaffold, featuring a halogenated pyridine core linked to a morpholine moiety, represents a key starting point for discovering novel therapeutics.[1][2] The morpholine ring is frequently used in medicinal chemistry for its favorable physicochemical and metabolic properties, while the substituted pyridine core allows for diverse chemical modifications to modulate biological activity.[3][4]

This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the synthesis, optimization, and biological evaluation of these compounds. Our goal is to explain the "why" behind experimental choices, ensuring your research is built on a foundation of scientific integrity and expertise.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the chemical synthesis and biological properties of this compound derivatives.

Synthesis & Characterization

Q1: My nucleophilic aromatic substitution (SNAr) reaction to introduce the morpholine onto the pyridine ring is low-yielding. What are the critical parameters to optimize?

A1: Low yield in this SNAr reaction is a common hurdle. The key is understanding the mechanism: the reaction proceeds via a negatively charged Meisenheimer complex, which is an intermediate.[5] The stability of this intermediate is paramount for a successful reaction.

  • Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation without interfering with the nucleophile.

  • Base Selection: A non-nucleophilic base is crucial to deprotonate the morpholine without competing in the substitution. Common choices include K₂CO₃, Cs₂CO₃, or an organic base like DIPEA. The choice of base can significantly impact reaction rate and side-product formation.

  • Temperature: SNAr reactions on electron-deficient rings like di-substituted pyridines often require heating to overcome the energy barrier of disrupting aromaticity.[6] We recommend starting at 80-100 °C and monitoring by TLC or LC-MS.

  • Leaving Group: The fluorine atom at the 3-position and the chlorine at the 5-position are electron-withdrawing groups that activate the pyridine ring for nucleophilic attack.[7] The substitution of the halogen at the 2-position by morpholine is the intended reaction.

Q2: I am observing multiple products in my reaction to further functionalize the pyridine ring. How can I control regioselectivity?

A2: The existing substituents on the this compound core direct the position of further reactions. The pyridine ring is electron-deficient, making it susceptible to nucleophilic substitution, but challenging for electrophilic substitution.[8]

  • For further SNAr at the 5-position (displacing the chlorine), you will need a strong nucleophile and potentially harsh conditions, as the ring is already substituted with an electron-donating morpholine group.

  • For electrophilic reactions, such as nitration or halogenation, the reaction conditions must be carefully controlled, as the pyridine nitrogen deactivates the ring. These reactions, if they proceed, will likely be directed to the 4 or 6 positions.

Biological Evaluation & Assay Development

Q3: My compound shows high potency in a biochemical assay (e.g., against a purified kinase) but has no activity in a cell-based assay. What's going on?

A3: This is a frequent and significant challenge in drug discovery, often referred to as a disconnect between biochemical and cellular potency.[9] Several factors can cause this:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The morpholine group generally improves solubility, but the overall lipophilicity and charge of the molecule are critical.[4]

  • Efflux by Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[10]

  • High Protein Binding: In cell culture media, the compound may bind extensively to serum proteins (like albumin), reducing the free concentration available to enter cells and engage the target.

  • Metabolic Instability: The compound might be rapidly metabolized by cellular enzymes into an inactive form.

Q4: How can I improve the aqueous solubility of my derivatives to get more reliable bioassay data?

A4: Poor aqueous solubility is a major obstacle for many heterocyclic compounds.[11] It can lead to compound precipitation in assay buffers, inaccurate IC50 values, and poor bioavailability. Strategies to enhance solubility include:

  • Introduce Polar/Ionizable Groups: Adding basic amines (like a piperazine) or acidic groups (like a carboxylic acid) can dramatically improve solubility. The pyridine nitrogen itself can be protonated at physiological pH, which aids solubility.[8][12]

  • Disrupt Crystal Packing: Modifying the structure to break planarity or symmetry can reduce the crystal lattice energy, making the compound easier to solvate.[13] For example, adding a substituent that forces a twist in the molecule.

  • Formulate with Solubilizing Agents: For in vitro assays, using co-solvents like DMSO is standard. For in vivo studies, formulation with agents like cyclodextrins or polymers may be necessary.[11]

Part 2: Troubleshooting Guides

This section provides step-by-step guides for resolving specific experimental problems.

Guide 1: Troubleshooting Low Potency or Inconsistent Activity

If your this compound derivatives are showing lower than expected or variable biological activity, follow this decision tree.

G start Low or Inconsistent Biological Activity Observed check_purity Step 1: Verify Compound Purity & Identity - Check LC-MS & NMR - Ensure >95% purity start->check_purity check_solubility Step 2: Assess Aqueous Solubility - Visual inspection for precipitation - Perform kinetic/thermodynamic solubility assay check_purity->check_solubility Purity Confirmed solubility_issue Issue: Poor Solubility - Compound crashing out in assay buffer check_solubility->solubility_issue Precipitation Observed check_assay Step 3: Validate Assay Integrity - Run positive/negative controls. - Check for assay interference (e.g., fluorescence). check_solubility->check_assay Soluble solubility_solution Solution: 1. Decrease assay concentration. 2. Increase DMSO % (if tolerated by assay). 3. Re-synthesize with solubilizing groups. solubility_issue->solubility_solution assay_issue Issue: Assay Interference - Compound is autofluorescent or inhibits reporter enzyme. check_assay->assay_issue Controls Fail / Interference Detected check_cellular Step 4: Investigate Cellular Effects - Measure cell permeability (e.g., PAMPA). - Test for P-gp efflux. - Measure plasma protein binding. check_assay->check_cellular Assay Validated assay_solution Solution: 1. Switch to an orthogonal assay format (e.g., label-free). 2. Run counter-screens to identify off-target effects. assay_issue->assay_solution cellular_issue Issue: Poor Cellular PK - Low permeability or high efflux. check_cellular->cellular_issue Permeability/Efflux Issues sar_analysis Step 5: Re-evaluate SAR - Is the modification blocking a key binding interaction? - Consider molecular modeling. check_cellular->sar_analysis Good Cellular PK cellular_solution Solution: 1. Redesign molecule to optimize LogP/PSA. 2. Co-dose with efflux pump inhibitors (in vitro). cellular_issue->cellular_solution

Caption: Troubleshooting workflow for low biological activity.

Guide 2: Interpreting Ambiguous Structure-Activity Relationship (SAR) Data

SAR data can sometimes be misleading. A modification that is expected to increase potency might lead to a decrease, or vice-versa.

Scenario: You replaced the chlorine at the 5-position with a larger hydrophobic group, expecting to gain potency by filling a hydrophobic pocket, but the activity dropped.

Possible Causes & Next Steps:

  • Steric Hindrance: The new group may be too large and clash with the protein target, preventing optimal binding.

    • Action: Synthesize analogs with systematically smaller groups in that position to probe the size limitations of the pocket.

  • Loss of a Key Interaction: The chlorine atom may have been involved in a crucial halogen bond or other interaction with the target protein.

    • Action: Use computational docking to visualize the binding mode. If a halogen bond is suspected, replacing Cl with Br or I might restore or enhance activity.

  • Drastic Change in Physicochemical Properties: The new group may have significantly increased the molecule's lipophilicity, leading to poor solubility or non-specific binding.[13]

    • Action: Measure the LogP and aqueous solubility of the new analog. Compare these values to the more active parent compound.

  • Altered Conformation: The new substituent could force the morpholine ring or the pyridine core into an unfavorable conformation for binding.

    • Action: Perform conformational analysis using computational tools or, if possible, obtain a crystal structure of the compound bound to its target.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for SNAr Synthesis of Derivatives

This protocol describes a general method for displacing the chlorine at the 5-position of the this compound scaffold.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, 5 mL per mmol), add the desired nucleophile (e.g., a primary or secondary amine, 1.2 eq).

  • Add a suitable base (e.g., K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to 100-140 °C and monitor its progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Data Table: Example SAR Data for Kinase X Inhibition

The following table presents hypothetical but realistic data for a series of derivatives based on the core scaffold, illustrating how different substitutions can affect potency and solubility.

Compound IDR-Group at 5-PositionKinase X IC50 (nM)Aqueous Solubility (µg/mL)
Core-01 -Cl (Parent)52015
Deriv-02 -OCH₃85025
Deriv-03 -NHCH₃15075
Deriv-04 -Phenyl45< 1
Deriv-05 -4-pyridyl6090

This data illustrates a common SAR trend where replacing the chloro group with a hydrogen-bond donor (-NHCH₃) or an aromatic ring that can engage in π-stacking improves potency. However, the highly potent phenyl derivative (Deriv-04) suffers from extremely poor solubility, making the 4-pyridyl derivative (Deriv-05) a more promising lead due to its balance of good potency and high solubility.[14]

Visualization: Hypothetical Kinase Inhibition Pathway

This diagram illustrates the general mechanism by which a small molecule inhibitor from this chemical series might compete with ATP in the kinase active site.

G cluster_0 Kinase Active Site cluster_1 Cellular Response atp ATP p_substrate Phosphorylated Substrate atp->p_substrate Binds & Phosphorylates substrate Substrate Protein substrate->p_substrate inhibitor 4-(5-R-3-fluoropyridin-2-yl) morpholine Derivative inhibitor->atp Competes for Binding Site inhibitor->p_substrate Blocks Phosphorylation signal Downstream Signaling p_substrate->signal response Biological Effect (e.g., Proliferation) signal->response

Caption: Competitive ATP binding mechanism for kinase inhibition.

References

Technical Support Center: Scaling Up the Synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine. This molecule is a crucial heterocyclic building block in medicinal chemistry, notably as a key intermediate in the synthesis of advanced pharmaceutical agents like Rimegepant, an oral CGRP receptor antagonist for migraine treatment.[1][2][3]

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, robust troubleshooting strategies, and critical considerations for scaling the synthesis from the lab bench to pilot plant production. The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful but often nuanced transformation on electron-deficient heteroaromatic systems.[4][5]

Section 1: The Core Reaction - Mechanism and Rationale

The synthesis of this compound is achieved by reacting a suitable di-halogenated fluoropyridine, typically 2,5-dichloro-3-fluoropyridine, with morpholine. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Why Does This Reaction Work? The SNAr Mechanism

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the presence of electron-withdrawing groups like chlorine and fluorine. This electronic environment makes the pyridine ring susceptible to attack by nucleophiles.

The regioselectivity of the attack is governed by the stability of the intermediate formed. Nucleophilic attack at the C2 and C4 positions (ortho and para to the nitrogen) is strongly favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, forming a stable "Meisenheimer-like" intermediate.[5][6] Attack at the C3 position does not allow for this stabilization and is therefore disfavored.[6]

In our substrate, 2,5-dichloro-3-fluoropyridine, the C2 position is the most activated site for substitution. The chlorine atom at this position serves as the leaving group.

SNAr_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node arrow_style arrow_style sub 2,5-Dichloro-3-fluoropyridine + Morpholine ts1 Rate-Determining Addition Step sub->ts1 meisenheimer Meisenheimer Intermediate (Anionic σ-complex) ts1->meisenheimer ts2 Fast Elimination Step meisenheimer->ts2 prod This compound + HCl ts2->prod Base scavenges HCl

Caption: SNAr mechanism for the synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction is stalled or showing very low conversion. What are the primary causes?

Answer: Low or no yield is a frequent issue in SNAr reactions and can be traced back to several factors.[7]

  • Insufficient Activation (Temperature): SNAr reactions require overcoming a significant activation energy barrier to form the high-energy Meisenheimer intermediate.[6] If the reaction temperature is too low, the rate will be impractically slow.

    • Solution: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and impurity generation by TLC or HPLC. Many of these reactions require elevated temperatures (e.g., 80-120°C) to proceed efficiently.

  • Ineffective Base: A base is required to neutralize the HCl generated during the reaction. If the acid is not scavenged, it will protonate the morpholine nucleophile, rendering it inactive.

    • Solution: Ensure you are using at least 2.0 equivalents of morpholine (one to act as the nucleophile, one as the base) or, preferably, 1.0-1.1 equivalents of morpholine and 1.5-2.0 equivalents of a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing the charged intermediate.

    • Solution: Aprotic polar solvents like DMF, DMAc, NMP, or DMSO are excellent choices as they effectively stabilize the charged Meisenheimer complex. For scale-up, consider process-friendly solvents like 2-MeTHF or CPME, although higher temperatures may be required.

Question 2: I'm observing a significant amount of an impurity with a similar polarity to my product. What could it be?

Answer: The most likely impurity is the di-substituted product, 4,4'-(3-fluoro-pyridine-2,5-diyl)dimorpholine, where a second morpholine molecule has displaced the C5 chlorine.

  • Cause: This occurs when an excess of morpholine is used, especially at higher temperatures and for prolonged reaction times. The first substitution activates the ring for a second attack, albeit at a slower rate.

  • Prevention & Mitigation:

    • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of morpholine relative to the dichlorofluoropyridine. Do not use a large excess.

    • Temperature Management: Avoid excessive temperatures. Find the "sweet spot" where the primary reaction proceeds efficiently without significant di-substitution. Monitor the reaction progress closely and stop it once the starting material is consumed.

    • Purification: If the impurity forms, it can often be removed via careful column chromatography or by recrystallization from a well-chosen solvent system (e.g., isopropanol/heptane or ethanol/water).

Question 3: The workup is problematic, resulting in emulsions or a difficult-to-handle product. How can I improve it?

Answer: Workup issues are common when scaling up reactions involving amine bases and polar aprotic solvents.

  • Cause: Emulsions often form during the aqueous wash of reaction mixtures containing high-boiling polar solvents like DMF or DMSO. Oily or "tarry" products can result from impure starting materials or degradation at high temperatures.

  • Solutions:

    • Solvent Swap: Before the aqueous workup, consider distilling off the high-boiling reaction solvent under reduced pressure and replacing it with a water-immiscible solvent like ethyl acetate, toluene, or methyl tert-butyl ether (MTBE). This dramatically improves phase separation.

    • Brine Wash: Use a saturated sodium chloride (brine) solution for the final aqueous wash. This increases the ionic strength of the aqueous phase, forcing organic components out and helping to break emulsions.

    • Direct Crystallization: If the product is crystalline and the impurity profile is favorable, consider a "direct isolation" approach. Quench the reaction by adding an anti-solvent (e.g., water or heptane) directly to the reaction mixture to precipitate the product, which can then be collected by filtration.

Section 3: Scale-Up Considerations & FAQs

Scaling this synthesis introduces new challenges related to safety, efficiency, and process control.

Question 1: What are the most critical safety risks when moving to a kilogram scale?

Answer: The primary risk is managing the reaction exotherm. The SNAr reaction is exothermic, and the heat generated must be effectively removed to prevent a thermal runaway.

  • Key Controls:

    • Controlled Addition: Add the morpholine (or other limiting reagent) slowly and sub-surface to the reaction mixture at the target temperature.

    • Jacketed Reactor: Use a reactor with adequate cooling capacity and a suitable heat transfer fluid.

    • Monitoring: Continuously monitor the internal reaction temperature (Ti) and the jacket temperature (Tj). The delta between these two is a key indicator of the exotherm.

    • Emergency Quench: Have a pre-defined and tested quenching procedure ready in case of a cooling failure.

Question 2: How should I choose my solvent and base for a large-scale process?

Answer: The ideal solvent and base for scale-up are effective, safe, inexpensive, and lead to a simple workup.

ParameterLab Scale ChoiceScale-Up RecommendationRationale
Solvent DMF, NMP, DMSOToluene, 2-MeTHF, CPMELower cost, easier to remove, better environmental/safety profile, easier workup.
Base TEA, DIPEAK₂CO₃, K₃PO₄Inorganic bases are cheaper, non-volatile, and easily removed by filtration or aqueous wash. They also minimize the formation of salt byproducts that can complicate isolation.

Question 3: How can I effectively purify the final product on a large scale without using chromatography?

Answer: Column chromatography is generally avoided at production scale due to high solvent consumption and cost. Crystallization is the preferred method.

  • Developing a Crystallization Protocol:

    • Solubility Screening: Screen a variety of solvents to find one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below (e.g., isopropanol, ethanol, ethyl acetate).

    • Anti-Solvent Addition: Alternatively, find a solvent in which the product is very soluble (e.g., toluene, acetone) and an "anti-solvent" in which it is insoluble (e.g., heptane, water). Dissolve the crude product in the good solvent and slowly add the anti-solvent to induce crystallization.

    • Cooling Profile: Control the cooling rate. A slow, controlled cool-down generally produces larger, purer crystals, whereas a rapid "crash cool" can trap impurities.

    • Recrystallization: If necessary, perform a second crystallization to achieve the desired purity specifications.

Section 4: Experimental Protocols & Workflow

Baseline Laboratory Protocol (Illustrative)
  • Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and temperature probe, add 2,5-dichloro-3-fluoropyridine (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and the chosen solvent (e.g., acetonitrile or DMF, ~5-10 volumes).

  • Addition: Begin stirring and add morpholine (1.1 eq) dropwise via syringe over 15 minutes. A slight exotherm may be observed.

  • Reaction: Heat the mixture to 80-90°C and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., isopropanol/water) or by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

General Scale-Up Workflow

Workflow setup_node setup_node process_node process_node qc_node qc_node output_node output_node arrow_style arrow_style A Reactor Setup (Inert Atmosphere) B Charge Pyridine & Base A->B C Charge Solvent B->C D Controlled Addition of Morpholine C->D E Heat to Reaction Temp D->E F In-Process Control (IPC) (e.g., HPLC for completion) E->F F->E If incomplete, continue heating G Cool Down & Quench (e.g., add anti-solvent) F->G If reaction complete H Filtration & Washing G->H I Drying Under Vacuum H->I J Final Product QC (Purity, Identity) I->J K Packaging & Storage J->K

Caption: A typical workflow for the scaled-up synthesis.

References

Validation & Comparative

Comparative Analysis of Advanced PfCDPK1 Inhibitors for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Imidazopyridazine-Class Inhibitor, Compound 41, Versus Key Alternatives

This guide provides a detailed comparison of an advanced imidazopyridazine-based inhibitor of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), herein referred to as Compound 41 , against other notable PfCDPK1 inhibitors. The initial compound of interest, 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, is a chemical intermediate and not a bioactive kinase inhibitor. Therefore, this guide focuses on a well-characterized inhibitor, Compound 41, which incorporates the 5-chloro-3-fluoropyridin-2-yl moiety central to the original query.

This document is intended for researchers, medicinal chemists, and drug development professionals in the field of infectious diseases, particularly malaria. We will dissect the performance of Compound 41 in the context of its biochemical potency, cellular efficacy, and mechanism of action, comparing it with established and experimental inhibitors such as Purfalcamine and the bumped kinase inhibitor (BKI) BKI-1. The analysis is supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to PfCDPK1: A Key Antimalarial Target

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on a complex signaling network to regulate its life cycle. Protein kinases are crucial nodes in this network, making them prime targets for therapeutic intervention[1]. Among these, Calcium-Dependent Protein Kinases (CDPKs) are of particular interest as they are absent in humans, offering a potential window for selective inhibition[2].

PfCDPK1 is a serine/threonine kinase that plays a critical role in the parasite's asexual blood stage, specifically during host cell invasion by merozoites[2][3]. It is involved in regulating the parasite's glideosome-actomyosin motor complex, which powers motility and invasion of red blood cells[2][3]. Inhibition of PfCDPK1 disrupts this process, preventing parasite proliferation and clearing the infection[2]. This makes PfCDPK1 a validated and highly attractive target for novel antimalarial chemotherapeutics[4][5].

cluster_parasite P. falciparum Merozoite cluster_inhibitor Mechanism of Inhibition Ca_ion ↑ Ca²⁺ Signal PfCDPK1 PfCDPK1 Activation Ca_ion->PfCDPK1 Motor Glideosome-Actomyosin Motor Complex PfCDPK1->Motor Phosphorylation Invasion Host Cell Invasion Motor->Invasion Powers Motility Inhibitor Compound 41 (ATP-Competitive Inhibitor) Inhibitor->PfCDPK1 Blocks ATP Binding Site

Caption: PfCDPK1 signaling pathway and inhibitor mechanism.

Comparative Inhibitor Overview

This guide compares three distinct chemical scaffolds targeting PfCDPK1.

  • Compound 41 (Imidazopyridazine-class) : This compound, fully named 3-{4-[(5-Chloro-3-fluoropyridin-2-yl)amino]phenyl}-N-(1-methylpiperidin-4-yl)imidazo[1,2-b]pyridazin-6-amine, emerged from a structure-guided design program aimed at optimizing imidazopyridazine hits from a high-throughput screen[2][6]. It features the specific chloro-fluoropyridinyl moiety from the original query and was developed to improve potency and drug-like properties.

  • Purfalcamine (Purine-class) : A 2,6,9-trisubstituted purine identified from a screen of 20,000 compounds[7]. It is a potent inhibitor of PfCDPK1 and has been used as a tool compound to study the kinase's function in parasite egress[8].

  • BKI-1 (Pyrazolo-pyrimidine-class) : A "bumped kinase inhibitor" designed to target kinases with a small "gatekeeper" residue in the ATP-binding pocket, a feature of many parasite kinases[9]. While BKI-1 is more potent against PfCDPK4, its activity against PfCDPK1 provides a valuable benchmark for selectivity[7][10].

Quantitative Performance Data

The following table summarizes the key in vitro performance metrics for the selected inhibitors. The data highlights the high biochemical potency of Compound 41 and Purfalcamine against PfCDPK1.

CompoundChemical ClassPfCDPK1 IC₅₀ (nM)P. falciparum EC₅₀ (nM)Selectivity NoteReference
Compound 41 Imidazopyridazine< 1095Optimized for PfCDPK1[2]
Purfalcamine Trisubstituted Purine17~250-500Potent PfCDPK1 inhibitor[7]
BKI-1 Pyrazolo-pyrimidine1362000More potent on PfCDPK4 (IC₅₀ = 4.1 nM)[7]

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism for this class of inhibitors is competitive inhibition at the ATP-binding site of the kinase. This was experimentally validated for the imidazopyridazine series, including Compound 41.

Causality Behind Experimental Choice: To confirm an ATP-competitive mechanism, inhibitor potency is measured at varying ATP concentrations. If the inhibitor directly competes with ATP, its apparent potency (IC₅₀ value) will increase as the ATP concentration rises. A second powerful technique involves mutating the "gatekeeper" residue—a key amino acid deep within the ATP-binding pocket. In PfCDPK1, this residue is a relatively small threonine (T145)[4]. Replacing it with a bulkier residue, like methionine, creates steric hindrance that prevents the inhibitor from binding effectively, while still allowing the smaller, natural substrate (ATP) to bind. A significant loss of potency against the gatekeeper mutant strongly indicates that the inhibitor binds within this pocket[4][11].

Studies on the imidazopyridazine series and related BKIs have shown both ATP-sensitivity and a dramatic loss of potency against gatekeeper mutant enzymes, confirming their mechanism of action[4][9][12].

cluster_wt Wild-Type PfCDPK1 (Threonine Gatekeeper) cluster_mut Mutant PfCDPK1 (Methionine Gatekeeper) ATP_wt ATP Pocket_wt ATP-Binding Pocket ATP_wt->Pocket_wt Binds Inhibitor_wt Inhibitor (e.g., Cmpd 41) Inhibitor_wt->Pocket_wt Binds & Inhibits ATP_mut ATP Pocket_mut ATP-Binding Pocket (Sterically Hindered) ATP_mut->Pocket_mut Binds Inhibitor_mut Inhibitor Inhibitor_mut->Pocket_mut Binding Impeded

Caption: Gatekeeper residue's role in inhibitor binding.

Experimental Protocols

The following protocols are foundational for characterizing and comparing PfCDPK1 inhibitors. They represent self-validating systems where positive (known inhibitor) and negative (vehicle) controls are essential for data interpretation.

Protocol 1: Recombinant PfCDPK1 Biochemical Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase's enzymatic activity.

Objective: To determine the IC₅₀ value of an inhibitor against purified PfCDPK1.

Methodology: A common method is a radiometric assay that measures the incorporation of radioactive phosphate ([γ-³³P]ATP or [γ-³²P]ATP) into a substrate peptide.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer solution containing 50 mM Tris (pH 8.0), 50 mM MgCl₂, 1 mM DTT, 2.5 mM CaCl₂, and relevant phosphatases/protease inhibitors[13].

    • Enzyme Solution: Dilute purified, recombinant PfCDPK1 in kinase buffer to a final concentration of ~40 nM[13].

    • Substrate Solution: Prepare a solution of a known substrate peptide, such as Syntide-2, in kinase buffer.

    • ATP Solution: Prepare a solution of ATP containing a spike of [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for the enzyme to ensure sensitive detection of competitive inhibitors.

    • Inhibitor Dilutions: Perform a serial dilution of the test compound (e.g., Compound 41) in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Execution (96-well plate format):

    • Add 10 µL of the diluted inhibitor solution to each well. Include "vehicle control" wells with buffer and DMSO only, and "no enzyme" wells for background correction.

    • Initiate the reaction by adding a master mix containing the PfCDPK1 enzyme, substrate peptide, and the radioactive ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) during which the reaction proceeds linearly.

  • Reaction Quenching and Detection:

    • Stop the reaction by adding a quench buffer (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).

    • If using a membrane, wash it extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme control) from all other readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: P. falciparum Asexual Blood Stage Growth Inhibition Assay

This assay measures the compound's ability to inhibit parasite proliferation in a cellular context, which is a more physiologically relevant measure of antimalarial activity.

Objective: To determine the EC₅₀ value of an inhibitor against cultured P. falciparum.

Methodology: The SYBR Green I-based fluorescence assay is a widely used, robust method. SYBR Green I is a dye that intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite growth[14][15].

Step-by-Step Protocol:

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes using standard in vitro culture conditions (RPMI 1640 medium, 37°C, 5% CO₂, 5% O₂, 90% N₂)[14].

    • Synchronize the parasite culture to the ring stage using methods like 5% D-sorbitol treatment. This is critical for assay reproducibility[14][16].

  • Assay Plate Preparation:

    • In a 96-well black, clear-bottom plate, add serially diluted test compounds. Include known antimalarials (e.g., chloroquine) as positive controls and wells with culture medium and DMSO as vehicle controls.

  • Assay Execution:

    • Prepare a parasite suspension with a starting parasitemia of ~0.5% and a hematocrit of 2%[14].

    • Add the parasite suspension to each well of the assay plate.

    • Incubate the plate for 72 hours under standard parasite culture conditions to allow for approximately 1.5-2 replication cycles[17].

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I dye.

    • After incubation, add the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining[14].

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm)[14].

    • Subtract the background fluorescence from uninfected erythrocyte control wells.

    • Calculate percent inhibition relative to the vehicle control and plot against the log of compound concentration to determine the EC₅₀ value.

cluster_biochem Protocol 1: Biochemical IC₅₀ cluster_cell Protocol 2: Cellular EC₅₀ b1 Prepare Reagents (Enzyme, Substrate, [³³P]ATP, Inhibitor) b2 Incubate in 96-well Plate b1->b2 b3 Quench & Spot on Membrane b2->b3 b4 Wash & Count Radioactivity b3->b4 b5 Calculate IC₅₀ b4->b5 c1 Synchronize Parasite Culture to Ring Stage c2 Incubate with Inhibitor for 72 hours c1->c2 c3 Lyse Cells & Add SYBR Green I Dye c2->c3 c4 Measure Fluorescence c3->c4 c5 Calculate EC₅₀ c4->c5

References

Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Analysis of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors remains a paramount challenge. The 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine scaffold has emerged as a promising starting point for the development of novel therapeutics targeting various protein kinases implicated in oncology and inflammatory diseases. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for comparing the efficacy of analogues derived from this core structure, supported by established experimental methodologies and data interpretation principles.

The Rationale for Analogue Synthesis: Targeting the Kinome

The 2-morpholinopyridine core is a well-established pharmacophore in kinase inhibitor design. The morpholine moiety often serves to enhance solubility and metabolic stability, while also forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The chloro and fluoro substituents on the pyridine ring are expected to modulate the electronic properties and binding affinity of the molecule, potentially contributing to both potency and selectivity.

The primary objective of synthesizing analogues of this compound is to systematically probe the structure-activity relationship (SAR). By modifying specific positions on the pyridyl and morpholino rings, researchers can aim to:

  • Enhance Potency: Achieve lower concentrations required for target inhibition (e.g., lower IC50 values).

  • Improve Selectivity: Minimize off-target effects by designing compounds that preferentially bind to the desired kinase.

  • Optimize Pharmacokinetic Properties: Improve absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy and safety.

A Roadmap for Efficacy Comparison: Key Experimental Workflows

A systematic evaluation of novel analogues requires a multi-tiered approach, progressing from initial in vitro screening to more complex cellular and in vivo models. The following experimental workflow provides a comprehensive strategy for comparing the efficacy of this compound analogues.

G cluster_0 In Vitro Evaluation cluster_1 Cellular Assays cluster_2 In Vivo Assessment A Analogue Synthesis & Purification B Biochemical Kinase Assays (IC50 Determination) A->B Characterized Analogues C Kinome Selectivity Profiling B->C Potent Hits D Cellular Potency Assays (e.g., p-Substrate Levels) C->D Selective Hits E Antiproliferative Assays (e.g., MTT, CellTiter-Glo) D->E F Off-Target & Cytotoxicity Assays E->F G Pharmacokinetic (PK) Studies F->G Lead Candidates H Xenograft/Disease Models G->H I Pharmacodynamic (PD) Biomarker Analysis H->I J Candidate for Clinical Development I->J Efficacy & Safety Data

Figure 1: A generalized experimental workflow for the evaluation of kinase inhibitor analogues.

Foundational In Vitro Analysis: Potency and Selectivity

The initial assessment of newly synthesized analogues begins with biochemical assays to determine their intrinsic inhibitory activity against the target kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)

  • Reagents and Materials:

    • Recombinant human kinase (e.g., PI3Kα).

    • Substrate (e.g., PIP2).

    • ATP.

    • Test compounds (analogues of this compound) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of the 384-well plate.

    • Add the diluted test compounds to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative IC50 Values

A crucial aspect of this guide is the direct comparison of quantitative data. While specific data for the titular analogues is unavailable, a representative table for a hypothetical series of compounds is presented below to illustrate the recommended format.

Compound IDR1 SubstitutionR2 SubstitutionTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
Parent HH50>1000>20
Analogue 1 MeH25>1000>40
Analogue 2 HOMe1508005.3
Analogue 3 ClH1050050

This table is for illustrative purposes only.

Cellular Efficacy: Bridging the Gap to In Vivo Models

Promising candidates from biochemical assays should be further evaluated in cell-based models to assess their activity in a more physiologically relevant context.

Experimental Protocol: Western Blot for Target Inhibition in Cells

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for a PI3K inhibitor) to 70-80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of a downstream substrate of the target kinase (e.g., p-Akt and total Akt for the PI3K pathway).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of target inhibition.

Structure-Activity Relationship (SAR) Insights

The morpholine moiety is a key pharmacophore in many kinase inhibitors, often forming a critical hydrogen bond with the hinge region of the kinase domain. The oxygen atom of the morpholine ring typically acts as a hydrogen bond acceptor.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Hinge_NH NH Inhibitor Pyridine Ring Morpholine Ring Hinge_NH->Inhibitor:f1 H-bond

Figure 2: A simplified diagram illustrating the hydrogen bond interaction between the morpholine oxygen and the kinase hinge region.

Systematic modifications of the this compound scaffold would be necessary to elucidate a detailed SAR. For instance, substitution at the 4-position of the pyridine ring with electron-donating or electron-withdrawing groups could significantly impact potency and selectivity. Similarly, exploring different substituents on the morpholine ring could modulate physicochemical properties and target engagement.

Future Directions and Conclusion

The development of novel kinase inhibitors is a dynamic field. While specific comparative data for this compound analogues is not currently in the public domain, the methodologies and principles outlined in this guide provide a robust framework for their systematic evaluation. Future research efforts should focus on the synthesis and comprehensive profiling of a diverse set of analogues to unlock the full therapeutic potential of this promising scaffold. Such studies will be instrumental in identifying lead candidates with superior efficacy and safety profiles for further preclinical and clinical development.

Validating Target Engagement of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of novel chemical entities. As a case study, we will consider the hypothetical scenario where 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine , a novel small molecule, has been identified as a putative inhibitor of the Pim-1 kinase .

Pim-1 is a constitutively active serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and apoptosis, making it a compelling target in oncology.[1][2] This guide will navigate the experimental journey of confirming that our compound of interest directly and specifically engages Pim-1 kinase within a cellular environment. We will explore and contrast three orthogonal, yet complementary, state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and an In-Cell Western assay for substrate phosphorylation.

The Pivotal Role of Pim-1 Kinase in Cellular Signaling

Pim-1 is a key downstream effector of the JAK/STAT signaling pathway, which is activated by a variety of cytokines and growth factors.[3][4] Once expressed, Pim-1 phosphorylates a range of substrates involved in cell cycle progression and the inhibition of apoptosis.[5][] A critical substrate of Pim-1 is the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 leads to its inactivation, thereby promoting cell survival.[7] Given its central role in oncogenic signaling, validating the engagement of a small molecule inhibitor with Pim-1 is a critical step in the development of novel cancer therapeutics.

Methodology 1: Cellular Thermal Shift Assay (CETSA) - A Label-Free Approach to Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the label-free assessment of drug-target interactions in intact cells and tissues.[8][9] The fundamental principle of CETSA is that the binding of a ligand, such as our compound of interest, to its target protein increases the protein's thermal stability.[10] This increased stability results in less protein denaturation and aggregation upon heating.[11]

Experimental Rationale

By treating cells with this compound and then subjecting them to a temperature gradient, we can determine if the compound stabilizes Pim-1 kinase. The amount of soluble Pim-1 remaining at each temperature is quantified, typically by Western blot, allowing for the generation of a "melting curve". A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of target engagement.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection cell_culture 1. Culture cells to desired confluency treatment 2. Treat cells with this compound or vehicle (DMSO) cell_culture->treatment heating 3. Heat cell suspensions across a temperature gradient treatment->heating lysis 4. Lyse cells and separate soluble proteins from aggregates via centrifugation heating->lysis western_blot 5. Analyze soluble fraction by Western blot for Pim-1 lysis->western_blot

Caption: CETSA experimental workflow.

Detailed Experimental Protocol: CETSA for Pim-1 Kinase
  • Cell Culture: Culture a human cancer cell line known to express Pim-1 (e.g., K562 or MV4-11) to approximately 80% confluency.

  • Compound Treatment: Resuspend the cells in culture medium and treat with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes at various temperatures (e.g., a gradient from 40°C to 70°C) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific primary antibody against Pim-1 kinase.

  • Data Analysis: Quantify the band intensities for Pim-1 at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative band intensity against temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and thus, target engagement.

Methodology 2: NanoBRET™ Target Engagement Assay - A Proximity-Based Live-Cell Approach

The NanoBRET™ Target Engagement (TE) assay is a sophisticated method that allows for the quantitative measurement of compound binding to a specific protein target in living cells.[12][13] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-dependent energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor.[14]

Experimental Rationale

In this assay, Pim-1 is expressed as a fusion protein with NanoLuc® luciferase. A fluorescently labeled tracer molecule that binds to the ATP-binding site of Pim-1 is then introduced into the cells. When the tracer is bound to the Pim-1-NanoLuc® fusion, the close proximity allows for BRET to occur. If this compound also binds to the ATP-binding site of Pim-1, it will competitively displace the tracer, leading to a decrease in the BRET signal. This dose-dependent reduction in BRET can be used to determine the intracellular affinity of the compound for Pim-1.[12]

Visualizing the NanoBRET™ Workflow

NanoBRET_Workflow cluster_transfection Cell Transfection cluster_plating_treatment Plating & Treatment cluster_tracer_addition Tracer & Substrate Addition cluster_measurement BRET Measurement transfection 1. Transfect cells with a Pim-1-NanoLuc® fusion vector plating 2. Plate transfected cells and treat with a dilution series of the test compound transfection->plating tracer 3. Add NanoBRET® tracer and NanoLuc® substrate plating->tracer measurement 4. Measure donor and acceptor emission to calculate the BRET ratio tracer->measurement

Caption: NanoBRET™ Target Engagement experimental workflow.

Detailed Experimental Protocol: NanoBRET™ for Pim-1 Kinase
  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding a Pim-1-NanoLuc® fusion protein.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96-well assay plate.

  • Compound Addition: Prepare a serial dilution of this compound in the appropriate assay medium. Add the compound dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.

  • Tracer and Substrate Addition: Prepare a working solution containing the NanoBRET® kinase tracer and the Nano-Glo® substrate. Add this solution to the wells.

  • BRET Measurement: Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound.

Methodology 3: In-Cell Western for Substrate Phosphorylation - A Functional Readout of Target Engagement

While CETSA and NanoBRET™ provide direct evidence of binding, a functional assay that measures the downstream consequences of target engagement is crucial for a comprehensive validation. Since Pim-1 is a kinase, a logical approach is to measure the phosphorylation of one of its known substrates. The In-Cell Western (ICW) assay is a quantitative, immunofluorescence-based method that can be performed in a multi-well plate format, offering higher throughput than traditional Western blotting.[15][16]

Experimental Rationale

We will quantify the levels of phosphorylated BAD (pBAD), a known substrate of Pim-1, in cells treated with our compound.[7] A reduction in the pBAD signal in a dose-dependent manner would indicate that this compound is engaging and inhibiting the catalytic activity of Pim-1 kinase within the cell.

Visualizing the In-Cell Western Workflow

ICW_Workflow cluster_cell_culture_treatment Cell Culture & Treatment cluster_fix_perm Fixation & Permeabilization cluster_blocking_ab Blocking & Antibody Incubation cluster_secondary_ab_imaging Secondary Antibody & Imaging cell_culture 1. Seed cells in a 96-well plate and treat with the test compound fix_perm 2. Fix and permeabilize the cells cell_culture->fix_perm blocking 3. Block non-specific binding and incubate with primary antibodies (anti-pBAD and normalization control) fix_perm->blocking secondary_ab 4. Incubate with fluorescently labeled secondary antibodies and image the plate blocking->secondary_ab

Caption: In-Cell Western experimental workflow.

Detailed Experimental Protocol: In-Cell Western for pBAD
  • Cell Seeding and Treatment: Seed a Pim-1 expressing cell line in a 96-well plate and allow the cells to adhere. Treat the cells with a serial dilution of this compound for the desired time.

  • Fixation and Permeabilization: After treatment, fix the cells with a formaldehyde solution and then permeabilize them with a detergent-based buffer (e.g., Triton X-100).[17]

  • Blocking: Block non-specific antibody binding sites with a suitable blocking buffer.[18]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies targeting phosphorylated BAD (pBAD) and a normalization control protein (e.g., total BAD or a housekeeping protein like GAPDH).

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

  • Imaging and Analysis: Wash the cells and scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the pBAD signal and the normalization control. Normalize the pBAD signal to the control protein and plot the normalized signal against the compound concentration to determine the IC50 for the inhibition of Pim-1 substrate phosphorylation.

Comparative Analysis of Target Engagement Methodologies

Methodology Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[10]Label-free, applicable to endogenous proteins in intact cells and tissues, provides direct evidence of binding.[8][9]Lower throughput, requires a specific and sensitive antibody for detection, may not be suitable for all targets.
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound in live cells.[14]High-throughput, quantitative measurement of intracellular affinity, can be used to determine residence time.[12][19]Requires genetic modification of the target protein, relies on the availability of a suitable tracer.
In-Cell Western (Substrate Phosphorylation) Immunofluorescent quantification of the phosphorylation of a downstream substrate of the target kinase.[15]Provides a functional readout of target inhibition, higher throughput than traditional Western blotting, measures a physiologically relevant endpoint.Indirect measure of target engagement, requires a known substrate and a specific phospho-antibody, signal can be influenced by other pathways.

Conclusion: A Multi-Faceted Approach to Target Validation

The validation of target engagement is not a one-size-fits-all process. As we have demonstrated with the hypothetical case of this compound and its putative target Pim-1 kinase, a robust and confident assessment of on-target activity is best achieved through the strategic application of orthogonal methodologies.

The Cellular Thermal Shift Assay provides unequivocal, label-free evidence of direct physical binding in a native cellular context. The NanoBRET™ Target Engagement Assay offers a high-throughput, quantitative measure of intracellular affinity in live cells. Finally, the In-Cell Western for substrate phosphorylation confirms that this binding translates into functional inhibition of the kinase's catalytic activity.

By integrating the data from these distinct yet complementary approaches, researchers can build a compelling and multifaceted case for the on-target activity of their lead compounds. This rigorous, evidence-based approach is fundamental to mitigating the risks of late-stage failures and is a hallmark of a well-executed drug discovery program.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(5-chloro-3-fluoropyridin-2-yl)morpholine derivatives, a scaffold of significant interest in the development of targeted kinase inhibitors. While a comprehensive SAR study on this specific derivative is not extensively documented in a single source, this guide synthesizes data from closely related chemical series to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the nuanced roles of the substituted pyridine core and the morpholine moiety in achieving potency and selectivity, compare their performance with relevant alternatives, and provide detailed experimental protocols to support further investigation.

The 4-(Pyridin-2-yl)morpholine Scaffold: A Privileged Motif in Kinase Inhibition

The 4-(pyridin-2-yl)morpholine core has emerged as a privileged structure in medicinal chemistry, particularly in the design of inhibitors targeting the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] The morpholine ring, in particular, is a common feature in numerous PI3K and mTOR inhibitors, where its oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[4]

The specific derivative, this compound, presents a unique combination of electronic and steric properties. The electron-withdrawing nature of the chloro and fluoro substituents on the pyridine ring can significantly influence the pKa of the pyridine nitrogen and modulate interactions with the target kinase. This guide will dissect the contributions of each component to the overall biological activity.

Deconstructing the Structure-Activity Relationship

The Role of the Substituted Pyridine Ring

Substitutions on the pyridine ring are instrumental in tuning the potency and selectivity of kinase inhibitors.[2] While direct SAR data for the 5-chloro-3-fluoro substitution pattern on the 4-(pyridin-2-yl)morpholine core is limited, we can infer key principles from related series of pyridine-based inhibitors.

  • Halogenation: The presence of halogens, such as the chloro and fluoro groups at the 5- and 3-positions, respectively, can enhance inhibitory activity through several mechanisms. The introduction of a chlorine atom at the C-5 position of a related 4-(pyrazol-3-yl)-pyridine series resulted in a two-fold increase in activity against JNK3 kinase.[5] Halogens can modulate the electronic properties of the ring and form favorable interactions, such as halogen bonds, within the ATP-binding pocket of the kinase.

  • Substitution Patterns: The positioning of substituents is critical. In a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles, this specific substitution pattern was key to their activity as p38α inhibitors.[6] This highlights that the interplay between different substituents dictates the overall effect on biological activity.

The Significance of the Morpholine Moiety

The morpholine ring is not merely a solubilizing group; it plays a vital role in the pharmacophore of many kinase inhibitors.[4]

  • Hinge Binding: As previously mentioned, the oxygen atom of the morpholine ring is a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase. This interaction is a common feature of many PI3K/mTOR inhibitors.[4]

  • Impact of Replacement: Studies on the PI3K inhibitor ZSTK474, which features a morpholino-triazine core, have demonstrated the critical nature of the morpholine ring. Replacing a single morpholine group with a piperazine resulted in a significant reduction in inhibitory activity across PI3K isoforms.[7] However, N-acetylation of the piperazine restored the activity, indicating that both the ring structure and the electronic properties of the substituent at that position are important.[7]

  • Substitutions on the Morpholine Ring: While the parent 4-(pyridin-2-yl)morpholine scaffold is common, substitutions on the morpholine ring itself can also modulate activity. In a series of mTOR inhibitors, the introduction of chiral, bridged morpholines led to dramatic improvements in selectivity over PI3Kα.[8] This suggests that steric bulk and the specific conformation of the morpholine ring can be exploited to achieve isoform-selective inhibition.

Comparative Analysis with Alternative Scaffolds

To understand the advantages of the this compound scaffold, it is useful to compare it with other kinase inhibitor chemotypes.

ScaffoldKey FeaturesAdvantagesDisadvantagesRepresentative Target(s)
4-(Pyridin-2-yl)morpholine Morpholine for hinge binding; substituted pyridine for potency and selectivity.Good balance of potency and drug-like properties.May have limited selectivity without further optimization.PI3K, mTOR, JNK[4][5]
Quinoline/Quinazoline Fused aromatic system; often incorporates a 4-anilino substituent.High potency, well-established scaffold.Can have issues with off-target effects and metabolic stability.EGFR, PI3K[9][10]
Pyrazolopyrimidine Fused heterocyclic core; versatile for substitution.High potency and selectivity can be achieved.Can be synthetically challenging.mTOR, JNK[5][8]

The 4-(pyridin-2-yl)morpholine scaffold offers a compelling starting point for inhibitor design, providing a balance of potency derived from the morpholine's interaction with the kinase hinge and the potential for fine-tuning selectivity through substitutions on the pyridine ring.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of the title scaffold typically involves a nucleophilic aromatic substitution reaction.

G start 2,5-Dichloro-3-fluoropyridine product This compound start->product Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, heat) morpholine Morpholine morpholine->product

Caption: General synthetic scheme for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2,5-dichloro-3-fluoropyridine (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase, such as PI3Kα.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection A Prepare serial dilutions of test compound B Add PI3Kα enzyme to assay plate A->B C Add substrate (PIP2) and ATP to initiate B->C D Incubate at room temperature C->D E Add detection reagent (e.g., ADP-Glo™) D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human PI3Kα

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

  • PIP₂ (substrate)

  • ATP

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Add kinase buffer containing the PI3Kα enzyme to the wells of a suitable assay plate (e.g., 384-well).

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a solution containing PIP₂ and ATP (at a concentration close to the Kₘ for ATP).

  • Incubate for 60-120 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, following the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Proliferation Assay

This assay determines the effect of the compounds on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line with a dysregulated PI3K pathway (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • Test compound serially diluted in DMSO

  • Resazurin-based reagent (e.g., CellTiter-Blue®, Promega) or MTT reagent

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for 72 hours.

  • Add the resazurin or MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.

  • Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The key takeaways from this analysis are:

  • The morpholine ring is a critical pharmacophore, likely involved in hinge binding with the target kinase.

  • The 5-chloro and 3-fluoro substitutions on the pyridine ring are expected to enhance potency through favorable electronic and steric interactions.

  • Systematic modification of both the pyridine and morpholine rings is necessary to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on a systematic SAR exploration of this specific scaffold. This would involve synthesizing and testing derivatives with various substituents at different positions of the pyridine ring and exploring modifications to the morpholine ring. Such studies, coupled with structural biology and computational modeling, will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the In Vitro-In Vivo Correlation of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine (Morpholinib) and Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, establishing a robust in vitro-in vivo correlation (IVIVC) is paramount. This guide provides a comprehensive comparison of the preclinical pharmacokinetic and pharmacodynamic profiles of a novel investigational compound, 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, hereafter referred to as Morpholinib, and a well-established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource to facilitate the interpretation of preclinical data and guide the design of future studies.

The development of clinically successful kinase inhibitors is contingent upon a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.[1] A strong IVIVC allows for the prediction of a drug's in vivo behavior based on in vitro data, thereby reducing the reliance on extensive animal testing and accelerating the drug development timeline.[2][3] This guide will delve into the experimental data for Morpholinib (hypothetical, representative data for a novel kinase inhibitor) and Gefitinib (literature-derived data), offering insights into the causal relationships behind their observed pharmacokinetic and pharmacodynamic behaviors.

In Vitro Profiling: Foundational Insights into Drug Action

The initial stages of characterizing a new chemical entity involve a battery of in vitro assays designed to predict its in vivo performance. These assays are crucial for early-stage decision-making and for building the foundation of an IVIVC model.

Comparative In Vitro ADME & Efficacy Data
ParameterMorpholinib (Hypothetical Data)Gefitinib (Literature Data)Significance
Target Kinase IC50 15 nM (against target kinase)2-37 nM (against EGFR)Potency against the intended biological target.
Cellular Potency (MCF-7) 150 nM540 nMEfficacy in a relevant cancer cell line.
Aqueous Solubility (pH 7.4) 25 µg/mL<10 µg/mLImpacts dissolution and subsequent absorption.
Caco-2 Permeability (Papp A→B) 15 x 10-6 cm/s10 x 10-6 cm/sPredicts intestinal absorption.
Human Liver Microsomal Stability (t½) 45 min30 minIndicates the rate of metabolic clearance.
Plasma Protein Binding (Human) 92%90%The unbound fraction is pharmacologically active.
CYP450 Inhibition (IC50) >10 µM for major isoformsCYP2D6 (IC50 = 1.8 µM)Potential for drug-drug interactions.

Experimental Protocols: In Vitro Assays

Target Kinase Inhibition Assay
  • Objective: To determine the concentration of the test compound that inhibits 50% of the target kinase activity (IC50).

  • Methodology:

    • The target kinase, substrate, and ATP are combined in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is initiated and incubated at 37°C.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence).

    • IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of the compound on a cancer cell line.

  • Methodology:

    • Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The test compound is added at various concentrations and incubated for 72 hours.

    • MTT reagent is added, and the cells are incubated to allow for formazan crystal formation.

    • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

    • The percentage of cell viability is calculated relative to untreated controls.

Caco-2 Permeability Assay
  • Objective: To evaluate the intestinal permeability of a compound.

  • Methodology:

    • Caco-2 cells are cultured on permeable supports until a confluent monolayer is formed.

    • The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over time.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

Liver Microsomal Stability Assay
  • Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.

  • Methodology:

    • The test compound is incubated with human liver microsomes and NADPH (a cofactor for CYP450 enzymes) at 37°C.

    • Aliquots are removed at various time points and the reaction is quenched.

    • The concentration of the remaining parent compound is determined by LC-MS/MS.

    • The half-life (t½) is calculated from the rate of disappearance of the compound.

In Vivo Pharmacokinetics: Bridging the Gap to Clinical Relevance

In vivo studies are essential to understand how a compound behaves in a complex biological system. These studies provide critical data for establishing an IVIVC and for predicting human pharmacokinetics.

Comparative In Vivo Pharmacokinetic Parameters (Mouse Model)
ParameterMorpholinib (Hypothetical Data)Gefitinib (Literature Data)
Dose (Oral) 20 mg/kg20 mg/kg
Cmax (Plasma) 1.8 µg/mL1.2 µg/mL
Tmax (Plasma) 1.0 hour2.0 hours
AUC (0-24h) 8.5 µgh/mL6.0 µgh/mL
Oral Bioavailability 60%45%
Half-life (t½) 4.5 hours3.8 hours
Volume of Distribution (Vd) 1.2 L/kg2.5 L/kg
Clearance (CL) 0.4 L/h/kg0.6 L/h/kg

Experimental Protocols: In Vivo Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of a compound after oral administration in mice.

  • Methodology:

    • Animal Model: Male BALB/c mice (n=3 per time point).

    • Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding.

    • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

In Vitro-In Vivo Correlation (IVIVC): The Predictive Power

The culmination of in vitro and in vivo data allows for the development of an IVIVC model. A successful IVIVC can predict the in vivo performance of different formulations and can be a valuable tool in drug development.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_modeling IVIVC Modeling invitro_dissolution Dissolution & Solubility deconvolution Deconvolution of In Vivo Data invitro_dissolution->deconvolution invitro_permeability Permeability (Caco-2) pbpk PBPK Modeling invitro_permeability->pbpk invitro_metabolism Metabolic Stability invitro_metabolism->pbpk invivo_pk Pharmacokinetic Studies (Animal Models) invivo_pk->deconvolution invivo_pk->pbpk human_pk Human Pharmacokinetics (Clinical Trials) correlation Level A/B/C Correlation deconvolution->correlation correlation->human_pk Predictive pbpk->human_pk Predictive

Caption: A typical workflow for developing an in vitro-in vivo correlation (IVIVC) model.

For Morpholinib, the good aqueous solubility and high permeability observed in vitro are consistent with the relatively high oral bioavailability (60%) seen in the mouse model. The moderate metabolic stability aligns with the observed plasma half-life. In contrast, Gefitinib's lower solubility and permeability likely contribute to its lower oral bioavailability.

Signaling Pathway Context

The therapeutic efficacy of kinase inhibitors is directly linked to their ability to modulate specific signaling pathways implicated in cancer cell proliferation and survival.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Morpholinib Morpholinib Morpholinib->EGFR Inhibits (Hypothetical Target)

References

A Strategic Guide to Profiling the Kinase Cross-Reactivity of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Chemical Entity

In the landscape of drug discovery, the molecule 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine represents a novel chemical entity with limited publicly available biological data. Its potential as a therapeutic agent is, as of now, uncharacterized. A critical step in the preclinical assessment of any new compound, particularly one bearing structural motifs common to kinase inhibitors, is the determination of its target engagement and selectivity across the human kinome. Kinase inhibitors are notoriously promiscuous, and off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3]

This guide, therefore, serves as a comprehensive experimental framework for researchers, scientists, and drug development professionals. It is designed to provide a strategic, multi-tiered approach to thoroughly characterize the kinase cross-reactivity profile of this compound. We will not be reporting pre-existing data, but rather, providing a robust, field-proven roadmap for generating high-quality, interpretable data to elucidate the compound's mechanism of action and therapeutic potential.

The Imperative of Context: Selecting Comparator Compounds

To meaningfully interpret the selectivity profile of a novel compound, it must be benchmarked against well-characterized inhibitors. The choice of comparators is crucial as they provide context to the selectivity and potency data. We propose the inclusion of the following compounds to be run in parallel in all profiling assays:

  • Staurosporine: A natural product known for its potent but broad inhibition of a vast number of kinases.[4][5][6][7] It serves as a "pan-kinase" inhibitor control, representing a baseline for promiscuity. A highly promiscuous profile for our topic compound would be similar to that of Staurosporine.

  • Lapatinib: A clinically approved dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9][10][11][12] It is an example of a highly selective, potent inhibitor and will serve as a benchmark for a desirable, narrow cross-reactivity profile.

  • Dasatinib or Bosutinib: These are multi-kinase inhibitors approved for the treatment of chronic myeloid leukemia (CML).[13][14][15][16][17][18] They target the BCR-ABL fusion protein but also have known, clinically relevant off-targets, such as the SRC family kinases. Including one of these compounds provides a reference for a moderately selective or "multi-targeted" inhibitor profile.

A Multi-Tiered Experimental Strategy for Comprehensive Profiling

We advocate for a three-tiered approach that moves from a broad, initial screen to in-depth biochemical validation, and finally to physiologically relevant cellular assays. This tiered strategy ensures a cost-effective and scientifically rigorous evaluation.

G T1 Initial Screen: Competitive Binding Assay (e.g., KINOMEscan®) ~400-500 kinases at a single high concentration (e.g., 10 µM) T2_1 Determine Binding Affinity (Kd/Ki) for primary targets and significant off-targets (e.g., >80% inhibition in Tier 1) T1->T2_1 Identify Hits T2_2 Generate IC50 curves using a functional enzymatic assay (e.g., TR-FRET, FP, or radiometric) T2_1->T2_2 T3_1 Cellular Target Engagement Assay (e.g., NanoBRET™, Cellular Thermal Shift Assay) to confirm binding in a physiological context T2_2->T3_1 Select Key Targets T3_2 Functional Cellular Assay (e.g., Phospho-specific ELISA, Western Blot) to measure inhibition of downstream signaling T3_1->T3_2

Caption: A three-tiered workflow for kinase inhibitor profiling.

Tier 1: Broad Kinome Screening via Competitive Binding Assay

Causality: The initial goal is to cast a wide net to identify any potential interactions across the human kinome. A competitive binding assay is ideal for this as it measures the direct interaction of the compound with the kinase's ATP-binding site, independent of enzymatic activity. This provides a "clean" measure of affinity. Commercial services like Eurofins' KINOMEscan® offer panels of over 450 kinases, providing a comprehensive initial view.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize this compound and comparator compounds in 100% DMSO to a final concentration of 100 mM.

  • Sample Submission: Provide the dissolved compounds to the service provider. They will perform serial dilutions to achieve the desired screening concentration (typically 1-10 µM).

  • Assay Principle: The assay involves incubating the test compound with DNA-tagged kinases and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower number signifies stronger binding.

Tier 2: In-Depth Biochemical Validation

Causality: Hits from the initial screen (e.g., kinases showing >80% inhibition) must be validated. This tier aims to quantify the potency of these interactions by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, non-radioactive method for this purpose.

G cluster_0 No Inhibition cluster_1 With Inhibition Kinase Kinase Substrate Peptide Substrate Kinase->Substrate No Phosphorylation Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate->Kinase Detection_Ab Europium-labeled Detection Antibody Phospho_Substrate->Detection_Ab Acceptor Acceptor-labeled Streptavidin Detection_Ab->Acceptor FRET Signal Detection_Ab->Acceptor No FRET Signal Inhibitor Test Compound (e.g., this compound) Inhibitor->Kinase Binding

Caption: Principle of a TR-FRET competitive binding assay.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in assay buffer.

    • Prepare a 2X solution of the appropriate biotinylated peptide substrate and ATP in assay buffer.

    • Prepare serial dilutions of the test compound and comparators in DMSO, then dilute in assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to a 384-well assay plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a "stop/detection" buffer containing EDTA (to chelate Mg2+ and stop the enzyme) and the TR-FRET detection reagents (e.g., a Europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Target Engagement and Functional Assays

Causality: A compound's activity in a biochemical assay may not translate to a cellular environment due to factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations. Therefore, it is critical to confirm that the compound can engage its target and exert a functional effect in living cells.

Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)

  • Cell Culture and Seeding: Culture a cell line known to express the target kinase to 80-90% confluency. Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and comparators for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and then add lysis buffer to each well. Incubate on ice to ensure complete cell lysis.

  • ELISA Procedure:

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the total (phosphorylated and unphosphorylated) downstream substrate of the target kinase.

    • Incubate to allow the substrate to bind to the plate.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that is specific to the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB). The amount of color development is proportional to the amount of phosphorylated substrate.

  • Data Acquisition and Analysis: Stop the reaction with an acid solution and read the absorbance on a plate reader. Normalize the data to the vehicle control and plot against the compound concentration to determine the cellular IC50.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Kinome Scan Data (% Control at 10 µM)

Kinase TargetThis compoundStaurosporineLapatinibDasatinib
ABL1755958
EGFR8815245
HER2 (ERBB2)9220350
SRC2548510
LYN3069012
CDK295109880
P38α (MAPK14)98129985
... (and ~400 other kinases)

Interpretation: In this hypothetical scenario, the topic compound shows significant binding only to SRC and LYN, suggesting a relatively narrow selectivity profile compared to the promiscuous Staurosporine and the multi-targeted Dasatinib. It appears more selective than Lapatinib for its primary targets.

Table 2: Hypothetical Biochemical and Cellular IC50 Values (nM)

Assay TypeTargetThis compoundStaurosporineLapatinibDasatinib
Biochemical (TR-FRET) SRC154>10,00010
LYN256>10,00012
EGFR>10,0001510500
HER2>10,000209650
Cellular (p-SRC ELISA) SRC15050>10,000120

Interpretation: The biochemical IC50 values confirm the potency against SRC and LYN. The cellular data shows a typical rightward shift in potency (from 15 nM to 150 nM for SRC), which is expected due to factors like cell membrane permeability and ATP competition. However, the compound remains potent in a cellular context, validating its on-target activity.

By following this comprehensive guide, researchers can systematically and rigorously profile the cross-reactivity of this compound, generating the critical data needed to assess its potential as a selective and effective therapeutic agent.

References

A Researcher's Guide to Ensuring Experimental Reproducibility with 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical research and drug development, the reproducibility of experimental results is the bedrock of scientific progress.[1][2][3] The journey from a promising molecular scaffold to a viable drug candidate is paved with countless experiments, each building upon the last. A failure to reproduce key findings not only wastes valuable resources but can also lead to the premature abandonment of promising research avenues. Central to this challenge is the quality and characterization of the chemical entities used. This guide focuses on 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine , a heterocyclic compound identified as a key intermediate in the synthesis of various molecules of pharmaceutical interest. While specific performance data for this compound in comparative studies is not extensively published, this guide will provide a robust framework for researchers to ensure the reproducibility of their own experiments by focusing on the foundational principles of starting material characterization and quality control.

The Critical Role of Starting Material Quality in Reproducibility

The assumption that a chemical purchased from a supplier is exactly what the label says, and in a state of absolute purity, is a significant pitfall in experimental science. Impurities, even in trace amounts, can have a profound impact on experimental outcomes.[4] They can act as catalysts, inhibitors, or competing substrates in chemical reactions, leading to variations in yield, selectivity, and the formation of unexpected byproducts. In biological assays, impurities can exhibit off-target effects, leading to misleading structure-activity relationship (SAR) data. Therefore, the rigorous characterization of starting materials like this compound is not a preliminary, but a critical, ongoing step in any research campaign.

Recommended Analytical Techniques for Characterization

Before incorporating a new batch of this compound into your workflow, a comprehensive analytical assessment is paramount. A combination of orthogonal techniques is recommended for a complete picture of the compound's identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5][6][7][8][9] It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the compound's structure.

  • ¹H NMR (Proton NMR): This is the first-line technique to verify the presence of the morpholine and pyridyl protons and their expected splitting patterns. The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon NMR): This technique provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is essential to confirm its presence and chemical environment.

  • Quantitative NMR (qNMR): This can be a primary method for determining the purity of a sample without the need for a specific reference standard of the analyte.[10]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the peaks. Compare the observed chemical shifts, splitting patterns, and integrations with the expected spectrum for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of the compound.[11][12][13][14][15] It is also invaluable for identifying potential impurities.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at a mass-to-charge ratio corresponding to the molecular weight of the compound plus the mass of a proton.

  • Data Analysis: Compare the observed mass with the calculated theoretical mass for C₉H₁₀ClFN₂O.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a chemical compound.[10][16][17] It separates components in a mixture based on their differential interactions with a stationary and a mobile phase.

  • Purity Assessment: By analyzing the chromatogram, the purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks.[17]

  • Method Development: A robust HPLC method should be developed to ensure the separation of the main compound from any potential starting materials, intermediates, or degradation products.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute it to an appropriate concentration for analysis.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[17]

Comparison of Supplier Specifications

When sourcing this compound, it is crucial to obtain and compare the Certificate of Analysis (CoA) from different suppliers. The CoA provides vital information on the purity and identity of the compound as determined by the supplier's quality control testing.

Parameter Supplier A (Example) Supplier B (Example) Key Considerations for Researchers
Purity (by HPLC) ≥98.0%≥97.0%A higher purity is generally desirable to minimize the impact of impurities on experimental results.
Identity (by ¹H NMR) Conforms to structureConforms to structureThe researcher should independently verify the structure.
Appearance White to off-white solidLight yellow powderA significant color variation may indicate the presence of impurities.
Water Content (Karl Fischer) ≤0.5%Not specifiedWater can act as a reactant in many chemical transformations.
Residual Solvents (GC-HS) Not specified≤0.1% AcetoneResidual solvents can interfere with reactions or biological assays.

Potential Impurities and Their Impact

Understanding the potential impurities that can arise from the synthesis of this compound is crucial for troubleshooting and ensuring reproducibility.

cluster_synthesis Potential Synthetic Route cluster_impurities Potential Impurities 2,3,5-trichloropyridine 2,3,5-trichloropyridine product This compound 2,3,5-trichloropyridine->product Nucleophilic Aromatic Substitution morpholine morpholine morpholine->product starting_material Unreacted Starting Materials product->starting_material Incomplete Reaction regioisomer Regioisomers product->regioisomer Alternative Reaction Site bis_adduct Bis-substitution Products product->bis_adduct Over-reaction

Caption: Potential impurities in the synthesis of this compound.

  • Unreacted Starting Materials: The presence of unreacted 2,5-dichloro-3-fluoropyridine or morpholine can alter the stoichiometry of subsequent reactions.

  • Regioisomers: Depending on the synthetic route, substitution at a different position on the pyridine ring could lead to the formation of an isomeric impurity.

  • Bis-substitution Products: If the reaction conditions are not carefully controlled, a second morpholine unit could potentially displace another halogen on the pyridine ring.

Workflow for Qualifying a New Batch

To ensure consistency across experiments, a standardized workflow for qualifying each new batch of this compound is essential.

Caption: Workflow for qualifying a new batch of a chemical reagent.

Conclusion

While this compound may be a readily available chemical intermediate, its role in the reproducibility of your research cannot be understated. By implementing a rigorous quality control process that includes multi-technique analytical characterization, careful comparison of supplier specifications, and a standardized batch qualification workflow, researchers can build a foundation of confidence in their experimental results. This proactive approach to managing the quality of starting materials is a critical investment in the overall integrity and success of any research and development program.

References

A Comparative Guide to the Spectroscopic Confirmation of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, the synthesis of complex heterocyclic compounds, such as 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, necessitates a robust analytical workflow to ensure the target molecule has been obtained with high purity and the correct structural architecture. This guide provides an in-depth comparison of the expected spectroscopic data for this compound against a structurally related analogue, 4-(5-Bromo-3-chloropyridin-2-yl)morpholine, offering insights into the experimental choices and data interpretation critical for structural validation.

The Imperative of Spectroscopic Verification

The journey from a synthetic route to a confirmed molecular structure relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle. For a molecule like this compound, which possesses a substituted pyridine ring and a morpholine moiety, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. They not only confirm the presence of key functional groups but also elucidate the connectivity of atoms and the overall molecular framework.

Experimental Workflow for Spectroscopic Analysis

A logical and efficient workflow is paramount for obtaining high-quality spectroscopic data. The following protocol outlines the standard procedures for the analysis of a newly synthesized batch of this compound.

Caption: A streamlined workflow for the synthesis, purification, and spectroscopic confirmation of a target compound.

Comparative Spectroscopic Analysis

To illustrate the process of structural confirmation, we will compare the expected spectroscopic data for our target compound, this compound, with a commercially available and structurally similar compound, 4-(5-Bromo-3-chloropyridin-2-yl)morpholine. This comparison will highlight the key spectral features that differentiate these two molecules.

Chemical Structures

Caption: Molecular structures of the target compound and a comparative analogue.[1]

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR is fundamental for identifying the number and types of hydrogen atoms in a molecule. The morpholine ring typically exhibits two characteristic triplets corresponding to the protons on the carbons adjacent to the oxygen and nitrogen atoms. The pyridine ring protons will appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns dictated by the electronic effects of the halogen substituents.

Expected ¹H NMR Data Comparison

Proton Assignment Expected Chemical Shift (δ, ppm) for Target Compound Expected Chemical Shift (δ, ppm) for Alternative Compound Key Differentiator
Morpholine (-CH₂-N-)~3.8 - 4.0 (t)~3.8 - 4.0 (t)Minimal change expected.
Morpholine (-CH₂-O-)~3.6 - 3.8 (t)~3.6 - 3.8 (t)Minimal change expected.
Pyridine-H4~7.8 - 8.0 (d)~7.9 - 8.1 (d)The fluorine atom in the target compound will introduce a doublet splitting.
Pyridine-H6~8.1 - 8.3 (s)~8.2 - 8.4 (s)The bromine in the alternative will likely cause a slight downfield shift compared to the fluorine.

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data from similar N-substituted morpholine compounds.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature of the halogen substituents.

Expected ¹³C NMR Data Comparison

Carbon Assignment Expected Chemical Shift (δ, ppm) for Target Compound Expected Chemical Shift (δ, ppm) for Alternative Compound Key Differentiator
Morpholine (-CH₂-N-)~45 - 50~45 - 50Minimal change expected.
Morpholine (-CH₂-O-)~66 - 68~66 - 68Minimal change expected.
Pyridine-C2~155 - 160~155 - 160Minimal change expected.
Pyridine-C3~145 - 150 (d, ¹JCF)~120 - 125The direct attachment of fluorine will cause a large downfield shift and a significant C-F coupling constant.
Pyridine-C4~120 - 125 (d, ²JCF)~140 - 145The position of the chloro and bromo substituents will significantly alter the chemical shifts.
Pyridine-C5~115 - 120~110 - 115The electronegativity of fluorine vs. bromine will influence the shielding of this carbon.
Pyridine-C6~140 - 145~145 - 150Minimal change expected.

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data for substituted pyridines.[3][4]

¹⁹F NMR Spectroscopy: A Unique Probe for Fluorinated Compounds

For the target compound, ¹⁹F NMR is a crucial technique. It provides a direct and sensitive method to confirm the presence and environment of the fluorine atom. A single signal is expected for the fluorine atom on the pyridine ring, and its chemical shift will be characteristic of a fluoro-aromatic system. This technique is not applicable to the non-fluorinated alternative compound.

Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of confirmatory data. The isotopic pattern observed in the mass spectrum can also be highly informative.

Expected Mass Spectrometry Data

Parameter Target Compound (C₉H₁₀ClFN₂O) Alternative Compound (C₉H₁₀BrClN₂O) Key Differentiator
Molecular Weight 232.64 g/mol 277.55 g/mol A clear difference in the parent ion peak.
Isotopic Pattern Presence of ³⁵Cl and ³⁷Cl isotopes (3:1 ratio).Presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes (complex pattern).The bromine isotopes in the alternative will produce a characteristic M+2 peak of nearly equal intensity to the M peak.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups. Both the target and alternative compounds share the same core functional groups (C-N, C-O, C-Cl, and aromatic C-H bonds). The key difference will be the C-F bond in the target compound.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) for Target Compound Expected Wavenumber (cm⁻¹) for Alternative Compound Key Differentiator
Aromatic C-H Stretch3000 - 31003000 - 3100Similar.
Aliphatic C-H Stretch2850 - 29602850 - 2960Similar.
C=N, C=C Stretch (Aromatic)1400 - 16001400 - 1600Similar.
C-O Stretch (Ether)1070 - 11501070 - 1150Similar.
C-F Stretch 1000 - 1400 Absent A strong C-F stretching band is a key identifier for the target compound.
C-Cl Stretch600 - 800600 - 800Similar.
C-Br StretchAbsent500 - 600Presence of a C-Br stretch in the alternative.

Note: Expected wavenumbers are based on typical IR absorption ranges for organic functional groups.[5][6]

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the careful acquisition and interpretation of a suite of spectroscopic data. By comparing the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data with a closely related analogue, researchers can gain a high degree of confidence in the identity and purity of their synthesized compound. The presence of a fluorine atom in the target molecule provides a particularly powerful diagnostic handle, with unique signatures in both ¹³C and ¹⁹F NMR spectroscopy, as well as a characteristic absorption in the IR spectrum. This comparative approach, grounded in the fundamental principles of spectroscopy, is an essential component of rigorous scientific investigation in the field of drug development and chemical research.

References

A Comparative Guide to the Synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine: An In-depth Analysis of Industrial Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine is a key intermediate in the synthesis of various pharmaceutically active compounds. The efficient and scalable production of this molecule is of paramount importance to the pharmaceutical industry. The core structure, a substituted 2-morpholinopyridine, presents unique synthetic challenges due to the specific arrangement of electron-withdrawing and donating groups on the pyridine ring. This guide provides a comprehensive comparative analysis of the prevalent synthesis routes for this compound, with a focus on the underlying chemical principles, experimental data, and process optimization strategies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and implement efficient synthetic methodologies for this important building block.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most industrially viable and widely reported method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of 2,3-difluoro-5-chloropyridine with morpholine. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of two fluorine atoms and a chlorine atom further enhances this electrophilicity.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. In the case of 2,3-difluoro-5-chloropyridine, the incoming nucleophile (morpholine) can theoretically attack at either the C2 or C3 position, displacing a fluoride ion.

It is well-established that in nucleophilic aromatic substitution on pyridines, the 2- and 4-positions are more activated towards attack than the 3-position. Furthermore, fluorine is an excellent leaving group in SNAr reactions, often being displaced more readily than chlorine. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. Consequently, the reaction of 2,3-difluoro-5-chloropyridine with morpholine proceeds with high regioselectivity, with the morpholine preferentially displacing the fluorine atom at the 2-position.

SNAr_Mechanism reactant 2,3-Difluoro-5-chloropyridine F F Cl intermediate Meisenheimer Complex Negatively charged intermediate reactant:f0->intermediate Nucleophilic attack by Morpholine at C2 morpholine Morpholine product This compound Morpholino F Cl intermediate->product Elimination of Fluoride ion

Figure 1. General mechanism of the SNAr reaction for the synthesis of this compound.

Comparative Analysis of SNAr Protocols

While the fundamental SNAr approach remains consistent, variations in reaction conditions significantly impact the yield, purity, and scalability of the synthesis. Below is a comparative analysis of two representative protocols derived from the patent literature.

Route 1: Base-Catalyzed Reaction in an Aprotic Polar Solvent

This widely employed method utilizes a base to deprotonate the morpholine, increasing its nucleophilicity, and an aprotic polar solvent to facilitate the reaction.

Experimental Protocol:

  • To a solution of 2,3-difluoro-5-chloropyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1 - 1.5 eq).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired this compound.

Route 2: Neat Reaction or High-Concentration Conditions

For large-scale industrial production, minimizing solvent usage is often a primary concern to improve process efficiency and reduce waste. In this context, running the reaction "neat" (without solvent) or at very high concentrations is an attractive alternative.

Experimental Protocol:

  • Charge a reactor with 2,3-difluoro-5-chloropyridine (1.0 eq) and morpholine (2.0 - 3.0 eq), where morpholine acts as both the nucleophile and the solvent.

  • Optionally, a catalytic amount of a non-nucleophilic base can be added.

  • Heat the mixture to a temperature typically in the range of 100-150 °C. The reaction is often conducted in a sealed vessel to prevent the loss of volatile reactants.

  • Monitor the reaction progress until the starting material is consumed.

  • After cooling, remove the excess morpholine under reduced pressure.

  • The crude product can be purified by distillation under high vacuum or by recrystallization from a suitable solvent system.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Base-Catalyzed in Aprotic SolventRoute 2: Neat/High Concentration
Starting Material 2,3-Difluoro-5-chloropyridine2,3-Difluoro-5-chloropyridine
Nucleophile MorpholineMorpholine
Solvent Aprotic polar (e.g., DMF, DMSO)Morpholine (excess)
Base Inorganic (e.g., K₂CO₃) or Organic (e.g., Et₃N)Optional, catalytic amount
Temperature 80 - 120 °C100 - 150 °C
Typical Yield 85 - 95%90 - 98%
Purity (after workup) Generally high, may require chromatographyHigh, often purified by distillation or recrystallization
Scalability Good, but solvent recovery can be an issueExcellent, high throughput
Safety Considerations Handling of flammable and high-boiling point solventsHigher reaction temperatures, pressure build-up in sealed vessels
Cost-Effectiveness Higher cost due to solvent purchase and disposalMore cost-effective due to reduced solvent usage

Discussion and Field-Proven Insights

Causality behind Experimental Choices:

  • Choice of Base: In Route 1, the base plays a crucial role in enhancing the reaction rate by increasing the concentration of the more nucleophilic morpholide anion. The choice between an inorganic base like K₂CO₃ and an organic base like Et₃N often depends on the desired reaction temperature and solubility. K₂CO₃ is generally preferred for its low cost and ease of removal during workup.

  • Solvent Selection: Aprotic polar solvents like DMF and DMSO are excellent choices for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile. Their high boiling points also allow for a wider range of reaction temperatures.

  • Temperature Optimization: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates but may also promote the formation of side products. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining high product selectivity and purity.

  • Neat Conditions: The decision to run the reaction neat (Route 2) is primarily driven by process intensification and green chemistry principles. By using an excess of morpholine as the solvent, the reaction concentration is maximized, leading to faster reaction times and higher throughput. This approach also simplifies the workup procedure as the excess morpholine can be recovered and recycled.

Trustworthiness and Self-Validating Systems:

The protocols described are robust and have been validated in numerous patent applications for the synthesis of pharmaceutical intermediates. The progress of the reaction can be reliably monitored by standard analytical techniques such as HPLC or GC, allowing for precise determination of the reaction endpoint. The purity of the final product can be readily assessed by these same techniques, as well as by NMR spectroscopy and mass spectrometry.

Synthesis of the Starting Material: 2,3-Difluoro-5-chloropyridine

The availability and cost of the starting material, 2,3-difluoro-5-chloropyridine, are critical factors in the overall economic viability of the synthesis of the final product. A common route to this precursor involves the fluorination of 2,3,5-trichloropyridine.

Precursor_Synthesis trichloropyridine 2,3,5-Trichloropyridine Cl Cl Cl product 2,3-Difluoro-5-chloropyridine F F Cl trichloropyridine:f0->product Halogen Exchange (Halex) Reaction fluorinating_agent Fluorinating Agent (e.g., KF, CsF)

Figure 2. Synthesis of the precursor 2,3-difluoro-5-chloropyridine.

This halogen exchange (Halex) reaction is typically carried out at high temperatures using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in an aprotic polar solvent. The use of a phase-transfer catalyst can often improve the reaction rate and yield.

Conclusion

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution reaction on 2,3-difluoro-5-chloropyridine. While the fundamental chemistry is straightforward, the choice of reaction conditions, particularly the use of a solvent and base versus a neat reaction, has significant implications for the scalability, cost-effectiveness, and environmental impact of the process. For laboratory-scale synthesis, the base-catalyzed reaction in an aprotic polar solvent offers excellent yields and purity. For industrial-scale production, a neat or highly concentrated process is often preferred due to its higher throughput and reduced waste generation. A thorough understanding of the principles of SNAr reactions and careful optimization of the reaction parameters are key to the successful and efficient synthesis of this important pharmaceutical intermediate.

Safety Operating Guide

Navigating the Unknown: A Guide to Safely Handling 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow is a common yet critical undertaking. The compound 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine (CAS No. 1020253-17-1) represents one such molecule where comprehensive safety data may not be readily available.[1][2][3] In the absence of a specific Safety Data Sheet (SDS), a robust and cautious approach to handling is not just recommended, but essential. This guide is structured to provide essential, immediate safety and logistical information, moving beyond a rigid template to offer a procedural framework grounded in scientific expertise and a deep-seated commitment to laboratory safety.

The Precautionary Principle: Hazard Assessment of a Novel Compound

When faced with a compound with unknown toxicological properties, the foundational principle is to assume it is hazardous.[4] This conservative approach ensures the highest level of protection. Our assessment of this compound is therefore based on the hazards of its structural components: a halogenated pyridine and a morpholine moiety.

  • Halogenated Pyridines: These compounds can be irritants to the skin, eyes, and respiratory tract.[5][6][7][8][9] Depending on the specific substitutions, they can also exhibit systemic toxicity.

  • Morpholine: While a less acute hazard, morpholine is a corrosive substance that can cause burns to the skin and eyes.

Therefore, we must anticipate that this compound could be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is a critical step in mitigating risk. The following table outlines the minimum PPE requirements for handling this compound, with the rationale explained to reinforce the "why" behind each choice.

Protection Area Required PPE Rationale (Causality)
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo prevent inhalation of any fine powders or aerosols, which is a primary route of exposure for novel compounds.
Eye and Face Chemical splash goggles and a full-face shieldStandard safety glasses are insufficient. Goggles provide a seal against splashes, while the face shield protects the entire face from unforeseen reactions or splashes, especially when handling larger quantities.[10]
Hands Double-layered nitrile glovesNitrile provides good resistance to a broad range of chemicals. Double-gloving is a critical precaution; the outer glove can be removed immediately in case of contamination, protecting the inner glove and the user's skin.
Body Chemical-resistant lab coatTo protect against splashes and spills, preventing contact with personal clothing and skin.
Feet Closed-toe, chemical-resistant shoesTo protect feet from spills.

Safe Handling: A Step-by-Step Operational Plan

Every protocol should be a self-validating system, with each step logically following the last to ensure a chain of safety.

Preparation and Engineering Controls
  • Work within a certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.

  • Ensure emergency equipment is accessible. An eyewash station and safety shower must be within a 10-second travel distance.[5]

  • Prepare your workspace. All necessary equipment, including spatulas, weighing paper, solvents, and waste containers, should be placed in the fume hood before the compound is introduced. This minimizes movement and the potential for accidents.

  • Don all required PPE before handling the compound.

Weighing and Dispensing Workflow

The following workflow diagram illustrates the key steps for safely weighing and dispensing the solid compound.

Caption: A stepwise workflow for the safe weighing and dispensing of this compound.

In Case of Emergency: A Clear and Actionable Plan

Preparedness is paramount. All personnel handling this compound must be familiar with these emergency procedures.

Exposure Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[5][7]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Spill For a small spill within a fume hood, use an absorbent material to contain it. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7][11][12][13][14]

Responsible Disposal: A Lifecycle Approach

The safe handling of a chemical includes its proper disposal. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation Plan

The following diagram illustrates the proper segregation of waste streams.

G cluster_0 Waste Generation cluster_1 Solid Waste Stream cluster_2 Liquid Waste Stream Contaminated Gloves Contaminated Gloves Hazardous Solid Waste Container Hazardous Solid Waste Container Contaminated Gloves->Hazardous Solid Waste Container Used Weigh Paper Used Weigh Paper Used Weigh Paper->Hazardous Solid Waste Container Contaminated Paper Towels Contaminated Paper Towels Contaminated Paper Towels->Hazardous Solid Waste Container Halogenated Organic Waste Halogenated Organic Waste Excess Solution Excess Solution Excess Solution->Halogenated Organic Waste Solvent Rinses Solvent Rinses Solvent Rinses->Halogenated Organic Waste

Caption: A clear plan for the segregation of solid and liquid waste containing this compound.

Disposal Protocol
  • Solid Waste: All contaminated solid materials (gloves, weigh paper, etc.) must be placed in a clearly labeled "Hazardous Solid Waste" container.

  • Liquid Waste: All solutions containing the compound, including rinses, must be disposed of in a "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Decontamination: All glassware and equipment must be decontaminated by rinsing with a suitable solvent, with the rinsate collected as halogenated organic waste.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-3-fluoropyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.